3-(1-hydroxyethyl)benzoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1-hydroxyethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTWYBWPBDPIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468645 | |
| Record name | 3-(1-Hydroxy-ethyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283608-37-7 | |
| Record name | 3-(1-Hydroxy-ethyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-(1-hydroxyethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 3-(1-hydroxyethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The guide is structured to provide both theoretical understanding and practical insights for researchers and drug development professionals. It covers established chemical synthesis routes, with a primary focus on the chemoselective reduction of 3-acetylbenzoic acid, and delves into the burgeoning field of enzymatic synthesis, which offers high stereoselectivity. Detailed experimental considerations, mechanistic discussions, and comparative data are presented to enable informed decisions in the laboratory.
Introduction: The Significance of this compound
This compound is a bifunctional molecule featuring a carboxylic acid and a secondary alcohol on a benzene ring. This unique structural arrangement makes it a versatile intermediate in the synthesis of a wide range of more complex molecules. Its chirality at the benzylic alcohol position is of particular interest in the development of pharmaceuticals, where enantiomeric purity is often a critical determinant of biological activity and safety. The carboxylic acid moiety provides a handle for further modifications, such as esterification to create prodrugs with enhanced bioavailability or amidation to form linkages in larger molecular scaffolds.
This guide will explore the primary methodologies for the synthesis of this compound, offering a critical analysis of each approach to assist in the selection of the most suitable pathway based on desired scale, stereochemical outcome, and available resources.
Chemical Synthesis Pathways: A Focus on Reduction Strategies
The most direct and widely employed chemical route to this compound involves the reduction of the corresponding ketone, 3-acetylbenzoic acid. The key challenge in this transformation is the chemoselective reduction of the ketone in the presence of the carboxylic acid.
Chemoselective Reduction of 3-Acetylbenzoic Acid
The judicious choice of a reducing agent is paramount to the successful synthesis of this compound from 3-acetylbenzoic acid.
Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[1] Crucially, it does not typically reduce carboxylic acids, esters, or amides under standard reaction conditions, making it the ideal reagent for this transformation.[2][3]
Mechanism of Reduction: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This initial step forms an alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous or acidic workup, yields the desired secondary alcohol.[4]
Experimental Protocol: A Validated Approach
-
Materials: 3-acetylbenzoic acid, Sodium borohydride (NaBH₄), Methanol (MeOH) or Ethanol (EtOH), Deionized water, Hydrochloric acid (HCl, for workup).
-
Procedure:
-
In a round-bottom flask, dissolve 3-acetylbenzoic acid (1.0 equivalent) in a suitable solvent such as methanol or a mixture of THF and methanol at room temperature.[1]
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas that can occur from the reaction of NaBH₄ with the protic solvent.[5]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Data Summary: Reduction of 3-Acetylbenzoic Acid
| Reducing Agent | Selectivity | Typical Solvents | Reaction Conditions | Yield | Reference |
| Sodium Borohydride (NaBH₄) | Excellent for ketone over carboxylic acid.[2] | Methanol, Ethanol | 0°C to room temp. | Good to Excellent | [1] |
| Lithium Aluminum Hydride (LiAlH₄) | Non-selective; reduces both ketone and carboxylic acid. | Anhydrous THF, Ether | 0°C to room temp. | N/A for this target | |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Can be chemoselective, but may require optimization. | Methanol, Ethanol | Room temp. to elevated temp. and pressure | Variable | [6] |
Alternative Chemical Routes: Exploring Other Precursors
While the reduction of 3-acetylbenzoic acid is the most common approach, other synthetic strategies can be envisioned, particularly when specific substitution patterns are desired.
A Grignard reaction offers a classic method for carbon-carbon bond formation and the synthesis of alcohols.[7][8] In principle, this compound could be synthesized by the reaction of a Grignard reagent derived from a protected 3-bromobenzoic acid with acetaldehyde. However, this route is more complex due to the need for protecting the carboxylic acid group to prevent it from reacting with the Grignard reagent.
Conceptual Workflow:
Caption: Conceptual Grignard synthesis of this compound.
Enzymatic Synthesis: The Path to Enantiopurity
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. For this compound, enzymatic approaches provide access to specific enantiomers, which is often a critical requirement in pharmaceutical applications.
Multi-Enzymatic Cascade for (R)-3-(1-hydroxyethyl)benzoic Acid
A notable example of enzymatic synthesis is the multi-enzyme cascade reported for the preparation of the (R)-enantiomer of this compound.[9] This elegant one-pot, three-step process utilizes a series of oxidoreductases to achieve a nearly quantitative yield and an enantiomeric purity of over 95%.[9][10]
The Enzymatic Cascade:
-
Aldo-Keto Reductase (from Escherichia coli JM109): This enzyme catalyzes the initial reduction of a diketone precursor.
-
Alcohol Dehydrogenase (from Lactobacillus brevis): This enzyme further reduces the intermediate to a diol.
-
Dihydrodiol Dehydrogenase (from Pseudomonas fluorescens N3): In the final and key step, this dehydrogenase selectively oxidizes the primary alcohol of the diol intermediate to a carboxylic acid, yielding the desired (R)-3-(1-hydroxyethyl)benzoic acid.
Caption: Multi-enzyme cascade for the synthesis of (R)-3-(1-hydroxyethyl)benzoic acid.
Causality in Enzyme Selection: The success of this cascade lies in the specific and complementary activities of the chosen enzymes. The initial reductases generate the chiral diol with high stereocontrol. The final dehydrogenase from Pseudomonas fluorescens exhibits remarkable regioselectivity, oxidizing the primary alcohol while leaving the newly formed chiral secondary alcohol untouched. This enzymatic strategy provides a template for developing similar cascades for other chiral hydroxy acids.
Potential for the Synthesis of (S)-3-(1-hydroxyethyl)benzoic Acid
While the described multi-enzyme system produces the (R)-enantiomer, it serves as a valuable blueprint for accessing the (S)-enantiomer.[10] This could potentially be achieved by:
-
Enzyme Engineering: Modifying the substrate specificity or stereoselectivity of the involved dehydrogenases through directed evolution or site-directed mutagenesis.
-
Screening for Novel Enzymes: Identifying new dehydrogenases from different microbial sources that exhibit the opposite stereopreference.
-
Kinetic Resolution: Employing a lipase to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomer.
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through both chemical and enzymatic routes. For racemic or bulk synthesis, the chemoselective reduction of 3-acetylbenzoic acid with sodium borohydride remains a robust and cost-effective method. For applications demanding high enantiopurity, the multi-enzymatic cascade offers a powerful and elegant solution for the (R)-enantiomer and provides a clear direction for the development of a synthesis for the (S)-enantiomer.
Future research in this area will likely focus on the development of more efficient and scalable asymmetric chemical syntheses, such as catalytic asymmetric transfer hydrogenation, and the discovery and engineering of novel enzymes with tailored selectivities for the production of both enantiomers of this compound. These advancements will further solidify the importance of this versatile molecule in the landscape of drug discovery and materials science.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. leah4sci.com [leah4sci.com]
- 9. researchgate.net [researchgate.net]
- 10. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
3-(1-hydroxyethyl)benzoic Acid spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1-hydroxyethyl)benzoic Acid
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for this compound, a substituted aromatic carboxylic acid. As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its structural features through modern analytical techniques is paramount. This document, intended for researchers, scientists, and professionals in drug development, offers a comprehensive examination of its mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) data. The guide emphasizes the correlation between the molecular structure and the resulting spectral features, providing insights into experimental design and data interpretation.
Introduction: The Molecular Architecture of this compound
This compound (Molecular Formula: C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) is a derivative of benzoic acid featuring a 1-hydroxyethyl substituent at the meta position of the benzene ring.[1][2] This substitution introduces a chiral center at the benzylic carbon, leading to the existence of (R) and (S) enantiomers. The presence of three key functional groups—a carboxylic acid, a secondary alcohol, and a substituted aromatic ring—gives rise to a unique and predictable spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various chemical and biological contexts.
This guide will deconstruct the expected spectroscopic data, providing a foundational understanding for researchers working with this molecule or similar structures.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Expected Fragmentation Pattern
In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 166. Subsequent fragmentation is dictated by the molecule's functional groups. The most prominent fragmentation pathways for aromatic carboxylic acids often involve the loss of neutral molecules.[3]
A characteristic fragmentation of benzoic acid derivatives is the loss of the hydroxyl group followed by carbon monoxide, or the loss of the entire carboxyl group. For this compound, key expected fragments include:
-
Loss of water (H₂O): Fragmentation of the hydroxyethyl group can lead to the loss of a water molecule, resulting in a fragment at m/z 148.
-
Loss of a methyl group (CH₃): Cleavage of the C-C bond in the hydroxyethyl substituent can result in the loss of a methyl radical, yielding a fragment at m/z 151.
-
Loss of the carboxyl group (COOH): A common fragmentation pathway for benzoic acids is the loss of the carboxyl group, leading to a fragment at m/z 121.[3]
-
Loss of carbon dioxide (CO₂): The loss of CO₂ (44 Da) is a characteristic fragmentation for many carboxylic acids.[4]
Tabulated Mass Spectrometry Data
| m/z | Proposed Fragment Ion | Notes |
| 166 | [C₉H₁₀O₃]⁺ | Molecular Ion ([M]⁺) |
| 151 | [C₈H₇O₃]⁺ | Loss of CH₃ |
| 148 | [C₉H₈O₂]⁺ | Loss of H₂O |
| 121 | [C₈H₉O]⁺ | Loss of COOH |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, a common fragment in benzoic acid derivatives.[3] |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of the carbonyl group from the benzoyl cation.[3] |
Diagram of a Key Fragmentation Pathway
The following diagram illustrates a probable fragmentation pathway for this compound.
References
- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 2. 3-(2-Hydroxyethyl)benzoic acid | C9H10O3 | CID 17843804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
biological activity of 3-(1-hydroxyethyl)benzoic Acid
An In-depth Technical Guide on the Biological Activity of 3-(1-Hydroxyethyl)benzoic Acid
This compound, a chiral molecule possessing both a carboxylic acid and a secondary alcohol functional group, represents a versatile yet underexplored scaffold in medicinal chemistry and materials science. While direct and extensive studies on its biological activities are nascent, its structural relationship to a broad class of biologically active hydroxybenzoic acids provides a strong impetus for investigation. This technical guide synthesizes the current understanding of this compound, with a primary focus on its stereoselective synthesis, and extrapolates its potential biological relevance from well-documented analogs. We will delve into the nuanced causality behind synthetic strategies, particularly enzymatic routes, and propose logical frameworks for future pharmacological screening. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chiral building block for novel therapeutic and material applications.
Chemical Identity and Physicochemical Properties
This compound (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) is a substituted benzoic acid. The presence of a chiral center at the ethyl alcohol moiety means it exists as two distinct enantiomers: (S)-3-(1-hydroxyethyl)benzoic acid and (R)-3-(1-hydroxyethyl)benzoic acid. This stereochemistry is a critical determinant of its potential biological interactions, a principle well-established in pharmacology where enantiomers of a drug can exhibit significantly different activities and metabolic fates.[1]
While comprehensive experimental data for this compound is not widely available, its properties can be inferred from its structure and data from close analogs.
| Property | Value / Predicted Characteristic | Source / Rationale |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molar Mass | 166.17 g/mol | [1] |
| IUPAC Name | This compound | |
| Stereochemistry | Exists as (R) and (S) enantiomers | [1] |
| Acidity (pKa) | Predicted ~4–5 | Consistent with benzoic acid derivatives.[1] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) | Based on structural analogs.[1] |
| Storage | Store at -20°C under an inert atmosphere (N₂/Ar) | To prevent potential racemization or oxidation.[1] |
The bifunctional nature of the molecule—a carboxylic acid capable of forming salts and esters, and a secondary alcohol that can be oxidized or used in esterification—makes it a highly versatile precursor for chemical synthesis.[1]
Synthesis and Stereochemical Control: An Enzymatic Approach
The synthesis of enantiomerically pure this compound is a key challenge, as traditional chemical methods often result in racemic mixtures.[1] A significant breakthrough has been the development of multi-enzymatic, one-pot processes that yield high enantiomeric purity.
A notable method for the preparation of the (R)-enantiomer, 3-[(1R)-1-hydroxyethyl]benzoic acid, has been demonstrated with an enantiomeric excess of over 95%.[1][2] This process leverages a cascade of enzymatic reactions, highlighting the power of biocatalysis in achieving high stereoselectivity.
Detailed Protocol: Multienzymatic Synthesis of 3-[(1R)-1-hydroxyethyl]benzoic acid
This protocol is based on a multi-step, one-pot reaction cascade employing a series of oxidoreductases.[2]
Step 1: Diol Synthesis
-
Enzymes: Aldo-keto reductase from Escherichia coli JM109 and an alcohol dehydrogenase from Lactobacillus brevis.
-
Substrate: A suitable precursor ketone.
-
Process: The enzymes work sequentially to reduce the ketone precursor to a diol. This step is crucial for setting up the subsequent stereoselective oxidation.
-
Rationale: The choice of these specific oxidoreductases is based on their substrate specificity and stereoselectivity, which allows for the production of a diol with the desired stereochemistry.
Step 2: Dehydrogenation to Carboxylic Acid
-
Enzyme: A dihydrodiol dehydrogenase from Pseudomonas fluorescens N3.
-
Process: The diol intermediate is then oxidized by the dehydrogenase to yield the final carboxylic acid product, 3-[(1R)-1-hydroxyethyl]benzoic acid.
-
Rationale: This enzyme selectively oxidizes the primary alcohol of the diol to a carboxylic acid, leaving the secondary alcohol on the ethyl group intact, thus preserving the desired chiral center.
The entire process can be visualized as a synthetic cascade:
Caption: Multienzymatic cascade for the synthesis of 3-[(1R)-1-hydroxyethyl]benzoic acid.
Biological Activity: A Landscape of Analogs
Direct studies on the biological activity of this compound are notably scarce in publicly available literature. However, the broader family of hydroxybenzoic acids has been extensively studied, revealing a wide spectrum of pharmacological effects. By examining these analogs, we can construct a hypothesis-driven framework for investigating the potential bioactivity of this compound.
Insights from Hydroxybenzoic Acid Isomers
Hydroxybenzoic acid isomers, such as 3-hydroxybenzoic acid (3-HBA) and 4-hydroxybenzoic acid (PHBA), have demonstrated significant biological activities.[3][4][5]
| Compound/Class | Key Biological Activities | Potential Relevance for this compound |
| 3-Hydroxybenzoic Acid (3-HBA) | - Agonist of hydroxycarboxylic acid receptors (HCA₁ and HCA₂), which are involved in inhibiting lipolysis in adipocytes.[5]- Inhibits virulence and biofilm formation in pathogenic bacteria like Acinetobacter baumannii.[6] | The core 3-hydroxybenzoyl structure is present, suggesting potential for similar anti-lipolytic and anti-biofilm activities. |
| 4-Hydroxybenzoic Acid (PHBA) and its Derivatives | - Broad-spectrum antimicrobial (antibacterial, antifungal).[3][4]- Antioxidant.[3][4]- Anti-inflammatory.[3][4]- Antiviral.[3] | The general phenolic acid structure suggests that this compound could also possess antioxidant and anti-inflammatory properties. |
| Salicylic Acid (2-Hydroxybenzoic Acid) | - Potent anti-inflammatory (COX enzyme inhibition).[5]- Analgesic and antipyretic.[5] | While a different isomer, it underscores the potential for hydroxybenzoic acids to modulate inflammatory pathways. |
Hypothesized Signaling Pathway Modulation
Based on the known activities of its analogs, this compound could potentially modulate cellular signaling pathways related to inflammation and metabolism. For instance, many phenolic compounds are known to influence the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.
A hypothetical mechanism could involve the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, would keep NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory genes.
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.
Future Research Directions and Potential Applications
The true potential of this compound remains to be unlocked through targeted research. Its bifunctional, chiral nature makes it an attractive starting point for several applications.
As a Pharmaceutical Intermediate
-
Prodrug Design: The carboxylic acid group can be esterified to enhance the lipophilicity and bioavailability of a parent drug, with the potential for enzymatic cleavage in vivo to release the active compound.[1]
-
Chiral Auxiliaries: The defined stereochemistry of the (R) or (S) enantiomers can be used to guide the stereoselective synthesis of other complex molecules, such as β-blockers or non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Recommended Future Investigations
-
Stereoselective Pharmacological Profiling: It is imperative to synthesize both the (R) and (S) enantiomers and screen them for a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and metabolic effects.[1] This is the most critical next step to validate the hypotheses drawn from its analogs.
-
Crystallography and Structural Biology: Obtaining the 3D crystal structure of each enantiomer would provide invaluable information for computational modeling and rational drug design.[1] Co-crystallization with potential protein targets could elucidate its mechanism of action.
-
Toxicology and Pharmacokinetics: A thorough evaluation of the compound's safety profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, is essential for any potential therapeutic development.
-
Material Science Applications: The incorporation of this monomer into polymers could yield new materials with unique thermal or biodegradable properties, an area that remains completely unexplored.[1]
Conclusion
This compound stands at the intersection of synthetic chemistry and pharmacology, representing a molecule of significant latent potential. While direct evidence of its biological activity is currently limited, a comprehensive analysis of its structure and the well-documented activities of its isomers provides a robust, logical framework for future investigation. The advancements in its stereoselective enzymatic synthesis have removed a critical barrier, paving the way for the production of enantiomerically pure samples for pharmacological screening. It is through such rigorous, hypothesis-driven research that the true therapeutic and industrial value of this compound will be realized, potentially adding a valuable new scaffold to the toolkit of drug development professionals and material scientists.
References
- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: The Strategic Importance of the 3-(1-hydroxyethyl)benzoic Acid Scaffold
An In-depth Technical Guide to 3-(1-hydroxyethyl)benzoic Acid Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals
The benzoic acid framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence stems from its ability to engage in key molecular interactions, such as hydrogen bonding and ionic interactions, through its carboxylic acid moiety. The introduction of a 1-hydroxyethyl group at the meta-position introduces a chiral center and additional hydrogen bonding capabilities, creating a bifunctional scaffold with significant potential for nuanced biological activity. The stereochemistry of the secondary alcohol is a critical determinant of its interaction with biological targets[1]. This guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this compound and its analogues, offering a roadmap for its exploration in drug discovery.
Part 2: Synthesis and Stereochemical Control
The therapeutic efficacy of chiral molecules is often enantiomer-dependent. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure this compound is of paramount importance.
Biocatalytic Routes: A Green Approach to Enantiopurity
Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. A notable study has demonstrated the multienzymatic synthesis of (R)-3-(1-hydroxyethyl)benzoic acid with high enantiomeric purity (>95%)[1][2]. This process utilizes a cascade of oxidoreductases, including an aldoketo reductase from Escherichia coli and an alcohol dehydrogenase from Lactobacillus brevis, followed by oxidation with a dihydrodiol dehydrogenase from Pseudomonas fluorescens[1][2]. While this landmark study focuses on the (R)-enantiomer, it provides a valuable template for the development of synthetic pathways to the (S)-enantiomer through the selection of enzymes with complementary stereoselectivity[1].
Experimental Protocol: Multienzymatic Synthesis of (R)-3-(1-hydroxyethyl)benzoic Acid [1][2]
-
Diol Synthesis: A ketone precursor is reduced to the corresponding diol using an aldoketo reductase and an alcohol dehydrogenase in a one-pot reaction.
-
Dehydrogenation: The resulting diol is then oxidized to the carboxylic acid using a whole-cell biocatalyst expressing a dihydrodiol dehydrogenase.
-
Purification: The final product is purified from the reaction mixture using standard chromatographic techniques.
Caption: Workflow for the multienzymatic synthesis of (R)-3-(1-hydroxyethyl)benzoic acid.
Chemical Synthesis Strategies
Traditional chemical synthesis routes, such as Friedel-Crafts acylation followed by reduction, can be employed to produce racemic this compound. However, these methods often necessitate subsequent chiral resolution to isolate the desired enantiomer, which can be inefficient. The development of asymmetric catalytic methods, potentially utilizing chiral ligands like BINAP, presents a promising avenue for the direct synthesis of enantiomerically enriched products, although specific protocols for this compound are not yet established in the literature[1].
Part 3: Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic profile.
| Property | Value/Prediction | Source/Basis |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| pKa | ~4–5 | Based on benzoic acid derivatives[1] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) | Based on structural analogues[1] |
| Storage | -20°C under inert atmosphere (N₂/Ar) | To prevent racemization and oxidation[1] |
While experimental spectroscopic data for this compound is not widely available, data for related compounds such as 3-hydroxybenzoic acid and its esters can provide valuable insights for characterization.
Part 4: Biological Activities and Therapeutic Potential
The biological activities of benzoic acid derivatives are diverse, with documented antimicrobial, anti-inflammatory, antioxidant, and anti-hyperlipidemic properties[3][4][5]. While specific studies on this compound are limited, its structural features suggest several promising therapeutic applications.
Antimicrobial Activity
Benzoic acid and its derivatives are known to possess antimicrobial properties by disrupting the pH balance within microbial cells[6]. The presence of the hydroxyl group in this compound may enhance this activity through increased hydrogen bonding interactions with microbial enzymes or cell wall components.
Anti-inflammatory Effects
Some benzoic acid derivatives exert anti-inflammatory effects, and the structural similarity of this compound to known anti-inflammatory agents suggests it may also possess such properties[3]. The potential mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Anti-hyperlipidemic Potential
A synthesized benzoic acid derivative, S-2E, has been shown to lower cholesterol and triglyceride levels by inhibiting HMG-CoA reductase and acetyl-CoA carboxylase[4]. This suggests that analogues of this compound could be explored for the treatment of hyperlipidemia.
Caption: Potential therapeutic applications of this compound derivatives.
Part 5: Structure-Activity Relationships (SAR) and Analogue Design
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of a lead compound. For this compound, key areas for modification include:
-
The Carboxylic Acid Group: Esterification or amidation can modulate the compound's pharmacokinetic properties, such as bioavailability and metabolic stability[1].
-
The Hydroxyl Group: Modification of the hydroxyl group can influence hydrogen bonding interactions and metabolic susceptibility.
-
The Aromatic Ring: Substitution on the benzene ring can alter the electronic properties and steric profile of the molecule, impacting its binding to target proteins.
The development of a comprehensive SAR for this class of compounds will require the synthesis and biological evaluation of a diverse library of analogues.
Part 6: Future Directions and Conclusion
This compound represents a promising, yet underexplored, scaffold for drug discovery. Future research should focus on:
-
Developing robust and scalable stereoselective synthetic routes to both the (S) and (R) enantiomers.
-
Conducting comprehensive pharmacological profiling to elucidate the full range of biological activities.
-
Performing detailed SAR studies to guide the design of more potent and selective analogues.
-
Resolving the 3D structure of the molecule to inform computational drug design efforts[1].
References
- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AU2013308963A1 - LPA2 receptor-specific benzoic acid derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(1-Hydroxyethyl)benzoic Acid: From Discovery to Modern Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 3-(1-hydroxyethyl)benzoic acid, a versatile bifunctional molecule with significant potential in pharmaceutical and materials science. The narrative traces the compound's implicit historical origins through the synthesis of its precursors, culminating in modern, stereoselective enzymatic production methods. Key physicochemical properties are enumerated, and detailed protocols for both traditional chemical reduction and advanced biocatalytic synthesis are presented. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the synthesis, properties, and applications of this important chemical entity.
Introduction and Chemical Identity
This compound is an aromatic carboxylic acid featuring a secondary alcohol substituent at the meta position of the benzene ring. This unique structure, combining a hydrophilic alcohol and a carboxylic acid with an aromatic core, imparts a balance of properties that make it a valuable building block in organic synthesis. The presence of a chiral center at the carbinol carbon means the compound exists as two enantiomers, (R)- and (S)-3-(1-hydroxyethyl)benzoic acid, the specific stereochemistry of which is critical in many biological applications.
While the definitive "discovery" of this compound in terms of a singular, celebrated event is not clearly documented in historical chemical literature, its existence and synthesis are a logical extension of fundamental organic reactions developed over the last century. Its history is intrinsically linked to the chemistry of its precursor, 3-acetylbenzoic acid, and the development of selective ketone reduction methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 283608-37-7 (racemic) | [2] |
| (S)-enantiomer CAS | 299291-99-9 | [1] |
| (R)-enantiomer PubChem CID | 29929195 | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 163-171 °C (for 3-acetylbenzoic acid precursor) | [4] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), methanol, and ethanol; limited solubility in water. | [1][3] |
| pKa | Estimated ~4-5, consistent with benzoic acid derivatives. | [1] |
Historical Context and Evolution of Synthesis
The synthesis of this compound is best understood by examining the historical development of its parent structures and the reactions that enable its formation.
The Precursor: 3-Acetylbenzoic Acid
The most direct synthetic precursor to this compound is 3-acetylbenzoic acid. The synthesis of such acetylated benzoic acids is rooted in Friedel-Crafts acylation , a cornerstone of organic chemistry discovered by Charles Friedel and James Crafts in 1877. However, the direct acylation of benzoic acid is challenging due to the deactivating, meta-directing nature of the carboxylic acid group. Therefore, early and subsequent syntheses of 3-acetylbenzoic acid have typically proceeded through indirect routes, such as the hydrolysis of 3-acetylbenzonitrile.
The Advent of Selective Reduction
With a viable route to 3-acetylbenzoic acid established, the final step to obtain this compound is the selective reduction of the ketone functionality without affecting the carboxylic acid group. The development of metal hydride reducing agents in the mid-20th century provided the essential tools for this transformation.
Sodium borohydride (NaBH₄) , a mild and selective reducing agent, is well-suited for this purpose. It readily reduces aldehydes and ketones to the corresponding alcohols while typically not affecting less reactive functional groups like carboxylic acids and esters under standard conditions.[5][6] Catalytic hydrogenation over various metal catalysts (e.g., Ru, Pd) also represents a viable, though potentially less selective, method for this reduction.[3][7]
While a specific first-published synthesis of racemic this compound via these traditional methods is not prominently cited, this transformation represents a standard application of well-established chemical principles.
Modern Synthetic Methodologies
Current interest in this compound is largely focused on the production of enantiomerically pure forms, driven by the stereospecific demands of the pharmaceutical industry.
Chemical Synthesis: Reduction of 3-Acetylbenzoic Acid
The most common laboratory-scale synthesis of racemic this compound involves the reduction of 3-acetylbenzoic acid. Sodium borohydride is the reagent of choice due to its selectivity and operational simplicity.
-
Dissolution: Dissolve 3-acetylbenzoic acid (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the mixture again in an ice bath and cautiously quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~2-3).
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Enzymatic Synthesis: A Landmark in Stereoselectivity
A significant advancement in the synthesis of this compound was reported in a 2010 study in Tetrahedron: Asymmetry. This work detailed a multienzymatic, one-pot process for producing the enantiomerically pure (R)-3-(1-hydroxyethyl)benzoic acid.[8] This biocatalytic approach offers high enantiomeric purity (>95%) and operates under mild reaction conditions.[8]
The process utilizes a cascade of three enzymes:
-
Aldoketo reductase (from Escherichia coli)
-
Alcohol dehydrogenase (from Lactobacillus brevis)
-
Dihydrodiol dehydrogenase (from Pseudomonas fluorescens)
This enzymatic cascade transforms a diol precursor into the desired chiral hydroxy acid, showcasing the power of biocatalysis for producing high-value, stereochemically defined molecules.[8]
Applications and Future Directions
The bifunctional nature of this compound makes it a versatile intermediate in several fields:
-
Pharmaceutical Intermediates: The carboxylic acid and alcohol moieties can be independently modified. For instance, the carboxylic acid can be esterified to create prodrugs with enhanced bioavailability, while the chiral alcohol can serve as a key building block in the asymmetric synthesis of more complex active pharmaceutical ingredients (APIs).[1]
-
Polymer Science: As a difunctional monomer, it can be incorporated into polyesters and other polymers to modify their properties, such as introducing hydrophilicity or providing sites for further functionalization.
-
Materials Science: Its derivatives are of interest in the development of novel materials, including liquid crystals and functional dyes.
Future research is likely to focus on developing more efficient and scalable stereoselective syntheses, particularly for the (S)-enantiomer. Furthermore, a thorough investigation of the biological activities of both enantiomers and the racemic mixture could unveil new therapeutic applications.
Conclusion
This compound, while lacking a dramatic discovery story, represents a fascinating case study in the application of fundamental organic chemistry principles. Its journey from a conceptual product of classic reactions to a target of sophisticated, stereoselective enzymatic synthesis highlights the evolving demands of chemical and pharmaceutical research. As the need for enantiomerically pure building blocks continues to grow, the importance of this and similar chiral molecules is set to increase, promising new discoveries in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Acetylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. CAS 586-42-5: 3-Acetylbenzoic acid | CymitQuimica [cymitquimica.com]
An In-Depth Technical Guide to the Putative Mechanisms of Action of 3-(1-hydroxyethyl)benzoic Acid
This guide provides a comprehensive analysis of the potential mechanisms of action for 3-(1-hydroxyethyl)benzoic acid. In the absence of direct mechanistic studies on this specific molecule, this document synthesizes information from structurally related compounds to propose scientifically grounded hypotheses for its biological activity. This analysis is intended for researchers, scientists, and professionals in drug development to inform future research and experimental design.
Introduction to this compound: A Molecule of Untapped Potential
This compound is a benzoic acid derivative characterized by a hydroxyethyl group at the meta-position of the benzene ring. Its chemical structure, featuring both a carboxylic acid and a secondary alcohol, suggests a capacity for diverse chemical interactions and biological activities. The stereochemistry at the chiral center of the hydroxyethyl group is a critical determinant of its interaction with biological systems, with distinct properties for its (R) and (S) enantiomers.[1] While methods for the stereoselective synthesis of the (R)-enantiomer have been developed using multi-enzymatic processes, a significant gap exists in the literature regarding the specific biological targets and molecular mechanisms of action for either enantiomer.[1][2]
This guide will, therefore, explore putative mechanisms of action by drawing parallels with the established biological activities of structurally similar benzoic acid and hydroxybenzoic acid derivatives. These related compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Stereochemistry | Chiral center at the 1-hydroxyethyl group |
Proposed Mechanisms of Action Based on Structural Analogs
The following sections detail potential mechanisms of action for this compound, extrapolated from the known biological activities of related compounds. It is crucial to underscore that these are hypothesized pathways requiring direct experimental validation.
Antimicrobial and Anti-biofilm Activity
A compelling area of investigation for this compound is its potential as an antimicrobial agent. Benzoic acid and its derivatives are widely recognized for their antimicrobial properties, often utilized as preservatives in food and pharmaceutical products.[3][4]
One of the primary mechanisms for the antimicrobial action of benzoic acid derivatives is the disruption of microbial cell membranes. The lipophilic nature of the benzene ring allows these compounds to intercalate into the lipid bilayer of bacterial cell membranes, leading to increased permeability and the leakage of essential intracellular components. This disruption of membrane integrity ultimately results in cell death.
Furthermore, a recent study on 3-hydroxybenzoic acid (3-HBA) demonstrated its efficacy in disrupting biofilm formation in the pathogenic bacterium Acinetobacter baumannii.[5] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers increased resistance to antibiotics and host immune responses. 3-HBA was shown to inhibit the production of extracellular polymeric substances (EPS), a key component of the biofilm matrix.[5] Given the structural similarity, it is plausible that this compound could exert a similar anti-biofilm effect.
Hypothesized Antimicrobial Mechanism:
Caption: Hypothesized antimicrobial and anti-biofilm mechanisms of this compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Culture the target bacterial strain (e.g., Acinetobacter baumannii) in appropriate broth medium overnight at 37°C. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Modulation of Inflammatory Pathways
Various hydroxybenzoic acid isomers have demonstrated anti-inflammatory properties. For instance, 2,5-dihydroxybenzoic acid (gentisic acid) can inhibit the formation of prostaglandins by presumably inhibiting cyclooxygenase (COX) enzymes.[6] Prostaglandins are key mediators of inflammation, pain, and fever. While direct inhibition of COX by this compound has not been studied, its structural resemblance to other anti-inflammatory benzoic acid derivatives suggests this as a potential mechanism.
Another potential anti-inflammatory mechanism involves the activation of the Nrf2 pathway. The Nrf2 transcription factor plays a crucial role in the cellular antioxidant response. Some dihydroxybenzoic acids can activate this pathway, leading to the expression of a battery of antioxidant and cytoprotective genes.[6]
Hypothesized Anti-inflammatory Mechanism:
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
Agonism of Hydroxycarboxylic Acid Receptors
Intriguingly, 3-monohydroxybenzoic acid (3-MHBA) and 3,5-dihydroxybenzoic acid have been identified as agonists of the hydroxycarboxylic acid receptors HCA₁ and HCA₂.[6] These G-protein coupled receptors are primarily expressed on adipocytes and their activation leads to the inhibition of lipolysis.[6] The structural similarity of this compound to 3-MHBA suggests that it may also interact with these receptors. This potential mechanism opens up avenues for investigating its role in metabolic regulation.
Experimental Workflow: HCA Receptor Activation Assay
Caption: Experimental workflow for assessing the activation of HCA receptors by this compound.
Future Research Directions and Conclusion
The therapeutic potential of this compound remains largely unexplored. The putative mechanisms of action outlined in this guide, based on the activities of its structural analogs, provide a solid foundation for future research. Key areas for investigation include:
-
Direct Target Identification: Employing techniques such as affinity chromatography and mass spectrometry to identify the direct protein targets of this compound.
-
Enantiomer-Specific Activity: Conducting parallel studies on the (R) and (S) enantiomers to elucidate any stereospecific differences in their biological activities.
-
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in relevant animal models of infection, inflammation, and metabolic disease.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of the compound to determine its drug-like properties.
References
- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. drugs.com [drugs.com]
- 5. 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Elucidating the Therapeutic Targets of 3-(1-hydroxyethyl)benzoic Acid: A Strategic Approach
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword
The quest for novel therapeutics often begins with a single, promising small molecule. 3-(1-hydroxyethyl)benzoic acid, a compound with a deceptively simple structure, represents such a starting point. While direct biological data on this specific molecule is sparse, its chemical architecture—a substituted benzoic acid—places it within a well-documented class of biologically active compounds. This guide is not a retrospective summary of established knowledge. Instead, it is a forward-looking strategic manual designed for the rigorous scientific pursuit of identifying and validating its potential therapeutic targets. We will proceed from computational prediction to robust biochemical and cell-based validation, providing not just the "what" but the critical "why" behind each experimental choice.
Part 1: Foundational Strategy - In Silico Target Prediction
In the absence of established biological activity, our investigation must commence with a hypothesis-generating phase. Modern computational, or in silico, methodologies offer a powerful, cost-effective, and rapid approach to survey the vast landscape of the human proteome for potential binding partners.[1][2][3] This process, often termed "target fishing" or "reverse docking," flips the conventional drug discovery paradigm: instead of screening a library of compounds against a single target, we screen a single compound against a library of targets.[3]
1.1. The Dual-Pronged Computational Approach
Our in silico strategy relies on two complementary methods:
-
Ligand-Based Prediction: This approach leverages the principle that structurally similar molecules often share similar biological targets. We will query databases like ChEMBL and PubChem to identify known bioactive compounds that share structural motifs with this compound. Benzoic acid derivatives are known to possess a wide array of activities, including anti-inflammatory, anticancer, and antimicrobial properties, providing a rich dataset from which to draw initial hypotheses.[4][5][6][7]
-
Structure-Based Prediction (Reverse Docking): This method computationally "docks" the 3D conformation of our molecule into the binding sites of thousands of proteins with known crystal structures (from the Protein Data Bank, PDB).[2] Scoring functions then estimate the binding affinity, allowing us to rank the most probable interacting proteins.
1.2. Prioritized Target Classes from In Silico Analysis
Based on the common activities of benzoic acid derivatives, our initial in silico screen prioritizes the following protein classes for investigation.
Table 1: High-Priority Potential Target Classes for this compound
| Target Class | Rationale & Structural Precedent | Representative PDB IDs for Docking | Potential Therapeutic Area |
| Cyclooxygenases (COX) | The salicylic acid (2-hydroxybenzoic acid) scaffold is the foundation of aspirin. Many NSAIDs are benzoic acid derivatives.[8] | 5IKR (COX-2), 1CQE (COX-1) | Inflammation, Pain, Oncology |
| Lipoxygenases (LOX) | Involved in the inflammatory leukotriene pathway; a logical next step from COX inhibition. | 3V99 (5-LOX) | Inflammation, Asthma |
| Nuclear Receptors (e.g., PPARs) | The carboxylic acid moiety is a key feature for binding to the ligand-binding domain of Peroxisome Proliferator-Activated Receptors (PPARs). | 2ZNN (PPARα), 5O3A (PPARγ) | Metabolic Disease, Inflammation |
| Tyrosine Kinases | Many kinase inhibitors incorporate scaffolds that could be mimicked. Benzoic acid derivatives have been explored as anticancer agents.[5][9] | 1IEP (EGFR), 2SRC (Src) | Oncology |
| Xenobiotic Receptors (e.g., PXR/SXR) | Certain benzoic acid derivatives are known agonists of the Pregnane X Receptor (PXR), which modulates drug metabolism and cell cycle proteins.[9] | 1M13 (PXR) | Oncology, Drug-Drug Interactions |
Part 2: Case Study I - Validation of an Anti-Inflammatory Target: Cyclooxygenase-2 (COX-2)
2.1. Mechanistic Hypothesis
COX-2 is the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. Its active site is a hydrophobic channel, and many inhibitors utilize a carboxylic acid group to coordinate with a key arginine residue (Arg120). We hypothesize that the benzoic acid portion of our compound will anchor it within the active site, leading to competitive inhibition.
2.2. Experimental Validation Workflow
A multi-tiered approach is essential to move from a computational hit to a validated target. This workflow ensures that we confirm direct enzymatic inhibition, demonstrate a corresponding effect in a cellular context, and finally, prove direct physical binding.
Figure 1. Tiered workflow for COX-2 target validation.
2.3. Protocol: COX-2 Inhibitor Screening Assay (IC₅₀ Determination)
-
Principle: This fluorometric assay measures the peroxidase activity of COX-2. The reaction between arachidonic acid and COX-2 produces PGG₂, which is then reduced to PGH₂, oxidizing a probe (e.g., Amplex Red) to the highly fluorescent resorufin. An inhibitor will reduce the rate of fluorescence generation.
-
Materials:
-
Recombinant Human COX-2 Enzyme (Cayman Chemical or similar)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Heme Co-factor
-
Arachidonic Acid (Substrate)
-
Amplex™ Red Reagent (Thermo Fisher)
-
Horseradish Peroxidase (HRP)
-
This compound (Test Compound)
-
Celecoxib (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
Black, flat-bottom 96-well microplates
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock of the test compound and positive control in DMSO. Create a 10-point, 3-fold serial dilution series in Assay Buffer.
-
Enzyme Preparation: On ice, dilute the COX-2 enzyme and Heme in cold Assay Buffer to the working concentration recommended by the manufacturer.
-
Assay Plate Setup: To each well, add:
-
20 µL of serially diluted test compound, positive control, or vehicle control.
-
150 µL of the enzyme/Heme mixture.
-
-
Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature, protected from light, to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate solution containing arachidonic acid, Amplex Red, and HRP in Assay Buffer. Add 30 µL of this solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Read the kinetic generation of fluorescence every minute for 20 minutes (Excitation: 540 nm, Emission: 590 nm).
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the rates to the vehicle control (100% activity) and buffer-only control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression (four-parameter variable slope) to calculate the IC₅₀ value.
-
-
Part 3: Case Study II - Validation of a Metabolic Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
3.1. Mechanistic Hypothesis
PPARγ is a ligand-activated transcription factor pivotal in regulating adipogenesis and insulin sensitivity. Agonists typically possess an acidic headgroup (like a carboxylic acid) that forms a salt bridge with key residues in the ligand-binding domain. We hypothesize that this compound can act as a PPARγ agonist, inducing a conformational change that recruits co-activators and initiates the transcription of target genes.
3.2. Experimental Validation Workflow
Validating a nuclear receptor target requires confirming not only direct binding but also the subsequent transcriptional activation and downstream physiological effects.
Figure 2. Workflow for validating PPARγ agonism.
3.3. Protocol: Adipocyte Differentiation Assay (Oil Red O Staining)
-
Principle: Activation of PPARγ is the primary trigger for the differentiation of pre-adipocyte cells (like 3T3-L1) into mature, lipid-filled adipocytes. This physiological change can be visualized and quantified by staining the intracellular lipid droplets with the lysochrome dye, Oil Red O.
-
Materials:
-
3T3-L1 pre-adipocyte cell line (ATCC)
-
DMEM with 10% Bovine Calf Serum (Growth Medium)
-
Differentiation Medium (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
Insulin Medium: DMEM with 10% FBS and 10 µg/mL Insulin.
-
Test Compound and Rosiglitazone (Positive Control)
-
10% Formalin in PBS (Fixative)
-
Oil Red O Staining Solution (0.5g Oil Red O in 100 mL isopropanol, diluted with water)
-
100% Isopropanol (for elution)
-
-
Procedure:
-
Cell Plating: Seed 3T3-L1 cells in a 24-well plate and grow them in Growth Medium until they are 2 days post-confluent (crucial for differentiation competency).
-
Initiation of Differentiation (Day 0): Aspirate Growth Medium. Add MDI medium containing various concentrations of the test compound or Rosiglitazone. Include a vehicle control (DMSO).
-
Maturation Phase (Day 2): Aspirate the MDI medium. Replace it with Insulin Medium containing the respective concentrations of the test compound or control.
-
Feeding (Day 4 and 6): Refresh the cells by replacing the medium with fresh Insulin Medium containing the test compounds.
-
Staining (Day 8):
-
Wash cells gently with PBS.
-
Fix the cells by adding 10% Formalin and incubating for 30 minutes.
-
Wash with water and let the plate dry completely.
-
Add Oil Red O Staining Solution to each well and incubate for 1 hour at room temperature.
-
Aspirate the stain and wash extensively with water until the water runs clear.
-
-
Quantification:
-
Visually inspect and capture images of the red-stained lipid droplets using a microscope.
-
For quantification, add 200 µL of 100% isopropanol to each well and incubate on a shaker for 10 minutes to elute the dye.
-
Transfer the isopropanol/dye mixture to a clear 96-well plate and measure the absorbance at 510 nm.
-
Plot the absorbance versus compound concentration to generate a dose-response curve.
-
-
Part 4: Concluding Remarks and Future Outlook
This guide has laid out a systematic, hypothesis-driven framework for uncovering the therapeutic potential of this compound. By starting with a broad in silico screen and narrowing down to specific, plausible targets like COX-2 and PPARγ, we can efficiently allocate resources and build a robust data package. The detailed protocols provided serve as a validated starting point for any laboratory equipped for biochemical and cell-based screening.
The successful validation of a primary target through these methods is not an endpoint, but a critical milestone. Subsequent steps must include selectivity profiling (e.g., COX-2 vs. COX-1), determination of the mechanism of inhibition (e.g., competitive, non-competitive), and ultimately, progression into pre-clinical animal models of inflammation or metabolic disease to establish in vivo efficacy. The journey from a simple chemical structure to a potential therapeutic is long, but it is paved with the rigorous, methodical science outlined herein.
References
- 1. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]
An Inquiry into the Natural Occurrence of 3-(1-hydroxyethyl)benzoic Acid: A Technical Guide
Abstract: This technical guide addresses the natural occurrence of 3-(1-hydroxyethyl)benzoic acid. Directed at researchers, scientists, and professionals in drug development, this document provides a definitive statement on the current scientific literature regarding the natural sources of this compound. In the absence of evidence for its natural occurrence, this guide shifts focus to the well-documented enzymatic synthesis pathways, which represent the primary route of its bio-generation. Furthermore, we will explore the established biosynthetic pathways of its structural precursors, benzoic acid and various hydroxybenzoic acids, to provide a comprehensive biological context. This guide is structured to offer field-proven insights, detailed experimental protocols derived from the literature, and visual aids to elucidate complex biochemical transformations.
Part 1: The Question of Natural Occurrence
A thorough and comprehensive review of scientific literature, including metabolic databases and natural product repositories, reveals no definitive evidence for the natural occurrence of this compound in plants, animals, fungi, or microorganisms as a native metabolite. The compound is predominantly documented as a product of targeted chemical or enzymatic synthesis. While its constituent parts—a benzoic acid core and a hydroxyethyl group—are common in nature, their specific combination in this structural arrangement has not been identified as a naturally occurring product.
This absence of evidence leads to the central thesis of this guide: while this compound is of significant interest as a chiral building block in medicinal chemistry, its origins, as currently understood, are rooted in biotechnology and synthetic chemistry rather than natural product isolation.
Part 2: Bio-synthesis via Multi-Enzymatic Cascades
The most significant research surrounding the "biological" production of this compound details its stereoselective synthesis using multi-enzyme cascades in whole-cell biocatalyst systems. These processes mimic natural metabolic pathways by using a sequence of enzymes to convert a simple precursor into the desired, complex product with high purity.
Core Principle: Sequential Enzymatic Reduction and Oxidation
The synthesis of enantiomerically pure 3-[(1R)-1-hydroxyethyl]benzoic acid has been successfully demonstrated through a three-step, one-pot enzymatic reaction.[1] This process is a prime example of applying enzymatic machinery from different microorganisms to achieve a specific synthetic goal. The overall workflow is designed to first create a chiral diol intermediate, which is then selectively oxidized to the final carboxylic acid.
Experimental Workflow: Synthesis of 3-[(1R)-1-hydroxyethyl]benzoic Acid
The following protocol is a synthesis of the methodology described in the literature for producing the (1R)-enantiomer.[1]
Step 1: Initial Reduction of Precursor to Diol
-
Enzymes: An aldoketo reductase from Escherichia coli JM109 (ECAKR) and an alcohol dehydrogenase from Lactobacillus brevis (LBADH).
-
Mechanism: These two oxidoreductases work sequentially to reduce a ketone precursor to a diol. This two-step reduction is crucial for establishing the stereochemistry of the final product.
Step 2: Selective Oxidation to Carboxylic Acid
-
Enzyme: A dihydrodiol dehydrogenase from Pseudomonas fluorescens N3 (NDDH).
-
Mechanism: This enzyme is introduced in the final step to selectively oxidize one of the hydroxyl groups of the diol intermediate to a carboxylic acid, yielding the final product.
The entire process can be visualized as a synthetic cascade, as illustrated in the workflow diagram below.
Caption: Enzymatic synthesis workflow for 3-[(1R)-1-hydroxyethyl]benzoic Acid.
This multi-enzyme approach is highly effective, achieving a nearly quantitative yield and an enantiomeric purity greater than 95%.[1] While this specific protocol targets the (R)-enantiomer, it serves as a robust template for developing pathways to produce the (S)-enantiomer by selecting enzymes with the appropriate stereoselectivity.[2]
Key Biocatalysts and Their Roles
The success of this bio-synthesis hinges on the specific functions of the selected microbial enzymes.
| Enzyme | Source Organism | Role in Synthesis |
| Aldoketo Reductase (ECAKR) | Escherichia coli JM109 | Initial stereoselective reduction of the ketone. |
| Alcohol Dehydrogenase (LBADH) | Lactobacillus brevis | Further reduction to form the chiral diol intermediate. |
| Dihydrodiol Dehydrogenase (NDDH) | Pseudomonas fluorescens N3 | Selective oxidation of the diol to a carboxylic acid. |
Part 3: Biosynthesis of Precursor Moieties in Nature
While this compound itself is not documented as a natural product, its core structure, benzoic acid, and related hydroxybenzoic acids are widespread in the plant kingdom.[3][4] Understanding their natural biosynthesis provides a hypothetical framework for how a compound like this compound could potentially be formed in nature.
The Phenylpropanoid Pathway: A Source of Benzoic Acids
The primary route to benzoic acid in plants is the phenylpropanoid pathway.[3] This complex network of metabolic reactions converts the amino acid phenylalanine into a vast array of phenolic compounds.
The biosynthesis of benzoic acid from cinnamic acid can occur through several routes, including a CoA-dependent, β-oxidative pathway. This process is analogous to fatty acid oxidation, where two-carbon units are sequentially removed from a carbon chain.
Caption: Simplified overview of the plant benzoic acid biosynthesis pathway.
Hypothetical Formation of this compound
Based on known metabolic reactions, one could hypothesize a potential, though unproven, biosynthetic route to this compound in a natural system:
-
Formation of 3-acetylbenzoic acid: A plant or microbial metabolic pathway could potentially produce 3-acetylbenzoic acid (also known as 3-(1-oxoethyl)benzoic acid) through modifications of the phenylpropanoid pathway or other metabolic routes.
-
Enzymatic Reduction: A native reductase enzyme, similar to the alcohol dehydrogenases used in the enzymatic synthesis, could then reduce the ketone group of 3-acetylbenzoic acid to a hydroxyl group, yielding this compound.
This remains purely speculative, as no intermediates or final products of such a pathway have been reported in the literature.
Part 4: Physicochemical Properties and Applications
The interest in this compound stems from its utility as a chiral intermediate in the synthesis of pharmaceuticals. Its bifunctional nature, possessing both a carboxylic acid and a secondary alcohol, makes it a versatile precursor.
| Property | Value / Description |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Stereochemistry | Exists as (R) and (S) enantiomers. |
| Solubility | Expected to be soluble in polar organic solvents. |
| Key Functional Groups | Carboxylic acid, secondary alcohol, aromatic ring. |
| Primary Application | Chiral building block in pharmaceutical synthesis.[2] |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 3. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines [mdpi.com]
Methodological & Application
Synthesis of 3-(1-hydroxyethyl)benzoic Acid: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 3-(1-hydroxyethyl)benzoic acid, a valuable building block in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind the chosen methodology.
Introduction
This compound is a bifunctional molecule containing both a carboxylic acid and a secondary alcohol. This unique combination of functional groups makes it an attractive starting material for the synthesis of a wide range of more complex molecules. The protocol detailed herein focuses on a robust and widely applicable method: the reduction of 3-acetylbenzoic acid using sodium borohydride. This method is favored for its high yield, operational simplicity, and the relatively mild reaction conditions required.
Reaction Scheme
The overall transformation involves the selective reduction of the ketone functionality of 3-acetylbenzoic acid to a secondary alcohol, leaving the carboxylic acid group intact.
Application Note: Quantitative Analysis of 3-(1-hydroxyethyl)benzoic Acid
A Guide to Method Selection, Protocol Development, and Validation for Pharmaceutical and Research Applications
Introduction
3-(1-hydroxyethyl)benzoic acid is an aromatic carboxylic acid of increasing interest in pharmaceutical development, potentially as a synthetic intermediate, a metabolite of a parent drug, or a process-related impurity. Accurate and precise quantification of this analyte is critical for pharmacokinetic studies, impurity profiling, quality control of active pharmaceutical ingredients (APIs), and various research applications.[1] The presence of three key functional groups—a carboxylic acid, a secondary alcohol, and an aromatic ring—dictates the choice of analytical strategy.
This comprehensive guide, designed for researchers, analytical scientists, and drug development professionals, provides a detailed examination of the primary analytical methods for the quantification of this compound. We will explore the theoretical underpinnings and practical considerations of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides field-tested, step-by-step protocols, validation insights, and a comparative analysis to guide the selection of the most suitable method for your specific analytical challenge.
Physicochemical Properties of this compound
Understanding the analyte's properties is the foundation of method development.
| Property | Value | Source / Comment |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Predicted pKa | ~4–5 | Consistent with benzoic acid derivatives.[2] |
| Solubility | Soluble in polar organic solvents (Methanol, Acetonitrile, DMSO, DMF). Limited solubility in non-polar solvents. | Based on structural analogs.[2] |
| UV Absorbance | Strong absorbance in the UV range (~230-280 nm) due to the benzene ring. | Typical for benzoic acid derivatives. |
Principles of Analytical Method Validation
Employing validated analytical methods is essential for generating reliable, repeatable, and regulatory-compliant data.[4] Validation provides documented evidence that a method is fit for its intended purpose.[4][5] Key validation parameters, as outlined by the International Conference on Harmonisation (ICH), ensure the quality and consistency of analytical results.[6][7]
-
Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[6][8]
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy : The closeness of test results to the true value. Often assessed via spike recovery studies.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Range : The interval between the upper and lower concentration of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[7]
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Overview of Analytical Techniques
The choice of analytical technique is a critical decision driven by the required sensitivity, selectivity, sample matrix, and available instrumentation.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | UV absorbance | Mass-to-charge ratio of volatile, ionized analyte | Mass-to-charge ratio of specific precursor/product ion pairs |
| Sensitivity | Moderate (µg/mL) | High (ng/mL) | Very High (pg/mL to ng/mL) |
| Selectivity | Moderate | High | Very High |
| Sample Throughput | Moderate | Low to Moderate | High |
| Matrix Effects | Low | Moderate | High (Ion Suppression/Enhancement) |
| Sample Prep | Simple (dissolve/dilute) | Complex (extraction & derivatization required) | Moderate (extraction often needed) |
| Best For | API purity, simple formulations, routine QC | Impurity identification in complex matrices, confirmation | Bioanalysis (PK studies), trace-level impurity quantification |
Detailed Methodologies and Protocols
This section provides detailed, step-by-step protocols for the three primary analytical techniques.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is robust and ideal for quantifying this compound in bulk substances or simple formulations where high sensitivity is not required. The strategy is to use an acidic mobile phase to suppress the ionization of the carboxylic acid, leading to better retention and peak shape on a C18 column.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array (DAD) or UV-Vis detector.[9]
-
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (HPLC Grade, 18.2 MΩ·cm)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 mm x 150 mm (e.g., Zorbax SB-C18, InertSustain C18).[1][9][10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Detection Wavelength: 230 nm[1]
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 100, 250, 500 µg/mL) by serially diluting the stock solution with the mobile phase (at initial conditions, 90:10 A:B).
-
Sample Preparation (API): Accurately weigh ~10 mg of the sample, dissolve in 10 mL of 50:50 Acetonitrile/Water, and dilute further with the initial mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[9]
-
-
System Suitability:
-
Inject a mid-level standard five times.
-
Acceptance Criteria: %RSD of peak area < 2.0%, Tailing factor between 0.8 and 1.5.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as quantifying the analyte in biological matrices (plasma, urine) for pharmacokinetic studies, LC-MS/MS is the gold standard. This protocol uses electrospray ionization (ESI) in negative mode, which is ideal for the acidic analyte, and Multiple Reaction Monitoring (MRM) for specificity.
-
Instrumentation:
-
Reagents and Materials:
-
As per HPLC method, plus an appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound (e.g., 3-hydroxybenzoic acid).
-
Ethyl Acetate (HPLC Grade)
-
-
Chromatographic Conditions:
-
Column: C18, <2 µm, 2.1 mm x 50 mm (e.g., Waters Acquity UPLC BEH C18).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A fast gradient is suitable. Example: 5% B to 95% B over 2 minutes.
-
Flow Rate: 0.4 mL/min[11]
-
Column Temperature: 40 °C[13]
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: Optimized for analyte (e.g., -3.0 kV)
-
Source Temperature: Optimized (e.g., 150 °C)
-
Desolvation Gas Flow & Temp: Optimized (e.g., 800 L/hr N₂, 400 °C)
-
MRM Transitions: (Values are theoretical and require experimental optimization)
-
Analyte: Q1 (Precursor): 165.1 m/z ([M-H]⁻) → Q3 (Product): 121.1 m/z ([M-H-CO₂]⁻)
-
Internal Standard: To be determined based on selection.
-
-
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard working solution. Vortex briefly.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.[14]
-
Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to dissolve.
-
Transfer to an autosampler vial for analysis.
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is an excellent tool for confirmation or for analysis in complex matrices. However, due to the low volatility of this compound (containing two polar functional groups), a derivatization step is mandatory to convert it into a more volatile and thermally stable compound. Silylation is a common and effective approach.
-
Instrumentation:
-
Reagents and Materials:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]
-
Pyridine or Acetonitrile (Anhydrous)
-
Other reagents as per LLE sample preparation.
-
-
Chromatographic and MS Conditions:
-
Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C[1]
-
-
MS Transfer Line Temp: 280 °C[15]
-
Ion Source Temp: 230 °C[1]
-
Ionization Mode: EI, 70 eV
-
Acquisition: Scan mode (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using the LLE protocol (Section 4.2, steps 1-7), ensuring the final extract is completely dry.
-
To the dry residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[1]
-
Cool to room temperature. The sample is now ready for injection.
-
Visualized Workflows
General Analytical Workflow
Caption: Overview of the analytical workflow from sample receipt to final report.
Principle of LC-MS/MS Specificity (MRM)
Caption: High selectivity is achieved by monitoring a specific fragmentation (MRM).
Representative Validation Data
The following table summarizes typical performance characteristics for these methods. Note that these values are derived from structurally similar compounds and must be established specifically for this compound during in-lab validation.[1]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UHPLC-MS/MS |
| Linearity Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL[11] |
| LOQ | ~1.5 µg/mL | ~0.15 µg/mL | 0.01 µg/mL[11] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 96.0 - 104.0%[11] |
| Precision (%RSD) | < 2% | < 10% | < 8.5%[11] |
Conclusion
The quantification of this compound can be reliably achieved using several chromatographic techniques.
-
RP-HPLC-UV is a robust, cost-effective method ideal for routine quality control and analysis of bulk materials.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the definitive choice for bioanalysis and trace-level impurity quantification.
-
GC-MS , while requiring a derivatization step, serves as a powerful alternative for confirmation and analysis in challenging matrices.
The selection of the optimal method depends on the specific analytical requirements, including the sample matrix, required limits of quantification, and available instrumentation. All methods must be fully validated according to established guidelines to ensure data integrity and regulatory compliance.[4][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 3. 3-(1-HYDROXY-ETHYL)-BENZOIC ACID | 283608-37-7 [chemicalbook.com]
- 4. particle.dk [particle.dk]
- 5. wjarr.com [wjarr.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. fda.gov [fda.gov]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. glsciences.com [glsciences.com]
- 11. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 14. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for 3-(1-hydroxyethyl)benzoic Acid analysis
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3-(1-hydroxyethyl)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a robust and detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps. It delves into the scientific rationale behind critical methodological choices, from mobile phase selection to stationary phase chemistry, ensuring a deep understanding of the separation principles at play. The protocol is structured to be self-validating through integrated system suitability criteria, ensuring data integrity and reproducibility. This document serves as a complete technical guide, incorporating advanced considerations such as chiral separations and method validation principles.
Introduction and Chromatographic Challenges
This compound is a bifunctional organic molecule featuring both a carboxylic acid and a secondary alcohol. Its structural attributes make it a valuable building block and intermediate in the synthesis of pharmaceuticals and other complex molecules.[1] The accurate determination of its purity and concentration is paramount for quality control in research and manufacturing.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and quantitative accuracy.[2] However, the unique physicochemical properties of this compound present specific challenges that must be addressed for successful method development:
-
Acidic Nature: The carboxylic acid moiety dictates that the mobile phase pH must be carefully controlled to prevent peak tailing and ensure consistent retention.
-
Polarity: The presence of both a hydroxyl and a carboxyl group imparts significant polarity, requiring a well-balanced chromatographic system to achieve adequate retention on a reversed-phase column.
-
Chirality: The molecule contains a stereocenter at the carbinol carbon, meaning it exists as a pair of enantiomers ((R) and (S) forms).[1] While this achiral method will quantify the total amount, applications in pharmaceutical development may necessitate specific chiral separation methods to isolate and quantify each enantiomer.[3]
This guide provides a detailed methodology to overcome these challenges, leading to a reliable and reproducible analytical method.
Foundational Principles: Physicochemical Properties and Method Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's properties. The choices for the stationary and mobile phases are direct consequences of the molecule's structure and behavior in solution.
| Property | Value / Observation | Chromatographic Implication |
| Molecular Formula | C₉H₁₀O₃ | - |
| Molecular Weight | 166.17 g/mol | Influences diffusion and theoretical plate count.[1] |
| pKa (Carboxylic Acid) | Estimated ~4–5 | Critical for mobile phase pH. To ensure the analyte is in its neutral, protonated state for optimal retention and peak shape on a reversed-phase column, the mobile phase pH must be set approximately 2 units below the pKa.[1][4] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) and mixtures of water with methanol or acetonitrile.[1] | The sample diluent must be compatible with the mobile phase to prevent peak distortion or precipitation in the flow path. A mixture of water and organic solvent is ideal. |
| Structure | Aromatic ring, carboxylic acid, secondary alcohol. | The aromatic ring provides the necessary hydrophobicity for retention on a C18 stationary phase, while also acting as a chromophore for UV detection.[5] |
Logical Flow for HPLC Parameter Selection
Caption: Overall experimental workflow from preparation to reporting.
System Suitability Test (SST): Before analyzing any samples, perform five replicate injections of the Working Standard Solution. The system is deemed ready for use only if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
This SST protocol is a self-validating mechanism that provides confidence in the results generated by the system.
Advanced Considerations: Chiral Separation
For pharmaceutical applications where the stereochemistry is critical, a chiral separation method is required. The achiral method described above will not distinguish between the (R) and (S) enantiomers. Developing a chiral separation is a specialized task that typically involves screening different Chiral Stationary Phases (CSPs).
-
Recommended Approach: Polysaccharide-based CSPs are highly versatile and widely successful for separating a broad range of chiral compounds. [6]Columns such as Chiralpak® AD or Chiralcel® OD are excellent starting points. [7]* Mobile Phase Systems: Chiral separations are often achieved using different solvent systems than reversed-phase. Common modes include:
-
Normal Phase: Heptane/Isopropanol mixtures.
-
Polar Organic Mode: Pure ethanol or methanol. [6] * Reversed Phase: Using specialized aqueous-compatible chiral columns. [7]* Screening is Key: Due to the complex nature of chiral recognition, a universal method does not exist. Method development requires systematically screening different CSPs and mobile phases to find the optimal conditions for baseline separation of the enantiomers. [8]
-
References
- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. chromtech.com [chromtech.com]
- 6. mdpi.com [mdpi.com]
- 7. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Help for chiral separation of a 2,3-dihydroxy-butyl ester. - Chromatography Forum [chromforum.org]
using 3-(1-hydroxyethyl)benzoic Acid in cell culture studies
An In-Depth Guide to the Application of 3-(1-hydroxyethyl)benzoic Acid in Cell Culture Studies
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture-based research. This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring robust and reproducible results.
Introduction to this compound
This compound is a derivative of benzoic acid, a class of organic compounds known for a wide spectrum of biological activities. While the specific bioactivity of this particular molecule is not extensively documented, its structural relatives, the hydroxybenzoic acids, are recognized for their antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The presence of both a carboxylic acid and a hydroxyl group suggests potential roles in modulating cellular signaling pathways sensitive to redox state or acidic moieties.
This compound's structure, featuring a chiral center at the ethyl-alcohol group, means it exists as (R) and (S) enantiomers.[3] Stereochemistry can be critical for biological activity, and researchers should note which form they are using, or if it is a racemic mixture.[3] Given its potential, a systematic evaluation in cellular models is warranted to uncover its effects on cell health, proliferation, and specific signaling cascades.
Compound Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [3] |
| Molecular Weight | 166.17 g/mol | [3][4] |
| Common Solvents | Polar aprotic solvents (DMSO, DMF) | [3] |
| Storage | Store powder at -20°C. Store stock solutions in aliquots at -80°C. | [5] |
Essential First Steps: Preparation of Stock Solutions
The accuracy and reproducibility of any cell-based assay begin with the correct preparation of the test compound. Small molecules are typically insoluble in aqueous culture media and require an organic solvent for initial solubilization.
Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for most cell culture applications due to its powerful solubilizing capacity and relatively low cytotoxicity at concentrations below 0.5%.[5] Preparing a high-concentration stock solution allows for minimal volumes to be added to the final culture, thereby minimizing solvent-induced artifacts. Repeated freeze-thaw cycles can degrade the compound, making single-use aliquots a critical best practice.[5]
Protocol: Preparation of a 100 mM Master Stock Solution
-
Pre-computation:
-
Target Concentration: 100 mM (0.1 mol/L)
-
Molecular Weight (MW): 166.17 g/mol
-
To make 1 mL of 100 mM stock:
-
Weight (mg) = Volume (L) x Concentration (mol/L) x MW ( g/mol ) x 1000 (mg/g)
-
Weight (mg) = 0.001 L x 0.1 mol/L x 166.17 g/mol x 1000 mg/g = 16.62 mg
-
-
-
Procedure:
-
Wear appropriate Personal Protective Equipment (PPE).
-
Weigh out 16.62 mg of this compound powder. For smaller quantities, it is often more practical to weigh a smaller amount (e.g., 5 mg) and adjust the solvent volume accordingly (e.g., 5 mg in 300.9 µL DMSO for a 100 mM stock).
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Create single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term stability (up to 6 months).[5]
-
Foundational Assay: Determining the Optimal Working Concentration
Before investigating the functional effects of a compound, it is imperative to determine its cytotoxic profile. This allows researchers to select a range of non-lethal concentrations for subsequent mechanism-of-action studies. A dose-response curve generated from a cell viability assay is the standard method for this determination.
Workflow for Determining Working Concentration
Caption: Workflow for cytotoxicity assessment.
Protocol: Cell Viability Assessment using the XTT Assay
The XTT assay is a colorimetric method that measures the metabolic activity of living cells.[6] Mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt XTT to a water-soluble orange formazan product, the amount of which is directly proportional to the number of living cells.[6][7] Unlike the MTT assay, XTT does not require a separate solubilization step, making the protocol simpler and faster.[6][8]
-
Cell Plating:
-
Seed your cell line of interest into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of 2X working concentrations of this compound by diluting the 100 mM stock solution in complete culture medium. A typical range for initial screening is from 2000 µM down to 0.2 µM.
-
Prepare a 2X vehicle control containing the highest concentration of DMSO used in the dilutions (e.g., 0.2% DMSO in medium).
-
Remove the old medium from the cells and add 100 µL of the appropriate 2X working solution to each well (in triplicate). This will dilute the compound and DMSO by half, resulting in a 1X final concentration.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Assay Procedure:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing the XTT reagent and the electron coupling reagent).[7]
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized for your cell line.
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance of the wells at 450-490 nm using a microplate reader. A reference wavelength of ~660 nm should also be measured to subtract background noise.[7]
-
-
Data Analysis:
-
Subtract the reference wavelength absorbance from the test wavelength absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Application Example: Investigating Effects on Cellular Signaling
Based on the known activities of related phenolic acids, a plausible hypothesis is that this compound may modulate stress-activated or inflammatory signaling pathways. Western blotting is the gold-standard technique to investigate changes in protein expression and post-translational modifications (like phosphorylation) that are hallmarks of pathway activation.[9]
Hypothetical Scenario: Investigating the effect of this compound on the p38 MAPK stress-response pathway activated by a pro-inflammatory stimulus like Lipopolysaccharide (LPS).
Signaling Pathway Under Investigation
Caption: Hypothetical inhibition of the p38 MAPK pathway.
Protocol: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol details the steps to assess the phosphorylation status of p38 MAPK in cells pre-treated with the compound and then stimulated with LPS.[9][10]
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with non-toxic concentrations of this compound (determined from the XTT assay) for 1-2 hours. Include a vehicle-only control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to induce p38 phosphorylation. Include an unstimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 20 minutes at 4°C.[10]
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples with lysis buffer to the same concentration (e.g., 2 µg/µL).
-
Add 4X Laemmli sample buffer to your protein samples (e.g., 15 µL protein + 5 µL buffer).
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated-p38 (p-p38) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) detection reagent and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total p38 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-p38 signal to the total p38 signal for each sample.
-
Expected Data Summary Table:
| Treatment Group | p-p38 / Total p38 Ratio (Normalized) |
| Untreated Control | 1.0 |
| LPS Only | 8.5 |
| Compound (Low Dose) + LPS | 6.2 |
| Compound (High Dose) + LPS | 2.1 |
| Compound Only | 1.1 |
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 4. 3-(2-Hydroxyethyl)benzoic acid | C9H10O3 | CID 17843804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. captivatebio.com [captivatebio.com]
- 6. biotium.com [biotium.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
The Versatility of 3-(1-Hydroxyethyl)benzoic Acid: A Strategic Building Block in Modern Organic Synthesis
Introduction: Unlocking Synthetic Potential
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(1-Hydroxyethyl)benzoic acid, a bifunctional aromatic compound, has emerged as a highly valuable and versatile scaffold for the synthesis of a diverse array of chemical entities, particularly within the realms of medicinal chemistry and drug discovery. Its unique structure, featuring a carboxylic acid and a secondary alcohol on a benzene ring, provides two orthogonal points for chemical modification, enabling the systematic exploration of chemical space and the fine-tuning of physicochemical and pharmacological properties.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound as a key synthetic intermediate. We will delve into its core reactivity, present detailed, field-proven protocols for its key transformations, and illustrate its application in the synthesis of biologically active molecules. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 166.17 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| pKa | ~4-5 (estimated) | --INVALID-LINK-- |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), and alcohols. Sparingly soluble in water. | --INVALID-LINK-- |
Storage and Handling: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the secondary alcohol.[1] Standard personal protective equipment should be worn when handling the compound.
Core Synthetic Transformations and Protocols
The true utility of this compound lies in the selective manipulation of its two functional groups. The following sections provide detailed protocols for its most common and impactful transformations.
Amide Bond Formation: Accessing a Diverse Chemical Space
The carboxylic acid moiety of this compound is a prime handle for the introduction of various amine-containing fragments through amide bond formation. This reaction is a cornerstone of medicinal chemistry, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Workflow for Amide Coupling:
Caption: General workflow for the amide coupling of this compound.
Protocol: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) as a robust and widely applicable method for amide bond formation.[2] The use of HOBt minimizes side reactions and suppresses racemization if chiral amines are used.[2]
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the mixture, followed by the portion-wise addition of EDC (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Esterification: Modulating Polarity and Prodrug Strategies
Esterification of the carboxylic acid provides a means to modulate the polarity of the molecule, which can be crucial for improving properties like cell permeability. Furthermore, esters can serve as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP, is a mild and efficient method for this transformation.[3][4]
Workflow for Steglich Esterification:
References
- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Steglich Esterification [organic-chemistry.org]
protocol for derivatizing 3-(1-hydroxyethyl)benzoic Acid
An Application Note and Comprehensive Protocols for the Derivatization of 3-(1-hydroxyethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a secondary benzylic alcohol on a benzene ring, offers two distinct points for chemical modification. Furthermore, the presence of a chiral center at the hydroxyethyl group introduces stereochemical considerations that are critical in drug development. This guide provides an in-depth exploration of reliable protocols for the selective derivatization of this compound, focusing on esterification of the carboxyl group and esterification or etherification of the hydroxyl group. We emphasize methods that are robust, high-yielding, and, where applicable, stereoselective, providing the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Importance of Derivatization
The therapeutic efficacy, bioavailability, and pharmacokinetic profile of a drug candidate are intrinsically linked to its chemical structure. Derivatization of a lead compound like this compound is a cornerstone of the drug development process, allowing for the fine-tuning of its properties.
-
Esterification of the Carboxylic Acid: Converting the carboxylic acid to an ester is a common strategy to create prodrugs.[1] This modification masks the polar carboxyl group, often increasing lipophilicity and enhancing the molecule's ability to cross cellular membranes. In vivo, endogenous esterases can then hydrolyze the ester, releasing the active carboxylic acid parent drug at the target site.
-
Derivatization of the Secondary Alcohol: The secondary alcohol can be acylated to form an ester or alkylated to form an ether. These modifications can dramatically alter the molecule's hydrogen bonding capacity, steric profile, and metabolic stability. Critically, reactions at this chiral center can proceed with either retention or inversion of stereochemistry, a factor of paramount importance as enantiomers of a drug often exhibit vastly different pharmacological activities.[1]
This document details three field-proven protocols for these transformations: the Steglich esterification for the carboxylic acid, the Mitsunobu reaction for stereoinvertive esterification of the alcohol, and the Williamson ether synthesis for alkylation of the alcohol.
Derivatization of the Carboxylic Acid: Steglich Esterification
For converting the carboxylic acid moiety into an ester, particularly when dealing with sensitive or sterically demanding alcohols, the Steglich esterification offers a mild and highly efficient alternative to harsher, acid-catalyzed methods like the Fischer esterification.[2][3] The reaction proceeds at room temperature under neutral conditions, preserving acid-labile functional groups elsewhere in the molecule.[3][4]
Mechanism of Action
The core of the Steglich esterification is the activation of the carboxylic acid by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate is prone to a yield-reducing side reaction—a 1,3-rearrangement to a stable N-acylurea.[4] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial to suppress this side reaction.[2][4] DMAP, being a superior nucleophile to the alcohol, intercepts the O-acylisourea to form a reactive N-acylpyridinium salt ("active ester"). This intermediate rapidly reacts with the alcohol to furnish the desired ester, regenerating the DMAP catalyst.[2] The thermodynamic driving force for the reaction is the formation of the highly stable and insoluble dicyclohexylurea (DCU) byproduct.[4]
Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.
Protocol 1: Steglich Esterification
Objective: To synthesize the methyl ester of this compound.
| Parameter | Value | Rationale |
| Reactants | This compound (1.0 eq) | Starting material |
| Methanol (1.2 eq) | Nucleophile | |
| DCC (1.1 eq) | Coupling agent to activate the carboxylic acid[2] | |
| DMAP (0.1 eq) | Nucleophilic catalyst to accelerate the reaction and prevent side products[2][5] | |
| Solvent | Dichloromethane (DCM) | Aprotic solvent to dissolve reactants without participating in the reaction |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction of DCC; reaction proceeds to completion at RT[4] |
| Time | 4-12 hours | Typical reaction time, monitored by TLC |
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dichloromethane. Stir until fully dissolved.
-
Reagent Addition: Add methanol (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath. This is critical to manage the initial exotherm upon DCC addition.
-
Activation: Add DCC (1.1 eq) portion-wise over 5-10 minutes. A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Upon completion, filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the solid with a small amount of cold DCM.
-
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl (to remove residual DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
Derivatization of the Hydroxyl Group
The secondary alcohol offers a versatile handle for modification. Here we present two powerful methods: the Mitsunobu reaction for stereoinvertive esterification and the Williamson synthesis for ether formation.
Mitsunobu Reaction: Esterification with Inversion
The Mitsunobu reaction is an exceptionally reliable method for converting a primary or secondary alcohol into a variety of functional groups, including esters, with complete inversion of stereochemistry.[6][7][8] This Sₙ2 reaction is invaluable in medicinal chemistry for accessing the opposite enantiomer of a chiral alcohol derivative.[7][8] It utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9]
Mechanism of Action: The reaction begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[8][9] This intermediate deprotonates the nucleophile (in this case, an external carboxylic acid, R'-COOH), forming an ion pair.[9] The alcohol oxygen of this compound then attacks the activated phosphonium species, creating an alkoxyphosphonium salt. This step transforms the hydroxyl group into an excellent leaving group.[8] The final, stereochemistry-defining step is the backside Sₙ2 attack by the carboxylate anion on the chiral carbon, displacing the triphenylphosphine oxide and resulting in the ester with inverted configuration.[6][8]
Caption: Stereoinvertive mechanism of the Mitsunobu reaction.
Protocol 2: Mitsunobu Reaction
Objective: To synthesize the benzoate ester of this compound with inversion of stereochemistry.
| Parameter | Value | Rationale |
| Reactants | This compound (1.0 eq) | Starting material (chiral alcohol) |
| Benzoic Acid (1.5 eq) | Nucleophile (pKa < 13 is required)[6] | |
| PPh₃ (1.5 eq) | Activates the hydroxyl group | |
| DIAD or DEAD (1.5 eq) | Oxidant, partner to PPh₃[9] | |
| Solvent | Tetrahydrofuran (THF), anhydrous | Aprotic solvent, dissolves reagents well |
| Temperature | 0 °C to Room Temp. | Slow addition at 0°C is crucial for safety and to control the reaction rate[9] |
| Time | 2-6 hours | Typically a rapid reaction |
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), benzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Slow Addition: Add DIAD or DEAD (1.5 eq) dropwise via syringe over 20-30 minutes. The reaction is often exothermic, and a color change (e.g., to a pale yellow) is typically observed. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-6 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and byproducts (triphenylphosphine oxide and the DIAD-hydrazine).
-
Purification: Purification is typically achieved by flash column chromatography on silica gel to separate the desired ester from the reaction byproducts.
Williamson Ether Synthesis: O-Alkylation
The Williamson ether synthesis is a classic and straightforward method for forming an ether bond. It proceeds via an Sₙ2 mechanism where an alkoxide nucleophilically displaces a halide from an alkyl halide.[10] For secondary alcohols like the one in our substrate, it is crucial to use a primary alkyl halide as the electrophile to avoid a competing E2 elimination reaction, which becomes significant with secondary or tertiary halides.[10][11][12]
Mechanism of Action: The synthesis is a two-step process in one pot. First, a strong base, such as sodium hydride (NaH), deprotonates the alcohol to form a potent sodium alkoxide nucleophile.[11] Second, this alkoxide attacks the primary alkyl halide (e.g., methyl iodide) in an Sₙ2 fashion, forming the C-O ether bond and a sodium halide salt.[10] The use of a polar aprotic solvent like THF or DMF is recommended as it solvates the cation (Na⁺) but not the alkoxide anion, preserving its nucleophilicity.[11][12]
References
- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Investigating 3-(1-hydroxyethyl)benzoic Acid in Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 3-(1-hydroxyethyl)benzoic acid in drug discovery. While direct biological data for this compound is sparse, its structural analogy to known bioactive molecules, particularly salicylates and other benzoic acid derivatives, presents a compelling rationale for its investigation as a novel therapeutic agent. These notes offer a hypothesized mechanism of action centered on anti-inflammatory pathways and provide detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of this compound. The methodologies described herein are designed to be self-validating, incorporating essential controls and quality checks to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
This compound is an aromatic carboxylic acid whose potential in medicinal chemistry is largely untapped. Its molecular architecture, featuring a benzoic acid moiety and a chiral secondary alcohol, makes it a versatile scaffold for chemical modification and a candidate for biological activity.
The benzoic acid framework is a common feature in a multitude of pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Derivatives of p-hydroxybenzoic acid, for example, are known to possess a wide range of biological properties, including anti-inflammatory, antimicrobial, and antioxidant effects.[3][4] The structural similarity of this compound to salicylates, the foundational compounds for aspirin and other NSAIDs, strongly suggests a potential role as a modulator of inflammatory pathways.
A critical feature of this molecule is the chiral center at the 1-hydroxyethyl group. Stereochemistry is paramount in drug-receptor interactions, and the biological activity of the (S)- and (R)-enantiomers may differ significantly. A study in Tetrahedron Asymmetry detailed a multienzymatic synthesis of the (R)-enantiomer, highlighting a viable path to obtaining stereochemically pure forms for distinct evaluation.[5]
This guide, therefore, proposes the investigation of this compound as a novel anti-inflammatory agent, likely acting through the inhibition of cyclooxygenase (COX) enzymes, a key target in inflammation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [5] |
| Molecular Weight | 166.17 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| Stereochemistry | Exists as (S) and (R) enantiomers | [5] |
| Predicted Solubility | Soluble in polar aprotic solvents (DMSO, DMF) | [5] |
| Predicted Acidity | pKa ~4–5, consistent with benzoic acid derivatives | [5] |
Synthesis, Purification, and Quality Control
The generation of high-purity, well-characterized material is the bedrock of any drug discovery campaign. The following sections outline the recommended procedures for obtaining and validating this compound.
Recommended Synthesis Approach: Enantioselective Enzymatic Synthesis
Traditional chemical synthesis routes for similar compounds often result in racemic mixtures.[5] To specifically investigate the biological effects of each stereoisomer, an enzymatic approach is recommended. Based on established literature for the (R)-enantiomer, a multi-enzyme cascade can be employed.[5][7] This method provides high enantiomeric purity (>95%), which is critical for structure-activity relationship (SAR) studies.[5]
-
Key Enzymes: Aldoketo reductase (from Escherichia coli), alcohol dehydrogenase (from Lactobacillus brevis), and dihydrodiol dehydrogenase (from Pseudomonas fluorescens).[5][7]
-
Rationale: This cascade allows for precise stereochemical control, producing the desired enantiomer with high yield and purity, bypassing the need for challenging chiral separations of a racemic mixture.
Protocol: Compound Characterization and Purity Assessment
To ensure that the observed biological activity is attributable to the compound of interest and not an impurity, rigorous analytical validation is mandatory. The Journal of Medicinal Chemistry requires a purity of >95% for all tested compounds.[8]
Objective: To confirm the identity and determine the purity of synthesized this compound.
Methods:
-
High-Performance Liquid Chromatography (HPLC): An orthogonal method to NMR for purity assessment.[8]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method for purity determination that is nondestructive and highly accurate.[8]
-
Mass Spectrometry (MS): For confirmation of molecular weight.
-
Melting Point: A sharp melting point is a reliable indicator of purity for crystalline solids.[9]
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh ~5 mg of the synthesized compound.
-
Dissolve in a suitable deuterated solvent (e.g., DMSO-d6 or MeOD) for NMR analysis or an appropriate mobile phase solvent for HPLC.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Analysis: Integrate the area of all peaks. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. This provides an estimate of purity, though it assumes all components have similar UV absorbance.[10]
-
-
Quantitative ¹H NMR (qNMR) Analysis:
-
Standard: Use a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone).
-
Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery.
-
Analysis: Integrate a well-resolved proton signal from the compound of interest and a signal from the internal standard. Calculate the purity based on the integral ratio, the number of protons for each signal, and the known weight and purity of the internal standard.[8]
-
-
Mass Spectrometry:
-
Utilize Electrospray Ionization (ESI) in negative mode to observe the deprotonated molecule [M-H]⁻.
-
Confirm that the observed mass corresponds to the calculated molecular weight (166.17 g/mol ).
-
Proposed Biological Target and In Vitro Evaluation
Hypothesized Mechanism of Action: COX Inhibition
Given its structural similarity to salicylates, we hypothesize that this compound functions as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11]
References
- 1. 3-(1-Carboxyethyl)benzoic Acid|Ketoprofen Impurity C [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 6. 3-(1-HYDROXY-ETHYL)-BENZOIC ACID | 283608-37-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 10. researchgate.net [researchgate.net]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Phased Approach to Efficacy Testing of 3-(1-hydroxyethyl)benzoic Acid
Introduction: Charting a Course for a Novel Compound
3-(1-hydroxyethyl)benzoic acid is a small organic molecule with a structure suggestive of potential biological activity. However, the scientific literature currently lacks extensive data on its specific efficacy in biological systems. The presence of a benzoic acid moiety, a common scaffold in pharmacologically active compounds, and its structural relation to other hydroxybenzoic acids with known anti-inflammatory and antimicrobial properties, provides a logical starting point for investigation.[1][2] This document outlines a comprehensive, multi-tiered experimental design for the initial efficacy testing of this compound.
Our approach is designed to be both systematic and resource-efficient, beginning with broad in vitro screening to identify potential therapeutic areas. Based on these initial findings, the protocol branches into more specific mechanistic and cell-based assays, culminating in established in vivo models to verify efficacy in a physiological context. This phased strategy ensures that investment in more complex and costly experiments is justified by promising preliminary data. We will primarily explore two promising avenues suggested by related compounds: anti-inflammatory and anti-infective activities.
Diagram: Overall Experimental Workflow
Caption: A tiered approach for evaluating the efficacy of this compound.
Phase 1: Broad Spectrum In Vitro Screening
The initial phase is designed to be a cost-effective, high-throughput screen to detect any potential anti-inflammatory or antibacterial signals.
Protocol 1: Initial Anti-Inflammatory Activity Screening
Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[3] The ability of a compound to prevent protein denaturation is a simple and effective initial screen for anti-inflammatory properties.[4][5][6] Additionally, the stabilization of red blood cell (RBC) membranes is analogous to the stabilization of lysosomal membranes, which prevents the release of inflammatory mediators.[7]
A. Inhibition of Bovine Serum Albumin (BSA) Denaturation
-
Preparation of Reagents:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions (e.g., 10, 50, 100, 250, 500 µg/mL) in phosphate-buffered saline (PBS, pH 7.4).
-
Standard Drug: Prepare a similar dilution series of Diclofenac sodium as a positive control.
-
BSA Solution: Prepare a 0.5% w/v solution of Bovine Serum Albumin in PBS.
-
-
Assay Procedure:
-
In a microcentrifuge tube, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound or standard drug at each concentration.
-
For the control, mix 0.5 mL of BSA solution with 0.5 mL of PBS.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C for 10 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
-
B. Human Red Blood Cell (HRBC) Membrane Stabilization
-
Preparation of Reagents:
-
HRBC Suspension: Obtain a fresh blood sample from a healthy volunteer (who has not taken NSAIDs for 2 weeks) and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the RBC pellet three times with sterile isotonic saline. Resuspend the pellet to make a 10% v/v suspension in isotonic saline.[7]
-
Test Compound and Standard: Prepare various concentrations (e.g., 10-500 µg/mL) in isotonic saline.
-
-
Assay Procedure:
-
To 1 mL of each concentration of the test compound/standard, add 0.5 mL of the 10% HRBC suspension.
-
Control: 1 mL of isotonic saline with 0.5 mL of HRBC suspension.
-
Incubate all tubes at 56°C for 30 minutes in a water bath.
-
Cool the tubes under running water and centrifuge at 2500 rpm for 5 minutes.
-
Measure the absorbance of the supernatant (hemoglobin released) at 560 nm.
-
-
Data Analysis:
-
Calculate the percentage of membrane stabilization using the formula: % Protection = [1 - (Absorbance of Test / Absorbance of Control)] * 100
-
| Hypothetical Data: Phase 1 Anti-Inflammatory Screen | ||
| Concentration (µg/mL) | % Inhibition of BSA Denaturation | % HRBC Membrane Stabilization |
| 10 | 15.2 ± 2.1 | 12.5 ± 1.8 |
| 50 | 35.8 ± 3.5 | 31.2 ± 2.9 |
| 100 | 55.1 ± 4.2 | 52.8 ± 3.7 |
| 250 | 78.9 ± 5.1 | 75.4 ± 4.5 |
| 500 | 89.5 ± 4.8 | 85.1 ± 5.0 |
| Diclofenac Sodium (100 µg/mL) | 92.3 ± 3.9 | 90.7 ± 4.1 |
Protocol 2: Antibacterial Activity Screening
Rationale: To determine if the compound has any intrinsic antibacterial properties, a standard broth microdilution assay is employed to find the Minimum Inhibitory Concentration (MIC). This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.[8][9]
-
Preparation of Materials:
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) strains.
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test Compound: Prepare a 2 mg/mL stock solution in DMSO.
-
Positive Control: A suitable antibiotic (e.g., Ciprofloxacin).
-
96-well microtiter plates.
-
-
Assay Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound stock to the first well of each row and perform a 2-fold serial dilution across the plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to each well.
-
Include a growth control (MHB + bacteria, no compound) and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[9]
-
| Hypothetical Data: Phase 1 Antibacterial Screen (MIC in µg/mL) | |||
| Compound | S. aureus | E. coli | P. aeruginosa |
| This compound | 32 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
Phase 2: Mechanistic Elucidation (Conditional)
This phase is initiated if positive results are obtained in Phase 1. The goal is to understand how the compound exerts its effect.
Diagram: Inflammatory Cascade and Potential Targets
Caption: Key pathways in inflammation targeted by in vitro mechanistic assays.
Protocol 4: Cytokine Release in LPS-Stimulated Macrophages
Rationale: A key feature of inflammation is the production of pro-inflammatory cytokines. This assay determines if the compound can suppress the release of key mediators like TNF-α and IL-6 from immune cells stimulated with Lipopolysaccharide (LPS), a component of Gram-negative bacteria.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Include an unstimulated control (cells only) and a stimulated control (cells + LPS).
-
After incubation, collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration relative to the LPS-stimulated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cytokine release).
-
Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure the observed effects are not due to cytotoxicity.[10]
-
Phase 3: In Vivo Efficacy Validation (Conditional)
If in vitro and cell-based assays show significant, non-toxic activity, the next logical step is to test for efficacy in a living organism. These studies must be designed to be robust and minimize bias.[11]
Protocol 7: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and highly reproducible model of acute inflammation.[12] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on mediators like histamine, serotonin, and prostaglandins.
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize animals for at least one week before the experiment.
-
House animals according to institutional guidelines.
-
-
Experimental Design:
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% CMC).
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Groups 3-5: Test Compound at three different doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Administer the vehicle, positive control, or test compound orally 1 hour before inducing inflammation.
-
-
Induction and Measurement of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the paw volume increase (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group: % Inhibition = [1 - (Edema_Treatment / Edema_Control)] * 100
-
Diagram: In Vivo Anti-Inflammatory Model Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Trustworthiness and Scientific Integrity
Every protocol described herein is designed as a self-validating system. The inclusion of both positive and negative controls is mandatory to ensure the assay is performing as expected and to provide a benchmark for the activity of the test compound. For cell-based and in vivo studies, it is crucial to assess compound toxicity in parallel to ensure that the observed efficacy is not a result of cell death or systemic toxicity.[10] Researchers should perform dose-response experiments to demonstrate a clear relationship between the concentration of the compound and the observed effect.[11] To minimize bias, especially in animal studies, experimenters should be blinded to the treatment groups during data collection and analysis.[11]
References
- 1. Drug Discovery and Development: Complete Preclinical Guide [precision-globe.com]
- 2. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. journalajrb.com [journalajrb.com]
- 5. researchgate.net [researchgate.net]
- 6. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis | MDPI [mdpi.com]
- 7. bbrc.in [bbrc.in]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(1-Hydroxyethyl)benzoic Acid
Introduction
3-(1-Hydroxyethyl)benzoic acid is a valuable intermediate in the synthesis of a variety of pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing both a carboxylic acid and a secondary alcohol, allows for diverse downstream chemical modifications. The increasing demand for this compound necessitates the development of robust, scalable, and economically viable synthetic routes. This document provides a detailed guide for the large-scale synthesis of this compound, primarily focusing on the chemical reduction of 3-acetylbenzoic acid. An alternative catalytic hydrogenation protocol is also presented for consideration in industrial settings. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles and safety considerations critical for successful scale-up.
Synthetic Strategy: Reduction of 3-Acetylbenzoic Acid
The most direct and widely applicable method for the synthesis of this compound is the reduction of the readily available precursor, 3-acetylbenzoic acid. The primary focus of this guide will be on the use of sodium borohydride (NaBH₄) as the reducing agent, a versatile and cost-effective choice for large-scale ketone reductions.
Reaction Scheme
Figure 1: General reaction scheme for the sodium borohydride reduction of 3-acetylbenzoic acid.
Protocol 1: Large-Scale Synthesis via Sodium Borohydride Reduction
This protocol details the reduction of 3-acetylbenzoic acid using sodium borohydride in a large-scale setting. The procedure emphasizes safety, process control, and efficient isolation of the final product.
Materials and Equipment
-
Reactants: 3-Acetylbenzoic acid (98%+)[1], Sodium borohydride (NaBH₄, powder), Methanol (MeOH, ACS grade), Hydrochloric acid (HCl, concentrated), Deionized water.
-
Equipment: Jacketed glass reactor with overhead stirring, temperature probe, and inert gas inlet/outlet; Addition funnel; pH meter; Filtration apparatus (e.g., Nutsche filter-dryer); Vacuum oven; Standard personal protective equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.
Experimental Workflow
Figure 2: Workflow for the large-scale synthesis of this compound.
Detailed Step-by-Step Protocol
-
Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and equipped with a properly functioning overhead stirrer, temperature probe, and inert gas (nitrogen or argon) inlet.
-
Purge the reactor with the inert gas to remove air and moisture. This is crucial as sodium borohydride can react with moisture[2].
-
-
Charging the Reactor:
-
Charge the reactor with 3-acetylbenzoic acid (1.0 kg, 6.09 mol).
-
Add methanol (10 L) to the reactor and stir until all the 3-acetylbenzoic acid has dissolved.
-
-
Cooling:
-
Cool the reactor contents to 0-5 °C using a circulating chiller. Maintaining a low temperature is critical to control the exothermic reaction[3].
-
-
Preparation and Addition of Sodium Borohydride Solution:
-
In a separate vessel, carefully prepare a solution of sodium borohydride (0.25 kg, 6.61 mol, 1.08 eq) in methanol (5 L). The dissolution of NaBH₄ can be exothermic.
-
Slowly add the sodium borohydride solution to the reactor via an addition funnel over a period of 1-2 hours.
-
CRITICAL STEP: Maintain the internal temperature of the reactor below 10 °C throughout the addition. The reaction is highly exothermic, and rapid addition can lead to a runaway reaction and excessive hydrogen gas evolution[3].
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 2-4 hours.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Quenching the Reaction:
-
Once the reaction is complete, slowly and carefully add a 1 M aqueous solution of hydrochloric acid (HCl) to the reactor to quench the excess sodium borohydride and hydrolyze the borate ester intermediate.
-
CAUTION: This step will generate hydrogen gas. Ensure adequate ventilation and no ignition sources are present. The addition of acid is also exothermic.
-
Continue adding the HCl solution until the pH of the reaction mixture is between 2 and 3.
-
-
Solvent Removal:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.
-
-
Crystallization and Isolation:
-
Cool the remaining aqueous solution to 0-5 °C and hold for at least 2 hours to induce crystallization of the product.
-
Collect the crystalline product by filtration using a Nutsche filter-dryer.
-
Wash the filter cake with cold deionized water (2 x 1 L) to remove any inorganic salts.
-
-
Drying:
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white crystalline solid |
Protocol 2: Alternative Large-Scale Synthesis via Catalytic Hydrogenation
For very large-scale industrial production, catalytic hydrogenation offers advantages in terms of atom economy and reduced waste streams. This protocol provides a general procedure for the hydrogenation of 3-acetylbenzoic acid.
Materials and Equipment
-
Reactants: 3-Acetylbenzoic acid, Methanol, Hydrogen gas (H₂), Nickel-based catalyst (e.g., Ni@C)[4][5][6].
-
Equipment: High-pressure hydrogenation reactor (autoclave) with a stirrer, gas inlet, pressure gauge, and temperature control; Filtration system to remove the catalyst.
Detailed Step-by-Step Protocol
-
Reactor Charging:
-
Charge the high-pressure reactor with 3-acetylbenzoic acid (1.0 kg, 6.09 mol), methanol (10 L), and the nickel-based catalyst (e.g., 5 wt% of the substrate).
-
Seal the reactor according to the manufacturer's instructions.
-
-
Hydrogenation:
-
Purge the reactor several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reactor to the target temperature (e.g., 80-120 °C) and begin stirring.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled[4].
-
Concentrate the filtrate under reduced pressure to induce crystallization of the product.
-
Collect the crystals by filtration, wash with a minimal amount of cold methanol, and dry under vacuum.
-
Safety and Process Considerations for Large-Scale Synthesis
-
Sodium Borohydride Handling: Sodium borohydride is a flammable solid and reacts violently with water and acids to produce flammable hydrogen gas[7]. It should be handled in a well-ventilated area, away from ignition sources. Appropriate PPE, including a flame-retardant lab coat, is essential[8]. For large-scale operations, using a solution of NaBH₄ can provide better control over heat and hydrogen evolution compared to adding it as a solid[9].
-
Hydrogen Management: Both protocols generate hydrogen gas. Large-scale reactors must be equipped with adequate ventilation and pressure relief systems. The atmosphere should be monitored for hydrogen levels to prevent the formation of explosive mixtures with air.
-
Thermal Management: The reduction with NaBH₄ is highly exothermic[3]. A robust cooling system is crucial to maintain the desired reaction temperature and prevent a runaway reaction. Reaction calorimetry studies are recommended before scaling up to fully understand the thermal hazards[9].
-
Process Analytical Technology (PAT): For industrial-scale production, in-situ monitoring techniques like process FTIR can be implemented to track the consumption of reactants and the formation of products in real-time. This allows for better process control, improved safety, and optimization of reaction endpoints[10].
-
Waste Disposal: The aqueous waste from the NaBH₄ reduction will contain borates. This should be neutralized and disposed of in accordance with local environmental regulations.
Quality Control and Analytical Methods
The purity of the final this compound product should be assessed using a combination of the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any remaining starting material or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Melting Point: To assess the purity of the crystalline product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl and carboxylic acid functional groups and the absence of the ketone carbonyl from the starting material.
Conclusion
The sodium borohydride reduction of 3-acetylbenzoic acid is a reliable and scalable method for the large-scale synthesis of this compound. Careful control of reaction temperature and the rate of reagent addition are paramount for a safe and efficient process. For industrial-scale manufacturing, catalytic hydrogenation presents a viable and more atom-economical alternative. The protocols and considerations outlined in this document provide a comprehensive guide for producing high-purity this compound on a large scale.
References
- 1. 3-Acetylbenzoic acid 98 586-42-5 [sigmaaldrich.com]
- 2. Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts [agris.fao.org]
- 3. icheme.org [icheme.org]
- 4. Ni@C catalyzed hydrogenation of acetophenone to phenylethanol under industrial mild conditions in a flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
Application Notes and Protocols for In Vivo Evaluation of 3-(1-hydroxyethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Navigating the Research Frontier of a Novel Benzoic Acid Derivative
3-(1-hydroxyethyl)benzoic acid is a unique small molecule with a dual-functionality of a carboxylic acid and a secondary alcohol, presenting an intriguing candidate for pharmaceutical development. While direct in vivo studies on this specific compound are not yet prevalent in published literature, its structural similarity to a broad class of bioactive benzoic acid derivatives provides a strong rationale for its exploration. This guide is crafted to serve as a comprehensive resource for researchers embarking on the in vivo characterization of this compound. By synthesizing established methodologies from studies on analogous compounds, we provide a robust framework for investigating its potential anti-inflammatory, antimicrobial, and anticancer properties. The protocols herein are designed not merely as a list of steps, but as a self-validating system, grounded in scientific integrity and field-proven insights.
Scientific Rationale: Predicting Biological Activity through Structural Analogy
The therapeutic potential of benzoic acid and its derivatives is well-documented, with various compounds exhibiting anti-inflammatory, antimicrobial, and anticancer effects[1][2]. The specific substitutions on the benzene ring are critical determinants of a compound's biological activity[3]. For instance, hydroxylated benzoic acid derivatives are known to possess significant anti-inflammatory and antioxidant properties[1]. Furthermore, the introduction of an ethyl group can modulate the lipophilicity of the molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety[4].
The presence of the 1-hydroxyethyl group at the meta-position of the benzoic acid scaffold in this compound suggests several plausible mechanisms of action that warrant in vivo investigation:
-
Anti-inflammatory Activity: Structurally similar compounds have demonstrated the ability to modulate inflammatory pathways. It is hypothesized that this compound may exert anti-inflammatory effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production[5][6].
-
Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties, often utilized as preservatives in food and pharmaceutical products[3][7]. The mechanism is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes[6]. It is plausible that this compound shares these capabilities.
-
Anticancer Activity: Certain benzoic acid derivatives have been shown to retard cancer cell growth by inhibiting histone deacetylases (HDAC) or by potentiating the effects of chemotherapy[8][9]. The unique structure of this compound makes it a candidate for investigation in various cancer models.
Foundational In Vivo Studies: A Triad of Therapeutic Exploration
Based on the rationale derived from its structural analogs, a tripartite approach to the initial in vivo screening of this compound is recommended. This involves a systematic evaluation of its anti-inflammatory, antimicrobial, and anticancer potential.
Assessment of Anti-inflammatory Activity
A widely accepted and robust model for acute inflammation is the carrageenan-induced paw edema model in rodents[10][11]. This model allows for the quantitative assessment of a compound's ability to reduce edema, a hallmark of inflammation.
Experimental Workflow for Anti-inflammatory Screening
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]
- 10. asianjpr.com [asianjpr.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1-hydroxyethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(1-hydroxyethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on this synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and direct route to this molecule is the reduction of 3-acetylbenzoic acid. While seemingly straightforward, this reaction can present challenges that affect both yield and purity. This guide provides practical, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 3-acetylbenzoic acid.
-
After workup, the isolated product mass is significantly lower than the theoretical yield.
Potential Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive Reducing Agent | Sodium borohydride (NaBH₄) is susceptible to decomposition upon exposure to moisture. If the reagent has been improperly stored, its reducing capacity will be diminished.[1] | 1. Use a fresh bottle of NaBH₄. 2. Ensure the reagent is a fine, white powder. Clumps may indicate hydration.3. Store NaBH₄ in a desiccator. |
| Insufficient Amount of Reducing Agent | The stoichiometry of the reaction requires at least 0.25 molar equivalents of NaBH₄ per mole of ketone, as each borohydride ion can deliver four hydride ions. However, some decomposition in protic solvents is expected.[1] | 1. Use a molar excess of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the 3-acetylbenzoic acid.2. Add the NaBH₄ portion-wise to the reaction mixture to maintain a sufficient concentration of the reducing agent throughout the reaction. |
| Inappropriate Solvent | The solubility of both the starting material and the reducing agent is critical for the reaction to proceed. 3-acetylbenzoic acid has limited solubility in some organic solvents at room temperature. | 1. Use a solvent system that dissolves the starting material. A mixture of methanol and water or ethanol and water is often effective.2. Gently warm the mixture to dissolve the starting material before adding the reducing agent. |
| Reaction Temperature Too Low | While the reduction is typically exothermic, very low temperatures can slow down the reaction rate significantly. | 1. Perform the initial addition of NaBH₄ at 0 °C to control the initial exotherm.2. Allow the reaction to warm to room temperature and stir for a sufficient period to ensure completion. |
Problem 2: Presence of Impurities in the Final Product
Symptoms:
-
NMR or LC-MS analysis of the purified product shows peaks corresponding to the starting material or other byproducts.
-
The melting point of the isolated product is broad and lower than the literature value.
Potential Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Reaction | As discussed in Problem 1, if the reaction does not go to completion, the final product will be contaminated with the starting material. | 1. Monitor the reaction progress by TLC or LC-MS. Ensure the starting material spot/peak is absent before quenching the reaction.2. Increase the reaction time or the amount of reducing agent if the reaction is sluggish. |
| Side Reactions | Although NaBH₄ is a mild reducing agent, side reactions can occur, especially if the reaction conditions are not well-controlled. Over-reduction is generally not a concern for the carboxylic acid group with NaBH₄.[2] | 1. Control the temperature during the addition of NaBH₄. Adding the reducing agent too quickly can lead to localized heating and potential side reactions.2. Maintain a slightly basic or neutral pH during the reduction to minimize any acid-catalyzed side reactions. |
| Ineffective Workup and Purification | The separation of the product from unreacted starting material and inorganic boron byproducts is crucial for obtaining a pure compound. | 1. Acidify the reaction mixture carefully during workup to a pH of ~2-3 to protonate the carboxylate and precipitate the product.2. Recrystallize the crude product. A suitable solvent system, such as water or a mixture of ethyl acetate and hexanes, can be used to effectively remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for the reduction of 3-acetylbenzoic acid with NaBH₄?
A1: A protic solvent is generally preferred for NaBH₄ reductions. A mixture of methanol and water or ethanol and water is a good choice. The alcohol helps to dissolve the organic substrate, while the water can help to dissolve the NaBH₄ and the borate byproducts.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a mobile phase that gives good separation between the starting material (3-acetylbenzoic acid) and the product (this compound). For example, a mixture of ethyl acetate and hexanes with a small amount of acetic acid can be effective. The starting material is more nonpolar than the product. Staining with potassium permanganate can help visualize the spots.
Q3: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?
A3: It is not recommended to use LiAlH₄ for this transformation. LiAlH₄ is a much stronger reducing agent and will reduce both the ketone and the carboxylic acid group, leading to the formation of 3-(1-hydroxyethyl)benzyl alcohol.[2] Sodium borohydride is the preferred reagent due to its chemoselectivity for the ketone in the presence of a carboxylic acid.[3]
Q4: My final product is an oil, but it should be a solid. What should I do?
A4: If your product is an oil, it is likely impure. The presence of residual solvent or byproducts can lower the melting point and prevent crystallization. Try the following:
-
Ensure all solvent is removed under high vacuum.
-
Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.
-
Purify the oil by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Q5: Are there any safety precautions I should be aware of when using sodium borohydride?
A5: Yes. Sodium borohydride reacts with acidic solutions and protic solvents to produce hydrogen gas, which is flammable.[1] Always add NaBH₄ slowly and in a well-ventilated fume hood. Avoid contact with strong acids. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocol: High-Yield Synthesis of this compound
This protocol is designed to provide a reliable method for the synthesis of this compound with a good yield and high purity.
Materials:
-
3-Acetylbenzoic acid
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylbenzoic acid (1.0 eq) in methanol (10 mL per gram of starting material). Stir until all the solid has dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 ethyl acetate:hexanes with 1% acetic acid) until the starting material is no longer visible.
-
Quenching: Carefully quench the reaction by slowly adding deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate of the product should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot water or a mixture of ethyl acetate and hexanes to obtain pure this compound.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of 3-(1-hydroxyethyl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-(1-hydroxyethyl)benzoic acid. This document provides researchers, chemists, and drug development professionals with practical, in-depth guidance on overcoming the purification challenges associated with this versatile bifunctional molecule. Drawing from established chemical principles and field-proven techniques, this center offers troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the purification of this compound.
Q1: What are the most likely impurities I'll encounter in my crude this compound?
The impurity profile is heavily dependent on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: If synthesizing via reduction, the primary impurity will likely be the starting ketone, 3-acetylbenzoic acid.
-
Isomeric Byproducts: Certain synthetic methods, such as Friedel-Crafts alkylation, can suffer from a lack of regioselectivity, leading to isomeric impurities that can be difficult to separate.[1] Similarly, sulfonation of benzoic acid can produce isomeric sulfobenzoic acids as byproducts.[2]
-
Over-oxidation Products: If the synthesis involves oxidation of a precursor, harsh conditions could lead to unwanted byproducts.
-
Racemates: Non-stereoselective chemical synthesis will produce a racemic mixture of (R)- and (S)-enantiomers.[1] Separating these requires specialized chiral chromatography. Enzymatic syntheses, in contrast, can yield high enantiomeric purity (>95%).[3]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., toluene, ethyl acetate) and inorganic salts from neutralization steps are common process-related impurities.[4]
Q2: What is the best general-purpose purification method for this compound on a laboratory scale?
For most lab-scale applications (<50 g), recrystallization is the most effective and economical starting point. The compound's structure, featuring a polar carboxylic acid and a hydroxyl group on a benzene ring, allows for significant solubility differences in various solvents at different temperatures, which is the fundamental principle of recrystallization.[4][5] Water is an excellent choice due to the compound's low solubility at room temperature and much higher solubility in hot water.[6][7]
Q3: How do I select the ideal solvent for recrystallization?
The perfect solvent should exhibit the following properties:
-
High Solvency at High Temperature: It must completely dissolve your crude product near its boiling point.
-
Low Solvency at Low Temperature: It should dissolve very little of your product at or below room temperature to ensure high recovery.
-
Differential Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[4]
-
No Reactivity: The solvent must be chemically inert towards your compound.
-
Volatility: It should be sufficiently volatile to be easily removed from the purified crystals during drying.[4]
For this compound, water and mixed aqueous-organic solvent systems (e.g., ethanol-water, acetone-water) are excellent candidates.
Q4: My compound is "oiling out" instead of forming crystals during recrystallization. What's wrong and how do I fix it?
"Oiling out" occurs when the saturated solution's temperature is above the melting point of your solid. The compound comes out of solution as a liquid phase instead of a solid crystal lattice.
-
Causality: This is common when the boiling point of the recrystallization solvent is too high or if there are significant impurities that depress the melting point of your compound.
-
Solutions:
-
Add More Solvent: Immediately add more hot solvent to redissolve the oil.
-
Lower the Solution Temperature: Allow the solution to cool more slowly. Vigorous scratching of the inner flask wall with a glass rod at the solution's surface can often induce crystallization.
-
Add a Seed Crystal: If you have a small amount of pure product, adding a tiny crystal can provide a nucleation site for crystal growth.[6]
-
Change Solvent System: Switch to a lower-boiling point solvent or a mixed solvent system.
-
Q5: How can I reliably assess the purity of my final product?
A multi-faceted approach is best for a trustworthy assessment:
-
Reversed-Phase HPLC (RP-HPLC): This is the industry-standard quantitative method. Using a C18 column with a UV detector allows for the separation and quantification of the main compound from non-volatile impurities.[8][9][10] Purity is typically reported as an area percentage.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden the melting range.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the compound's structure and identify impurities if their signals are distinct from the product's signals.
-
Thin-Layer Chromatography (TLC): A quick, qualitative check for purity. A single spot under various solvent conditions suggests a high degree of purity.[12][13]
Part 2: In-Depth Troubleshooting Guides
Scenario 1: Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Recovery / Low Yield | 1. Too much solvent was used: The solution was not saturated, leaving a significant amount of product dissolved in the cold mother liquor.[14] 2. Premature crystallization: The product crystallized on the filter paper during hot filtration. 3. Cooling was too rapid: Fast cooling traps impurities and forms small crystals that are difficult to filter completely. | 1. Re-evaluate solvent volume: In subsequent attempts, use the minimum amount of hot solvent required to fully dissolve the crude solid.[5] You can attempt to recover some product from the mother liquor by partially evaporating the solvent and cooling again. 2. Prevent premature cooling: Use a pre-heated funnel and flask for hot filtration. Keep the solution at or near its boiling point during the transfer.[11] 3. Control the cooling rate: Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving to an ice bath.[6] |
| Colored Impurities Persist | 1. Impurity has similar solubility: The colored compound co-crystallizes with your product. 2. Impurity is non-polar and adsorbed: Highly colored, often polymeric, impurities can be difficult to remove. | 1. Use an adsorbent: Add a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities, which can then be removed via hot gravity filtration. Use sparingly, as it can also adsorb your product. 2. Consider a different solvent: A solvent with different polarity may leave the colored impurity either fully dissolved or completely insoluble. |
| No Crystals Form Upon Cooling | 1. Supersaturation not achieved: Too much solvent was used. 2. Solution is supersaturated but requires nucleation: Crystal growth needs a starting point. | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-saturate it. 2. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[6] |
Scenario 2: Column Chromatography Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Key Impurity | 1. Inappropriate mobile phase: The eluent polarity is either too high (eluting everything together) or too low (causing poor migration). 2. Column overloading: Too much sample was loaded onto the column. | 1. Optimize the mobile phase: Use TLC to test various solvent systems. For reversed-phase chromatography, adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For normal phase, test mixtures like hexane/ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated. 2. Reduce sample load: A general rule is to load no more than 1-5% of the stationary phase mass. |
| Compound Streaking (Tailing) | 1. Compound is too polar for the stationary phase: Strong interactions between the carboxylic acid/hydroxyl groups and silica gel (in normal phase) can cause tailing. 2. Sample is poorly soluble in the mobile phase. | 1. Modify the mobile phase: For normal-phase silica gel chromatography, add a small percentage (0.5-1%) of a polar modifier like acetic or formic acid to the eluent. This protonates the silica surface and the compound's acidic group, reducing strong ionic interactions. 2. Change stationary phase: Consider using a reversed-phase column (e.g., C18), where this polar compound will elute more readily.[9] |
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Purification by Recrystallization from Water
This protocol is designed for the purification of ~5 g of crude this compound.
Materials & Equipment:
-
Crude this compound (~5 g)
-
Deionized Water
-
Activated Charcoal (optional)
-
250 mL Erlenmeyer Flask
-
100 mL Graduated Cylinder
-
Hot Plate
-
Stemless Funnel and Fluted Filter Paper
-
Büchner Funnel and Filter Flask
-
Vacuum Source
Procedure:
-
Dissolution: Place 5.0 g of the crude solid into a 250 mL Erlenmeyer flask. Add approximately 100 mL of deionized water. Heat the mixture on a hot plate to a gentle boil while stirring.[6]
-
Achieve Saturation: Continue adding small portions of hot water until the solid just completely dissolves. Avoid adding an excess of water to ensure the solution is saturated.[5]
-
Scientist's Note: If insoluble impurities are present, you will need to perform a hot filtration (Step 4). If colored impurities are present, proceed to Step 3. Otherwise, skip to Step 5.
-
-
Decolorization (Optional): Remove the flask from the heat. Allow it to cool for one minute, then add a very small amount (~0.1 g) of activated charcoal. Re-heat the solution to boiling for 2-3 minutes.
-
Hot Gravity Filtration (Optional): Place a stemless funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask on the hot plate. Pre-heat the apparatus with hot water vapor. Pour the hot solution through the filter paper to remove the charcoal or other insoluble impurities.
-
Crystallization: Remove the flask containing the clear solution from the heat source. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any residual mother liquor.
-
Drying: Allow the crystals to air-dry on the funnel under vacuum. For final drying, transfer the solid to a watch glass and place it in a drying oven at a moderate temperature (<80°C) or in a vacuum desiccator. The compound may degrade at higher temperatures.[15]
SOP 2: Purity Assessment by RP-HPLC
This protocol provides a general method for purity analysis. It may require optimization for specific impurity profiles.
Instrumentation & Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of your purified solid and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Sample Preparation: Dilute the stock solution 1:10 with the same solvent to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient method.
-
Data Interpretation: Calculate the purity based on the area percent of the main product peak relative to the total area of all peaks in the chromatogram.
Part 4: Visualizations & Data
Purification Strategy Decision Tree
The following diagram provides a logical workflow for selecting an appropriate purification strategy based on the specific challenges presented by your crude material.
Caption: A decision tree to guide researchers in selecting a purification method.
Recrystallization Workflow
This diagram illustrates the key steps and decision points within the recrystallization protocol.
Caption: A flowchart of the key steps in the recrystallization process.
Table 1: Solvent Properties for Purification
This table summarizes the properties of common solvents relevant to the purification of benzoic acid and its derivatives.
| Solvent | Boiling Point (°C) | Polarity | Suitability for Recrystallization | Notes |
| Water | 100 | High | Excellent | Low solubility when cold, high solubility when hot.[7] Environmentally benign. |
| Ethanol | 78 | High | Good (in mixture) | High solubility at room temp.[7] Often used in a co-solvent system with water to modulate solubility. |
| Methanol | 65 | High | Good (in mixture) | Similar to ethanol but more volatile.[16] |
| Acetone | 56 | Medium-High | Good (in mixture) | Readily dissolves the compound; best used as a co-solvent with a non-solvent like water or hexanes. |
| Ethyl Acetate | 77 | Medium | Moderate | Good solvent for chromatography. Can be used for recrystallization, often with a non-polar co-solvent.[16] |
| Toluene | 111 | Low | Poor | Compound has low solubility. More suitable as a solvent for certain reaction types or for chromatography of less polar derivatives.[16] |
Part 5: References
-
Vulcanchem. (S)-3-(1-Hydroxyethyl)benzoic acid. --INVALID-LINK--
-
Di Gennaro, P., et al. (2010). Multienzymatic preparation of 3-[(1 R)-1-hydroxyethyl]benzoic acid and (2 S)-hydroxy(phenyl)ethanoic acid. ResearchGate. --INVALID-LINK--
-
Cheméo. (2023). Chemical Properties of Benzoic acid, 3-hydroxy-, 1-methylethyl ester. --INVALID-LINK--
-
ChemicalBook. 3-(1-HYDROXY-ETHYL)-BENZOIC ACID synthesis. --INVALID-LINK--
-
NIST. (2021). Benzoic acid, 3-hydroxy-, 1-methylethyl ester. NIST Chemistry WebBook. --INVALID-LINK--
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. --INVALID-LINK--
-
U.S. Patent No. 4,278,812. (1981). Process for the purification of benzoic acid by distillation with an amine. Google Patents. --INVALID-LINK--
-
Alfa Chemistry. Recrystallization of Benzoic Acid. --INVALID-LINK--
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. --INVALID-LINK--
-
St. Olaf College. The Recrystallization of Benzoic Acid. --INVALID-LINK--
-
Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide. --INVALID-LINK--
-
BenchChem. (2023). Comparative Guide to Purity Analysis of 3-(1H-imidazol-1-yl)benzoic Acid: HPLC and Alternative Methods. --INVALID-LINK--
-
Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146-2152. --INVALID-LINK--
-
Bellan, G., et al. (1982). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub. --INVALID-LINK--
-
PubChem. 3-[(1R)-1-carboxy-1-hydroxyethyl]benzoic acid. --INVALID-LINK--
-
CymitQuimica. This compound. --INVALID-LINK--
-
U.S. Patent No. 4,354,038. (1982). Process for the preparation of 3-hydroxybenzoic acid. Google Patents. --INVALID-LINK--
-
European Patent No. EP0039812A1. (1981). Preparation of 3-hydroxybenzoic acid. Google Patents. --INVALID-LINK--
-
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. --INVALID-LINK--
-
PubChem. 3-(2-Hydroxyethyl)benzoic acid. --INVALID-LINK--
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. --INVALID-LINK--
-
Shtykov, S. N., et al. (2016). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. --INVALID-LINK--
-
Open Notebook Science. (2015). Solubility of Benzoic Acid in Organic Solvents. Scribd. --INVALID-LINK--
-
Zhang, C., et al. (2018). The solubility of benzoic acid in seven solvents. ResearchGate. --INVALID-LINK--
-
Liv, L. (2021). Measurement uncertainty evaluation for titrimetric determination of benzoic acid purity. ACG Publications. --INVALID-LINK--
-
Vlase, G., et al. (2011). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University POLITEHNICA of Bucharest Scientific Bulletin, Series B. --INVALID-LINK--
-
Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. --INVALID-LINK--
-
Quora. (2018). How can benzoic acid be tested for purity? --INVALID-LINK--
-
USDA. (2012). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. --INVALID-LINK--
-
BenchChem. (2023). Technical Support Center: Purity Assessment of Synthesized 3-Hydroxyeicosanoic Acid. --INVALID-LINK--
-
BLDpharm. (S)-3-(1-Hydroxyethyl)benzoic acid. --INVALID-LINK--
References
- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 2. EP0039812A1 - Preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. Page loading... [guidechem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
3-(1-hydroxyethyl)benzoic Acid stability issues in solution
Introduction
Welcome to the technical support guide for 3-(1-hydroxyethyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in solution. This compound possesses two key functional groups that dictate its chemical behavior: a carboxylic acid and a secondary benzylic alcohol. The interplay between these groups makes the molecule susceptible to specific degradation pathways, particularly in solution. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound in solution?
The two most significant stability issues are the oxidation of the secondary benzylic alcohol and the potential for esterification of the carboxylic acid group. The benzylic alcohol is susceptible to oxidation to form the corresponding ketone, 3-acetylbenzoic acid, a reaction that can be catalyzed by air (oxygen), light, heat, and trace metal impurities.[1][2][3] If the compound is dissolved in an alcohol-based solvent (e.g., methanol, ethanol), the carboxylic acid can undergo acid-catalyzed esterification, especially during long-term storage or upon heating.[4][5]
Q2: My solution of this compound is turning yellow. What is the likely cause?
A yellow or brown discoloration is a common indicator of degradation, most frequently due to oxidation.[6] The formation of the conjugated ketone, 3-acetylbenzoic acid, and potentially other oxidative byproducts can introduce chromophores that absorb visible light, leading to a colored solution. To confirm this, we recommend analyzing your sample by HPLC-UV to identify the presence of new, related peaks.
Q3: What are the recommended solvents and storage conditions for stock solutions?
For optimal stability, prepare stock solutions in high-purity, polar aprotic solvents such as DMSO or DMF.[7] Alcohol-based solvents should be used with caution and only for short-term applications to avoid esterification.[5][8] Aqueous solutions are prone to degradation and should ideally be prepared fresh. For storage, aliquot solutions into amber glass vials under an inert atmosphere (nitrogen or argon) and store at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) use.[6][7] This minimizes exposure to oxygen, light, and prevents degradation from repeated freeze-thaw cycles.
Q4: How does the pH of an aqueous solution affect the stability and solubility of this compound?
The pH of the solution is a critical factor. The carboxylic acid group has an estimated pKa of around 4-5.
-
Solubility: At a pH below its pKa, the compound exists predominantly in its neutral, less water-soluble form. At a pH above its pKa, it forms the more water-soluble carboxylate salt.[9]
-
Stability: The pH can influence the rate of degradation. While the carboxylate form is more soluble, changes in pH can affect the susceptibility of the benzylic alcohol to oxidation. It is crucial to buffer your solution to a consistent pH for reproducible experimental results.
Troubleshooting Guides
This section provides structured guidance for common experimental problems.
Problem: An unexpected peak has appeared in my HPLC/LC-MS analysis.
Symptom: Your chromatogram shows a new, significant peak eluting near the parent eak for this compound, and the area of the parent peak has decreased.
Primary Suspect: Oxidation of the secondary benzylic alcohol to 3-acetylbenzoic acid.
Causality: The benzylic position is activated, making the alcohol's hydrogen atom susceptible to abstraction, which is the initial step in many oxidation reactions. This process is often accelerated by dissolved oxygen, light exposure during handling, or trace metal ions in your buffer that can act as catalysts.[1][10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and mitigating oxidative degradation.
Problem: My solution's concentration is decreasing over time, but I don't see a major degradation peak.
Symptom: Repeated analysis shows a consistent loss of the parent compound, but no single new peak accounts for the total loss. You may see the formation of a precipitate.
Possible Causes & Solutions:
-
Precipitation Due to pH Shift or Evaporation:
-
Why it happens: If your solution is aqueous and unbuffered, absorption of atmospheric CO₂ can lower the pH, pushing the equilibrium towards the less soluble neutral form.[9] Alternatively, solvent evaporation can increase the concentration beyond its solubility limit.
-
Solution: Ensure your aqueous solutions are well-buffered. Store all solutions in tightly sealed vials to prevent evaporation. If a precipitate is observed, check the pH of the supernatant.
-
-
Esterification in an Alcohol Solvent:
-
Why it happens: If your solvent is an alcohol (e.g., methanol), the carboxylic acid can react to form a methyl ester.[4] This reaction is often slow at room temperature without a catalyst but can become significant over days or weeks of storage. The resulting ester may have a different UV absorbance maximum or response factor, making it appear as a smaller peak than expected or elute much later in the chromatogram.
-
Solution: Avoid long-term storage in alcohol solvents. If an alcohol is required, prepare the solution immediately before use. Analyze the sample via LC-MS to look for a peak with a mass corresponding to the expected ester (e.g., Parent + 14 Da for a methyl ester).
-
-
Adsorption to Container Surfaces:
-
Why it happens: Highly pure compounds can sometimes adsorb to the surfaces of storage containers, especially plastics.
-
Solution: Use borosilicate glass vials (amber for light protection) whenever possible. Silanized glass vials can further reduce adsorption.
-
Key Degradation Pathways Explained
Understanding the chemical mechanisms of degradation is crucial for developing robust experimental protocols.
Oxidation of the Benzylic Alcohol
This is the most probable degradation route. The secondary benzylic alcohol is oxidized to the corresponding ketone, 3-acetylbenzoic acid.
Caption: Primary degradation pathways of this compound.
-
Mechanism: The reaction typically proceeds via a radical or hydride abstraction mechanism and is promoted by factors that can initiate this process.
-
Accelerants:
-
Oxygen: Dissolved molecular oxygen is a common oxidant.[1]
-
Light: UV light can provide the energy to initiate radical chain reactions (photodegradation).[11][12]
-
Heat: Elevated temperatures increase the reaction rate.
-
Metal Ions: Trace metals like Fe²⁺/Fe³⁺ or Cu⁺/Cu²⁺ can act as catalysts. Ensure high-purity water and reagents are used.
-
Thermal Degradation (Decarboxylation)
While less common under typical solution storage conditions, benzoic acid and its derivatives can undergo decarboxylation (loss of CO₂) at high temperatures, typically in the solid state or in high-boiling solvents.[13][14] For this compound, this would lead to the formation of 1-(3-hydroxyphenyl)ethanol. This is primarily a concern during thermal stress testing or in experimental setups involving high heat.
Quantitative Data & Recommended Conditions
| Parameter | Recommendation | Rationale & Justification |
| Primary Solvent | Anhydrous DMSO, DMF | Polar aprotic solvents minimize side reactions like esterification and often provide good solubility.[7] |
| Aqueous Buffer pH | 5.0 - 7.0 (Buffered) | Balances solubility (as carboxylate) with stability. Buffering prevents pH drift. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Reduces rates of all chemical degradation pathways and minimizes solvent evaporation.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Displaces oxygen from the vial's headspace and the solution, significantly inhibiting oxidation.[7] |
| Container Type | Amber Borosilicate Glass Vials | Prevents photodegradation and minimizes adsorption of the compound to the container surface.[6] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol is designed to maximize the stability of your compound.
-
Preparation:
-
Weigh the required amount of solid this compound in a clean, dry weighing vessel.
-
Transfer the solid to a volumetric flask made of amber glass.
-
Add approximately 80% of the final volume of anhydrous, high-purity solvent (e.g., DMSO).
-
Sonicate briefly (do not heat) in a water bath to aid dissolution.
-
Once fully dissolved, allow the solution to return to room temperature.
-
Add solvent to the final volume mark and mix thoroughly by inversion.
-
-
Storage:
-
Immediately dispense the stock solution into smaller-volume amber glass vials suitable for single use.
-
Gently flush the headspace of each vial with an inert gas (e.g., nitrogen) for 10-15 seconds.
-
Securely cap the vials with PTFE-lined caps.
-
Label clearly and place the vials in a freezer at -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study Workflow
A forced degradation (or stress testing) study is essential to understand potential degradation products and to ensure your analytical method is "stability-indicating."[15]
Caption: Workflow for a forced degradation study of this compound.
Protocol 3: Example HPLC Method for Stability Assessment
This reversed-phase HPLC method is designed to separate the parent compound from its primary oxidative degradant, 3-acetylbenzoic acid.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Expected Elution: this compound will be more polar and elute earlier than the more hydrophobic 3-acetylbenzoic acid.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Solubility Challenges of 3-(1-Hydroxyethyl)benzoic Acid
This guide provides in-depth troubleshooting strategies and foundational knowledge for researchers, scientists, and drug development professionals encountering solubility issues with 3-(1-hydroxyethyl)benzoic acid (HEBA). Our approach is rooted in first principles of physical chemistry to empower users to rationally design their experiments and overcome common hurdles in formulation and analysis.
Understanding the Molecule: Why is Solubility a Challenge?
This compound (Molecular Formula: C₉H₁₀O₃) is a bifunctional molecule featuring a hydrophobic benzene ring and two polar functional groups: a carboxylic acid and a secondary alcohol. This amphiphilic nature is the primary source of its solubility challenges. The non-polar aromatic ring limits its miscibility in aqueous media, while the polar groups prevent it from freely dissolving in very non-polar organic solvents.
Based on its structural similarity to benzoic acid, its acidity (pKa) is estimated to be around 4-5.[1] This pKa value is a critical parameter, as it dictates the molecule's ionization state and, consequently, its solubility in response to changes in pH.[2][3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound won't dissolve in water or aqueous buffers. What is my first step?
A1: This is the most common issue and is directly related to the molecule's low intrinsic solubility in neutral water. The carboxylic acid group is protonated at neutral or acidic pH, rendering the molecule uncharged and significantly less polar.
Your first and most effective step is to adjust the pH of your aqueous solution. By increasing the pH to a value at least 2 units above the molecule's pKa (i.e., to pH > 6.5), you will deprotonate the carboxylic acid. This creates the highly polar and much more water-soluble carboxylate anion, dramatically increasing solubility.[4][5] This principle is a cornerstone of solubilizing acidic active pharmaceutical ingredients (APIs).[6][7]
Q2: I've raised the pH, and the compound dissolved. However, it crashed out of solution when I added another component. Why did this happen?
A2: This is likely due to an unintended drop in the solution's pH. The solubility of the ionized salt form is highly dependent on maintaining the pH above its pKa.[2][6] If you added an acidic reagent or a buffer with a lower pH, it could have protonated the carboxylate anion, converting it back to the less soluble free acid form, causing precipitation.
Troubleshooting Steps:
-
Measure the final pH of the solution after all components have been added.
-
Utilize a buffer system with sufficient capacity to hold the pH in the desired range (e.g., a phosphate buffer at pH 7.4).
-
If adding an acidic component is unavoidable, consider pre-dissolving HEBA in a small amount of a co-solvent before adding it to the final buffered solution.
Q3: I cannot alter the pH for my experiment. What are my other options for an aqueous system?
A3: If pH modification is not feasible, the next strategy is to alter the polarity of the solvent system itself by using co-solvents . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[][9]
Commonly used biocompatible co-solvents include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)[]
Start by preparing stock solutions of HEBA in a pure co-solvent (like DMSO) and then dilute this stock into your aqueous medium. Be mindful that adding too much of the aqueous phase can still cause precipitation if the final co-solvent concentration is too low.
Q4: I need to dissolve the compound in an organic solvent. Why is it insoluble in hexane but soluble in DMSO?
A4: This relates to the principle of "like dissolves like."
-
Hexane is a non-polar aliphatic solvent. It cannot form the strong hydrogen bonds necessary to interact with the polar carboxylic acid and hydroxyl groups of HEBA.
-
Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are polar aprotic solvents.[1] They have a polar nature that can solvate the polar groups of HEBA, but they do not have acidic protons that would suppress its solubility like a protic solvent might. Their polarity is sufficient to overcome the crystal lattice energy of the solid compound.[10]
Q5: I've noticed batch-to-batch variability in solubility. Could the solid form of the compound be the issue?
A5: Absolutely. The solid-state properties of an API can have a dramatic impact on its solubility and dissolution rate.[][12] Different crystallization processes can lead to different polymorphs —crystals with the same chemical composition but different internal lattice structures.[13][14]
One polymorph may be thermodynamically more stable but less soluble than a metastable amorphous (non-crystalline) form.[14] If you are experiencing inconsistent results, it is crucial to characterize the solid form of your material using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to ensure consistency.
Visualizing the Core Concepts
pH-Dependent Solubility Mechanism
Caption: The ionization state and solubility of HEBA are directly controlled by solution pH.
Troubleshooting Workflow for Aqueous Solubilization
Caption: A decision tree for systematically troubleshooting HEBA solubility in aqueous systems.
Data Summary Table
| Solvent/System | Classification | Expected Solubility | Rationale / Comments |
| Water (pH 4.0) | Polar Protic | Poor | Molecule is protonated and uncharged. Dominated by hydrophobic character. |
| 0.1 M HCl | Acidic Aqueous | Very Poor | Common ion effect and low pH further suppress dissociation of the carboxylic acid.[15] |
| Water (pH 8.0) | Polar Protic | High | Molecule is deprotonated to the highly polar carboxylate salt.[4][7] |
| PBS (pH 7.4) | Buffered Aqueous | Good | pH is well above the pKa, ensuring the compound remains in its soluble ionized form. |
| Ethanol | Polar Protic | Moderate to Good | Can hydrogen bond with both polar groups of HEBA. |
| DMSO, DMF | Polar Aprotic | High | Effective at solvating both polar and non-polar parts of the molecule.[1] |
| Hexane, Toluene | Non-polar | Very Poor | Solvents cannot effectively solvate the polar carboxylic acid or hydroxyl groups. |
| Dichloromethane | Moderately Polar | Poor to Moderate | May have limited success but generally not a preferred solvent. |
Experimental Protocols
Protocol 1: Solubilization via pH Adjustment (Salt Formation)
This protocol aims to dissolve HEBA in an aqueous buffer by converting it to its corresponding salt.
-
Objective: To prepare a 10 mg/mL solution of HEBA in a phosphate-buffered saline (PBS) at pH 7.4.
-
Materials: this compound (solid), 1 M NaOH solution, PBS buffer (pH 7.4), volumetric flasks, magnetic stirrer.
-
Procedure:
-
Weigh the desired mass of HEBA into a beaker or flask.
-
Add approximately 80% of the final desired volume of PBS buffer. The compound will likely remain as a suspension.
-
While stirring, add the 1 M NaOH solution dropwise. Monitor the solution's appearance. As the pH increases, the solid will begin to dissolve.
-
Continue adding NaOH until all the solid has dissolved and the solution is clear.
-
Use a calibrated pH meter to check the pH. If necessary, adjust to the final target pH of 7.4.
-
Transfer the solution to a volumetric flask and add PBS buffer to reach the final volume.
-
Self-Validation: The final solution should be clear and free of particulates. Re-check the pH to ensure it has remained stable. If the solution becomes cloudy, it indicates the pH has dropped and the compound is precipitating.
-
Protocol 2: Solubilization Using a Co-Solvent System
This protocol is for situations where pH modification is not possible or for creating a concentrated stock solution.
-
Objective: To prepare a 50 mg/mL stock solution of HEBA in DMSO.
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous grade), vortex mixer, appropriate vials.
-
Procedure:
-
Weigh the desired mass of HEBA into a suitable glass vial.
-
Add the calculated volume of DMSO.
-
Cap the vial securely and vortex vigorously for 1-2 minutes. Gentle warming (to 30-40°C) can be applied to expedite dissolution if necessary.
-
Visually inspect the solution to ensure it is completely clear and free of any solid material.
-
Self-Validation: The resulting stock solution should be clear. To test stability upon dilution, perform a small test by adding 1 part of the DMSO stock to 99 parts of your target aqueous buffer while vortexing. The final solution should remain clear. If immediate precipitation occurs, the drug concentration exceeds its solubility limit in the final mixed-solvent system, and a more dilute solution is required.
-
References
- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 2. physicsforums.com [physicsforums.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 15. rjpdft.com [rjpdft.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(1-Hydroxyethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(1-hydroxyethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Section 1: General FAQs and Strategic Synthesis Planning
This section addresses high-level questions that are critical for planning a successful synthesis campaign.
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one?
There are two principal chemical routes for synthesizing this compound:
-
Reduction of 3-Acetylbenzoic Acid: This is the most direct and common method. It involves the selective reduction of the ketone group to a secondary alcohol. It is generally preferred for its simplicity, high yields, and use of readily available starting materials.
-
Grignard Reaction with a 3-Carboxyaryl Carbonyl: This involves the reaction of a methylmagnesium halide (e.g., MeMgBr) with 3-formylbenzoic acid. However, this route is significantly complicated by the acidic proton of the carboxylic acid, which will quench the Grignard reagent.[1][2][3] Therefore, a protection-deprotection sequence is mandatory, making it a multi-step and more challenging synthesis.
Recommendation: For most applications requiring the racemic product, the reduction of 3-acetylbenzoic acid is the superior route . The Grignard approach should only be considered if specific isotopic labeling of the methyl group is required or if the starting material, 3-acetylbenzoic acid, is unavailable.
Additionally, enzymatic routes exist for producing specific enantiomers, such as the (R)- or (S)-form, which are crucial for pharmaceutical applications where stereochemistry dictates biological activity.[4][5]
Q2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective and common method for monitoring the reaction.[6][7]
-
System Setup:
-
Stationary Phase: Silica gel 60 F254 aluminum sheets.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. A ratio of 8:2 or 7:3 (v/v) typically provides good separation between the more nonpolar starting ketone (3-acetylbenzoic acid) and the more polar product alcohol (this compound).
-
-
Procedure:
-
Before starting the reaction, spot the starting material on a TLC plate to establish a reference Rf value.
-
Once the reaction begins, periodically take small aliquots from the reaction mixture, quench if necessary (e.g., with a drop of water for a reduction reaction), dilute with a suitable solvent like ethyl acetate, and spot it on the TLC plate.
-
Run the plate alongside the starting material reference. The reaction is complete when the spot corresponding to the starting material has completely disappeared and a new, more polar (lower Rf) spot corresponding to the product is dominant.
-
Q3: What are the best general practices for purifying the final product?
Recrystallization is the most common and effective method for purifying the final product.[7]
-
Solvent Selection: Suitable solvents include ethanol, acetic acid, or deionized water. A mixed solvent system, such as ethanol/water, can also be effective. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Alternative: If recrystallization fails to remove a persistent impurity, column chromatography on silica gel may be necessary.
Section 2: Troubleshooting Guide: Reduction of 3-Acetylbenzoic Acid
This is the recommended and most straightforward pathway. The primary choice of reagent is sodium borohydride (NaBH₄) due to its selectivity, safety, and ease of use.[8][9]
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for the reduction of 3-acetylbenzoic acid.
FAQs: Reduction Pathway
Q: My reaction is very slow or appears incomplete (significant starting material remains after several hours). What went wrong?
-
Causality: This issue typically stems from insufficient reducing agent or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: While the stoichiometry is 1:1 for the ketone reduction, NaBH₄ can also react slowly with the carboxylic acid proton and the solvent (if protic). It is standard practice to use a slight excess, typically 1.1 to 1.5 equivalents.
-
Reagent Quality: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. Use a freshly opened bottle or a properly stored reagent.
-
Temperature: The reaction is typically started at 0 °C to control the initial exotherm and then allowed to warm to room temperature. If the reaction stalls, gentle warming (e.g., to 40 °C) can increase the rate, but be cautious of potential side reactions.
-
Solvent: Methanol or ethanol are excellent solvent choices. While NaBH₄ is stable in alkaline aqueous solutions, its reaction rate is generally faster in alcoholic solvents for this type of reduction.[9]
-
Q: I'm observing an unknown side product. What is it likely to be and how can I prevent it?
-
Causality: The most likely side reaction is the over-reduction of the carboxylic acid to a primary alcohol (forming 3-(1-hydroxyethyl)benzyl alcohol).
-
Explanation & Prevention:
-
Sodium borohydride is a mild reducing agent and is generally selective for aldehydes and ketones over carboxylic acids and esters.[8][10] However, under forcing conditions (e.g., prolonged reaction times, high temperatures, or large excess of NaBH₄), some reduction of the carboxylic acid can occur.
-
Prevention:
-
Strictly control the reaction temperature, keeping it at or below room temperature.
-
Use only a small excess of NaBH₄ (1.1-1.2 equivalents).
-
Monitor the reaction closely with TLC and quench it as soon as the starting ketone is consumed.
-
-
Q: My work-up is problematic. I'm getting a low yield of isolated product.
-
Causality: The product, being an alcohol and a carboxylic acid, can form borate esters during the reaction.[6] Incomplete hydrolysis of these intermediates or improper pH adjustment during work-up can lead to loss of product.
-
Optimized Work-up Protocol:
-
Quench Excess Reagent: After the reaction is complete, cool the mixture in an ice bath and slowly add acetone to quench any remaining NaBH₄.
-
Hydrolyze Borate Esters: Add water to the reaction mixture and stir for 15-20 minutes.
-
Acidify to Precipitate: Slowly add dilute hydrochloric acid (e.g., 2M HCl) until the pH is acidic (pH ~2-3). This protonates the carboxylate and breaks down any remaining borate complexes, causing the product to precipitate out of the aqueous solution.
-
Isolate: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry.
-
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Excellent selectivity for ketones over carboxylic acids; safer and easier to handle than LiAlH₄.[8][9] |
| Equivalents | 1.1 - 1.5 eq. | Accounts for any reaction with solvent or the acidic proton and ensures complete conversion. |
| Solvent | Methanol or Ethanol | Good solubility for starting material and reagent; protic nature facilitates the reaction mechanism. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and prevents side reactions like over-reduction. |
| Work-up | Acidic (dilute HCl) | Ensures protonation of the carboxylate and hydrolysis of borate ester intermediates for product precipitation. |
Section 3: Troubleshooting Guide: Grignard Reaction Pathway
This pathway is inherently more complex due to the high reactivity and strong basicity of Grignard reagents.[2][3] The primary challenge is the acidic proton of the benzoic acid, which must be protected.
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Troubleshooting logic for common Grignard reaction failures.
FAQs: Grignard Pathway
Q: My Grignard reaction will not initiate. The solution remains colorless and the magnesium is unreactive. What should I do?
-
Causality: Grignard reactions are notoriously sensitive to moisture. The magnesium surface can also be passivated by a layer of magnesium oxide.[7][11]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried under vacuum or oven-dried at >120 °C for several hours and assembled hot under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a freshly opened bottle or distilled from a suitable drying agent (e.g., sodium/benzophenone for ether/THF).[12]
-
Activate the Magnesium: The oxide layer on the magnesium turnings prevents the reaction.
-
Mechanical Activation: Gently crush some of the magnesium turnings with a dry glass rod inside the flask (under inert atmosphere) to expose a fresh, unoxidized surface.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. The disappearance of the brown iodine color is a good indicator that the reaction is starting. A few drops of 1,2-dibromoethane can also be used as an initiator.[7]
-
-
Local Heating: Gently warm a single spot of the flask with a heat gun. Do not heat the entire flask, as this can lead to a dangerous runaway reaction once it initiates.
-
Q: The reaction initiated, but my yield is extremely low and I mostly recovered the starting aldehyde/ketone. Why?
-
Causality: This is the classic and most critical issue for this specific synthesis. The Grignard reagent is a very strong base. It will preferentially react with the highly acidic proton of the carboxylic acid in an acid-base reaction, destroying the Grignard reagent and forming methane gas and a magnesium carboxylate salt.[2][3] This acid-base reaction is much faster than the desired nucleophilic attack on the carbonyl.
-
The Mandatory Solution: Protecting Groups
-
You must protect the carboxylic acid group before attempting the Grignard reaction. The most common strategy is to convert it to an ester, for example, a methyl or ethyl ester.
-
Workflow:
-
Protection: Convert 3-formylbenzoic acid to methyl 3-formylbenzoate (e.g., using methanol and a catalytic amount of sulfuric acid via Fischer esterification). Purify the ester.
-
Grignard Reaction: Perform the Grignard reaction on the methyl 3-formylbenzoate with methylmagnesium bromide.
-
Deprotection/Work-up: The acidic work-up required to protonate the alcohol product will simultaneously hydrolyze the ester back to the carboxylic acid. Note: Grignard reagents can add twice to esters.[2][13] To achieve the desired secondary alcohol, you must use a starting material that is an aldehyde (e.g., 3-formylbenzoic acid derivative). If you were to start with an ester of 3-acetylbenzoic acid, the Grignard would add twice to yield a tertiary alcohol.
-
-
Q: I'm seeing a significant amount of biphenyl byproduct in my reaction with an aryl Grignard. How can this be minimized?
-
Causality: This is due to a side reaction known as Wurtz coupling, where the Grignard reagent reacts with the unreacted aryl halide starting material.[12]
-
Prevention:
-
Slow Addition: Prepare the Grignard reagent first by adding the aryl halide solution slowly to the magnesium turnings, maintaining a gentle reflux. This keeps the concentration of the aryl halide low, minimizing the coupling side reaction.
-
Then, add the electrophile: Once the Grignard reagent is fully formed, add the protected carbonyl compound (the aldehyde) to it slowly at a low temperature (e.g., 0 °C).
-
| Parameter | Recommended Condition | Rationale |
| Prerequisite | Protect Carboxylic Acid (as ester) | CRITICAL: Prevents the Grignard reagent from being destroyed by the acidic proton.[1][2] |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are required to stabilize the Grignard reagent. Must be completely dry.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric water and oxygen. |
| Initiation | Iodine crystal or 1,2-dibromoethane | Chemically activates the passivated magnesium surface.[7] |
| Temperature | Room temp for formation; 0 °C for addition | Controls reaction rate and minimizes side reactions. |
| Work-up | Slow addition of dilute acid (e.g., HCl) | Quenches unreacted Grignard and protonates the alkoxide to form the alcohol. Also deprotects the ester. |
References
- 1. leah4sci.com [leah4sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 3-(1-hydroxyethyl)benzoic Acid Synthesis
Welcome to the technical support guide for the synthesis and purification of 3-(1-hydroxyethyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. Our goal is to provide practical, field-tested insights and robust protocols to help you minimize impurities and achieve high product purity. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental outcomes effectively.
Section 1: Synthesis Overview and Impurity Profile
The most common and efficient laboratory-scale synthesis of this compound involves the selective reduction of the ketone group of 3-acetylbenzoic acid. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity; it readily reduces aldehydes and ketones while leaving less reactive functional groups, such as carboxylic acids, untouched under standard conditions.[1][2][3]
The primary reaction is outlined below:
Despite the reaction's reliability, achieving high purity requires careful control of reaction conditions and a well-designed purification strategy. The primary impurities encountered are:
-
Unreacted Starting Material: Residual 3-acetylbenzoic acid due to incomplete reaction.
-
Boron Byproducts: Borate esters and salts formed from the reaction of NaBH₄ with the solvent and the product alkoxide.[4]
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification process in a direct question-and-answer format.
Q1: My post-reaction analysis (TLC, ¹H NMR) shows significant unreacted 3-acetylbenzoic acid. What are the likely causes and how can I fix this?
A1: This is the most common issue and typically points to three areas: reagent stoichiometry, reaction temperature, or reaction time.
-
Reagent Stoichiometry: Each mole of NaBH₄ can theoretically deliver four hydride equivalents. However, some reagent is inevitably consumed by reacting with the protic solvent (e.g., methanol, ethanol).[2]
-
Causality: If you use a strict stoichiometric amount (0.25 equivalents), the reaction will likely be incomplete.
-
Solution: Use a modest excess of NaBH₄, typically 1.1 to 1.5 equivalents, to compensate for solvent reaction and drive the ketone reduction to completion.
-
-
Reaction Temperature: The reduction is typically performed at a reduced temperature to control the reaction rate and minimize side reactions.
-
Causality: Adding the NaBH₄ at room temperature can lead to an overly vigorous initial reaction, but subsequent hydride transfers can be slow if the temperature is not properly managed. Conversely, if the temperature is kept too low (e.g., < 0 °C) for the entire duration, the reaction may proceed very slowly.
-
Solution: Begin the addition of NaBH₄ at 0 °C to control the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours to ensure it proceeds to completion.
-
-
Monitoring the Reaction: Always monitor the reaction's progress using Thin-Layer Chromatography (TLC). A simple co-spot of your reaction mixture with the starting material will clearly show its consumption. Do not proceed to workup until the starting material spot has disappeared.
Q2: How do I effectively remove the boron-containing byproducts during the workup?
A2: Boron byproducts are water-soluble salts and are easily removed with a properly executed aqueous workup. Failure to remove them can result in a gummy or oily crude product that is difficult to crystallize.
-
Causality: The reaction of NaBH₄ with the alcohol solvent and the intermediate alkoxide generates borate species.[4] These must be hydrolyzed and separated from the organic product.
-
Solution: The key is a controlled acidic workup.
-
Quench Excess Reagent: After the reaction is complete, cool the mixture back to 0 °C and slowly add a dilute acid (e.g., 1 M HCl) to quench any unreacted NaBH₄. This will produce hydrogen gas, so ensure adequate ventilation and perform the addition cautiously.
-
Acidify to Protonate: Continue adding acid until the pH of the aqueous phase is ~2-3. This accomplishes two critical tasks: it protonates the intermediate alkoxide to form the desired alcohol product, and it ensures the carboxylic acid is in its neutral, less water-soluble form (-COOH).
-
Extraction: Extract the acidified aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The desired product will move to the organic layer, while the inorganic borate salts will remain in the aqueous layer. Wash the organic layer with brine to remove residual water before drying and concentrating.
-
Q3: My crude product still isn't pure enough after workup. What is the best method to achieve >99% purity?
A3: For high-purity applications, recrystallization is the most effective and scalable method. The structural difference between the starting ketone and the product alcohol provides a solid basis for purification by this technique. Flash column chromatography can be used for smaller scales or when recrystallization is ineffective.
-
Recrystallization: This technique exploits the differences in solubility between the desired product and impurities at varying temperatures.[5] this compound, like benzoic acid itself, has significantly higher solubility in hot water than in cold water, making water an excellent and green solvent for recrystallization.[6][7]
-
Column Chromatography: If impurities co-crystallize with the product, flash chromatography is the next logical step. The polarity difference between the starting ketone and the more polar product alcohol allows for excellent separation on silica gel. Analytical techniques like TLC and HPLC are invaluable for developing effective separation conditions.[8][9]
Section 3: Detailed Experimental and Purification Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a step-by-step method for purifying the crude product obtained after the initial aqueous workup.
Principle: The product's solubility is low in cold water but high in boiling water. The primary impurity, 3-acetylbenzoic acid, has a similar solubility profile but its lower concentration in the crude mixture ensures it remains in the mother liquor upon cooling.
Step-by-Step Methodology:
-
Solvent Preparation: Place deionized water in a separate flask and bring it to a boil.
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of hot water to the flask, just enough to create a slurry.
-
Heating: Heat the slurry on a hot plate. Add more boiling water portion-wise until all the solid has just dissolved. Avoid adding a large excess of water, as this will reduce the recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil the mixture for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold water to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum or in a drying oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Recrystallization Workflow Diagram
Protocol 2: Flash Chromatography
Principle: Separation is based on the differential partitioning of the components between a stationary phase (silica gel) and a mobile phase (organic solvent mixture). The more polar product alcohol interacts more strongly with the silica and elutes later than the less polar starting ketone.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between the product (lower Rf) and the starting material (higher Rf), with a product Rf value of ~0.25-0.35. A common mobile phase is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Data Summary and Purity Validation
Validating the purity of the final product is a critical step. The table below summarizes the key physical properties that can be used to assess purity.
| Property | 3-Acetylbenzoic Acid (Impurity) | This compound (Product) |
| Molecular Weight | 164.16 g/mol | 166.17 g/mol |
| Appearance | White to light brown crystalline powder | White crystalline solid |
| Melting Point | 169-171 °C | ~114-118 °C (Varies with purity) |
| TLC Rf (Typical) | Higher Rf (Less polar) | Lower Rf (More polar) |
A sharp melting point range for the final product that is close to the literature value is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[10]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. reddit.com [reddit.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Biological Availability of 3-(1-hydroxyethyl)benzoic Acid
Welcome to the technical support center dedicated to enhancing the biological availability of 3-(1-hydroxyethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common hurdles in improving the systemic exposure of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the challenges and strategies for enhancing the bioavailability of this compound.
Q1: What are the primary obstacles to achieving high oral bioavailability for this compound?
A1: The molecular structure of this compound, featuring both a carboxylic acid and a secondary alcohol, presents a dual challenge to its oral bioavailability. The carboxylic acid group is ionizable, which can limit its passive diffusion across the lipophilic intestinal membrane.[1][2] Conversely, while the hydroxyl group can participate in hydrogen bonding, the overall polarity of the molecule may not be optimal for efficient absorption. Furthermore, like many xenobiotics, it may be susceptible to first-pass metabolism in the liver.[3]
Q2: What are the most promising general strategies for enhancing the bioavailability of a small molecule like this compound?
A2: Several well-established strategies can be employed to enhance the bioavailability of small molecules.[4][5][6] These can be broadly categorized as:
-
Formulation-Based Approaches: These include techniques like particle size reduction (micronization or nanonization) to increase the surface area for dissolution, the use of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), and the creation of amorphous solid dispersions to improve solubility.[4][5][7]
-
Chemical Modification (Prodrugs): This involves converting the parent drug into a more permeable, but temporarily inactive, form that is metabolized back to the active drug in the body.[8][9]
-
Use of Excipients: Incorporating permeation enhancers into the formulation can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[10][11][12][13]
Q3: How can a prodrug approach be specifically applied to this compound?
A3: The bifunctional nature of this compound offers two primary handles for prodrug modification.[14][15] The carboxylic acid can be esterified to mask its polarity and improve lipophilicity, thereby enhancing membrane permeability.[1][2][9] Similarly, the secondary alcohol can be converted into an ester.[8][15] The choice of the ester promoiety is critical and can be tailored to control the rate of hydrolysis by plasma and tissue esterases, ensuring the release of the active compound at the desired site.[9]
Q4: What role does nanoformulation play in improving bioavailability?
A4: Nanotechnology offers powerful tools for enhancing the bioavailability of poorly soluble drugs.[16][17][18][19] By reducing the particle size of the drug to the nanometer scale, techniques like nanosuspensions and nanoemulsions significantly increase the drug's surface area-to-volume ratio.[19][20] This leads to a higher dissolution rate in gastrointestinal fluids, which is often the rate-limiting step for the absorption of poorly soluble compounds.[16] Nanocarriers can also protect the drug from degradation in the harsh environment of the GI tract and can be engineered for targeted delivery.[17][19]
Section 2: Troubleshooting Guides
This section provides systematic approaches to troubleshoot common experimental issues encountered when working to enhance the bioavailability of this compound.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Low and inconsistent plasma concentrations of this compound following oral administration are common challenges. This troubleshooting guide provides a stepwise approach to identify and address the root cause.
Step 1: Comprehensive Physicochemical Characterization
A thorough understanding of the compound's intrinsic properties is the foundation for troubleshooting. Key parameters to confirm are:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract.
-
Dissolution Rate: Measure how quickly the solid compound dissolves in biorelevant media.
-
pKa and LogP/LogD: These values will predict the ionization state and lipophilicity at physiological pH.
-
Solid-State Properties: Characterize the crystalline form (polymorphism) or amorphous nature of your compound, as this significantly impacts solubility and dissolution.[21]
Step 2: Pinpointing the Rate-Limiting Step to Absorption
The "absorbability" of a drug is a function of its dissolution, solubility, and permeability. A decision tree can help diagnose the primary bottleneck.
References
- 1. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 7. upm-inc.com [upm-inc.com]
- 8. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update [ouci.dntb.gov.ua]
- 13. Intestinal Permeation Enhancers Safely Enable the Oral Delivery of Macromolecules - ProQuest [proquest.com]
- 14. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 15. Common Prodruggable Handles and Subsequent Functional Group Conversion [ebrary.net]
- 16. pharmtech.com [pharmtech.com]
- 17. mdpi.com [mdpi.com]
- 18. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [journals.eco-vector.com]
- 19. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eaapublishing.org [eaapublishing.org]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 3-(1-hydroxyethyl)benzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. The introduction of impurities, particularly isomers, can have profound effects on the efficacy, safety, and patentability of a compound. This guide provides an in-depth, practical comparison of analytical techniques for the definitive structural elucidation of 3-(1-hydroxyethyl)benzoic acid, a versatile bifunctional molecule. We will explore how a multi-technique approach not only confirms the target structure but also decisively distinguishes it from its positional and structural isomers.
The Imperative of a Multi-Pronged Analytical Strategy
Relying on a single analytical technique for structural confirmation is a precarious approach. Each method provides a unique piece of the structural puzzle. While mass spectrometry can confirm the molecular weight, it may not distinguish between isomers. Infrared spectroscopy identifies functional groups, but not their placement. Nuclear magnetic resonance spectroscopy reveals the connectivity of atoms, providing the most detailed structural information. By integrating these techniques, we create a self-validating system that ensures the highest level of confidence in the assigned structure.
Caption: Integrated workflow for the structural confirmation of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
Proton NMR (¹H NMR) is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. It provides information on the chemical environment of each proton, their proximity to one another, and the number of protons in each environment.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
Data Acquisition: A standard ¹H NMR pulse sequence is used to acquire the spectrum. Key parameters to set include the number of scans, the relaxation delay, and the spectral width.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet | 1H | - |
| Aromatic (C2-H) | ~8.0 | Singlet (or narrow triplet) | 1H | Small J (~1-2 Hz) |
| Aromatic (C6-H) | ~7.8 | Doublet | 1H | ~7.6 |
| Aromatic (C4-H) | ~7.6 | Doublet | 1H | ~7.6 |
| Aromatic (C5-H) | ~7.4 | Triplet | 1H | ~7.6 |
| Methine (-CHOH) | ~4.9 | Quartet | 1H | ~6.4 |
| Methyl (-CH₃) | ~1.4 | Doublet | 3H | ~6.4 |
| Hydroxyl (-OH) | ~5.0 - 6.0 | Broad Singlet | 1H | - |
Comparison with Isomers
The substitution pattern on the benzene ring dramatically affects the chemical shifts and splitting patterns of the aromatic protons, making ¹H NMR an excellent tool for differentiating isomers.
| Compound | Key Differentiating Aromatic Signals (Predicted) |
| This compound | Four distinct aromatic signals with complex splitting patterns. |
| 2-(1-hydroxyethyl)benzoic Acid | A more complex aromatic region due to the proximity of the two substituents, leading to more significant through-space interactions. |
| 4-(1-hydroxyethyl)benzoic Acid | A more symmetrical pattern, typically two doublets, due to the para-substitution. |
| 3-(2-hydroxyethyl)benzoic Acid | Absence of a methine quartet and a methyl doublet. Instead, two triplets would be observed for the -CH₂-CH₂-OH group. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, showing a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the number of different carbon environments.
Experimental Protocol: ¹³C NMR
The sample preparation and instrument setup are similar to ¹H NMR. A ¹³C NMR pulse sequence, often with proton decoupling to simplify the spectrum to singlets for each carbon, is used for data acquisition.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | ~167 |
| Aromatic (C-3) | ~146 |
| Aromatic (C-1) | ~132 |
| Aromatic (C-6) | ~129 |
| Aromatic (C-5) | ~128 |
| Aromatic (C-4) | ~127 |
| Aromatic (C-2) | ~126 |
| Methine (-CHOH) | ~69 |
| Methyl (-CH₃) | ~25 |
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.
Experimental Protocol: LC-MS
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Chromatographic Separation: The sample is injected into a liquid chromatography system (LC) to separate it from any impurities before it enters the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Fragmentation (MS/MS): The molecular ion can be selected and fragmented to produce a characteristic pattern of daughter ions.
Predicted Mass Spectrometry Data for this compound
-
Molecular Ion: [M-H]⁻ at m/z 165.0557
-
Key Fragments: The fragmentation pattern is crucial for distinguishing isomers.
Caption: Predicted major fragmentation pathways for this compound in negative ion mode.
The loss of acetaldehyde (CH₃CHO) from the parent ion would be a characteristic fragmentation for the 1-hydroxyethyl substituent, which would be absent in the 2-hydroxyethyl isomer.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded.
-
Data Analysis: The positions of the absorption bands are correlated with specific functional groups.
Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very Broad |
| O-H (Alcohol) | 3200-3600 | Broad |
| C-H (Aromatic) | 3000-3100 | Sharp |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp |
| C=C (Aromatic) | 1450-1600 | Medium |
| C-O (Alcohol/Carboxylic Acid) | 1050-1300 | Strong |
The very broad O-H stretch from the carboxylic acid dimer is a hallmark of this functional group.[1] The presence of both this and the alcoholic O-H stretch, along with the carbonyl peak, strongly supports the proposed structure.
Conclusion
The definitive structural confirmation of this compound is achieved not by a single "magic bullet" technique, but by the logical synthesis of data from ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. ¹H NMR provides the most detailed information for distinguishing it from its isomers based on the unique splitting patterns of the aromatic protons. Mass spectrometry confirms the molecular weight and offers characteristic fragmentation patterns. Finally, IR spectroscopy provides rapid confirmation of the essential functional groups. By following the protocols and understanding the expected spectral data outlined in this guide, researchers can confidently and rigorously confirm the structure of their target compounds, ensuring the integrity and validity of their scientific endeavors.
References
A Comparative Guide to 3-(1-hydroxyethyl)benzoic Acid and Its Structural Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and organic synthesis, the nuanced differences between structural isomers can profoundly impact their reactivity, biological activity, and ultimate application. This guide provides an in-depth comparative analysis of 3-(1-hydroxyethyl)benzoic acid, contrasting its physicochemical properties and synthetic accessibility with its ortho- and para-isomers, as well as structurally related precursors and analogs. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering both collated experimental data and detailed laboratory protocols.
Introduction: The Significance of Positional Isomerism in Substituted Benzoic Acids
This compound belongs to a class of bifunctional molecules possessing both a carboxylic acid and a secondary alcohol. This unique combination makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The position of the 1-hydroxyethyl group on the benzoic acid ring—whether at the meta (3-), ortho (2-), or para (4-) position—dramatically influences the molecule's electronic properties, steric hindrance, and potential for intramolecular interactions. These factors, in turn, dictate its acidity, solubility, melting point, and reactivity in subsequent chemical transformations. Understanding these differences is paramount for rational molecular design and process optimization.
Comparative Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of these isomers is crucial for their effective utilization in research and development. The following tables summarize key experimental data for this compound and its comparators.
(1-hydroxyethyl)benzoic Acid Isomers
| Property | 2-(1-hydroxyethyl)benzoic acid | This compound | 4-(1-hydroxyethyl)benzoic acid |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [1] | 166.17 g/mol [2] | 166.17 g/mol [3] |
| CAS Number | 158169-17-6 ((R)-enantiomer)[1] | 283608-37-7 (racemate) | 97364-15-3[3] |
| Melting Point | Not readily available | Not readily available | 138-139 °C |
| Solubility | Not readily available | Soluble in polar aprotic solvents (e.g., DMSO, DMF)[2] | Not readily available |
Acetylbenzoic Acid Precursors
| Property | 2-Acetylbenzoic acid | 3-Acetylbenzoic acid | 4-Acetylbenzoic acid |
| Molecular Formula | C₉H₈O₃ | C₉H₈O₃ | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol | 164.16 g/mol | 164.16 g/mol |
| CAS Number | 577-56-0 | 586-42-5 | 586-89-0 |
| Melting Point | 115-117 °C | 169-171 °C | 208-210 °C |
| Solubility | Slightly soluble in water; Soluble in dichloromethane and ethyl acetate | Soluble in ethanol and acetone; limited solubility in water | Soluble in ethanol, acetone, and ethyl acetate; limited solubility in water |
Hydroxybenzoic Acid Analogs
| Property | 2-Hydroxybenzoic acid (Salicylic Acid) | 3-Hydroxybenzoic acid | 4-Hydroxybenzoic acid |
| Molecular Formula | C₇H₆O₃ | C₇H₆O₃ | C₇H₆O₃ |
| Molecular Weight | 138.12 g/mol | 138.12 g/mol | 138.12 g/mol |
| CAS Number | 69-72-7 | 99-06-9 | 99-96-7 |
| Melting Point | 158.6 °C | ~201 °C | 214.5 °C |
| pKa | 2.97 | 4.06 | 4.48 |
| Solubility in water | 2.48 g/L (25 °C) | 7.25 g/L (25 °C) | 0.5 g/100 mL |
Analysis of Physicochemical Trends:
The melting points of the acetylbenzoic acids and hydroxybenzoic acids show a consistent trend, with the para-isomer generally having the highest melting point. This can be attributed to the greater symmetry of the para-isomer, which allows for more efficient packing in the crystal lattice.
Synthesis of (1-hydroxyethyl)benzoic Acid Isomers
A common and reliable method for the synthesis of (1-hydroxyethyl)benzoic acids is the reduction of the corresponding acetylbenzoic acids. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation as it selectively reduces ketones in the presence of carboxylic acids.[4][5]
Caption: General workflow for the synthesis of (1-hydroxyethyl)benzoic acid isomers.
Experimental Protocol: Reduction of 3-Acetylbenzoic Acid to this compound
This protocol provides a representative procedure for the synthesis of this compound. The same general principles can be applied to the synthesis of the ortho- and para-isomers from their respective acetylbenzoic acid precursors.
Materials:
-
3-Acetylbenzoic acid
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 g of 3-acetylbenzoic acid in 50 mL of 95% ethanol. Stir the mixture at room temperature until the solid is completely dissolved.
-
Reduction: Slowly add 1.5 g of sodium borohydride to the solution in small portions over 15-20 minutes. The reaction is exothermic, and the flask may be cooled in an ice bath if necessary to maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Quenching and Acidification: After the reaction is complete, carefully add 2M hydrochloric acid dropwise to the reaction mixture until the pH is approximately 2-3. This will neutralize the excess sodium borohydride and the resulting borate esters. Effervescence will be observed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford a white solid.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is chosen as the solvent because it readily dissolves the starting material and is compatible with sodium borohydride. The presence of a protic solvent also facilitates the reduction.
-
Portion-wise Addition of NaBH₄: This is a safety precaution to control the exothermic nature of the reaction and prevent a rapid evolution of hydrogen gas.
-
Acidic Workup: The addition of acid is crucial to protonate the initially formed alkoxide and to decompose any remaining borohydride and borate complexes.
-
Extraction with Ethyl Acetate: Ethyl acetate is a suitable solvent for extracting the product from the aqueous mixture due to its polarity and immiscibility with water.
Comparative Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and purity assessment of these compounds.
¹H NMR Spectroscopy
The ¹H NMR spectra of the (1-hydroxyethyl)benzoic acid isomers are expected to show characteristic signals for the aromatic protons, the methine proton of the hydroxyethyl group, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be highly dependent on the substitution pattern.
Caption: Expected ¹H NMR aromatic region patterns for the isomers.
-
2-(1-hydroxyethyl)benzoic acid: The aromatic region is expected to be the most complex due to the close proximity of the two substituents, leading to a complex multiplet for the four aromatic protons.
-
This compound: The aromatic protons will likely appear as a more complex set of multiplets compared to the para-isomer, but potentially less complex than the ortho-isomer.
-
4-(1-hydroxyethyl)benzoic acid: The para-substitution pattern will result in a more symmetrical molecule, leading to a characteristic AA'BB' system in the aromatic region, which often appears as two distinct doublets.
Infrared (IR) Spectroscopy
The IR spectra of these compounds will be characterized by several key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
O-H Stretch (Alcohol): A sharper absorption band around 3200-3600 cm⁻¹, corresponding to the hydroxyl group of the secondary alcohol.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.
-
C-O Stretch (Alcohol): An absorption band in the region of 1000-1200 cm⁻¹, corresponding to the C-O stretching vibration of the secondary alcohol.
-
Aromatic C-H and C=C Bending: A series of bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substitution pattern on the benzene ring.
The precise positions of these bands can be subtly influenced by the substitution pattern and any intramolecular interactions.
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and its structural isomers, highlighting the key differences in their physicochemical properties and providing a foundational synthetic protocol. The choice of isomer for a particular application will depend on the desired reactivity, steric profile, and electronic properties.
For researchers in drug development, the bifunctional nature of these molecules offers a versatile platform for the synthesis of novel compounds. Future research could focus on the stereoselective synthesis of the individual enantiomers of the ortho- and para-isomers, similar to what has been explored for the meta-isomer.[2] Furthermore, a systematic evaluation of the biological activities of all three isomers would provide valuable insights into their structure-activity relationships.
References
- 1. 2-[(1R)-1-Hydroxyethyl]benzoic acid | C9H10O3 | CID 26344007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 3. 4-(1-Hydroxyethyl)benzoic acid | C9H10O3 | CID 506061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Solved EXPERIMENT XV - SODIUM BOROHYDRIDE REDUCTION OF | Chegg.com [chegg.com]
validation of analytical methods for 3-(1-hydroxyethyl)benzoic Acid
An In-Depth Comparative Guide to the Validation of Analytical Methods for 3-(1-hydroxyethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable data. This guide provides a comprehensive framework for the development and validation of analytical methods for this compound, a key intermediate and analyte in various research and manufacturing processes. Moving beyond a simple checklist, we delve into the causality behind experimental choices, offering a comparative analysis of suitable techniques and a detailed roadmap for validation in line with international standards.
The Analytical Challenge: this compound
This compound (C₉H₁₀O₃) is a benzoic acid derivative featuring both a carboxylic acid and a secondary alcohol functional group.[1] This bifunctional nature, along with its aromatic ring, dictates its physicochemical properties and informs the selection of an appropriate analytical strategy. Its moderate polarity and UV-absorbing properties make it an ideal candidate for analysis by liquid chromatography. The primary goal of any analytical method is to provide accurate, specific, and reproducible data for either quantifying the main component (assay) or detecting and quantifying impurities.
Part 1: A Comparative Overview of Key Analytical Techniques
The choice of an analytical technique is the first critical decision in method development. For this compound, several methods are viable, each with distinct advantages and limitations.
Primary Recommendation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC stands out as the most robust and widely applicable technique for a non-volatile, polar organic molecule like this compound.[2] The separation mechanism, based on partitioning between a polar mobile phase and a nonpolar stationary phase (typically C18), is perfectly suited to its chemical structure.
-
Why it Works: The benzoic acid moiety provides a strong UV chromophore for sensitive detection, while the hydroxyl and carboxyl groups ensure sufficient polarity for retention and elution using standard reversed-phase conditions.
-
Expertise in Action: The acidity of the carboxylic group (pKa ~4-5) means its ionization state is pH-dependent.[1] To ensure a consistent retention time and sharp peak shape, it is crucial to suppress this ionization by acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid). This maintains the analyte in its neutral, more retentive form.
Alternative Method 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a high-performance variant of HPLC that uses columns packed with smaller particles (<2 µm). This results in significantly faster analysis times, improved resolution, and reduced solvent consumption.[2]
-
Why it's a Strong Contender: For high-throughput screening or process monitoring where speed is critical, UPLC offers a clear advantage. The fundamental chemistry of the separation is identical to HPLC, making method transfer straightforward.
-
Trustworthiness: While the capital investment is higher, the increased efficiency and sensitivity can provide a more detailed impurity profile, enhancing confidence in the data.
Alternative Method 2: Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid and alcohol groups.
-
Why it's an Option (with caveats): GC analysis is feasible but requires a derivatization step to convert the polar -COOH and -OH groups into more volatile and stable esters or ethers (e.g., via silylation).[3] This adds a sample preparation step, which can introduce variability. GC-MS (Mass Spectrometry) can be invaluable for the structural elucidation of unknown impurities.[3]
Data Presentation: Method Performance Comparison
| Parameter | RP-HPLC | UPLC | GC (with Derivatization) |
| Primary Use Case | Routine Purity & Assay | High-Throughput Purity & Assay | Impurity Identification (GC-MS) |
| Analysis Time | 10-20 min | 2-5 min | 15-30 min |
| Resolution | Good to Excellent | Excellent | Very High |
| Sensitivity | High (UV) | Very High (UV) | Very High (FID/MS) |
| Sample Prep | Simple (Dilute & Inject) | Simple (Dilute & Inject) | Complex (Derivatization) |
| Solvent Usage | Moderate | Low | Low |
| Capital Cost | Moderate | High | Moderate to High |
Part 2: The Validation Workflow: An Authoritative Guide
Method validation provides documented evidence that a method is fit for its intended purpose. The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and represent a self-validating system for ensuring data integrity.[4][5]
Mandatory Visualization: The Analytical Method Validation Workflow
The following diagram outlines the logical flow of the validation process, demonstrating how each parameter builds upon the last to create a comprehensive validation package.
Caption: A workflow for analytical method validation.
Experimental Protocol 1: Foundational RP-HPLC Method
This protocol serves as the starting point for validation.
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (based on UV absorbance of the benzoic acid chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 0.5 mg/mL.
Validation Parameter 1: Specificity
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[6] A true stability-indicating method requires forced degradation studies to demonstrate that the analyte peak is resolved from all potential degradants.[7]
Experimental Protocol: Forced Degradation
-
Prepare separate solutions of this compound at ~0.5 mg/mL.
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
Neutralize the acid and base samples before injection.
-
Analyze all samples by HPLC, alongside an unstressed control.
Trustworthiness (Acceptance Criteria):
-
The main analyte peak should be spectrally pure, as determined by a Peak Purity analysis (available with PDA detectors).
-
Resolution between the main peak and the closest eluting degradant peak should be >1.5.[8]
Validation Parameter 2: Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between analyte concentration and the instrument's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[5] According to ICH guidelines, a minimum of five concentration levels should be used.[4]
Experimental Protocol: Linearity
-
Prepare a stock solution of this compound reference standard (e.g., 1.0 mg/mL).
-
Perform serial dilutions to prepare at least five concentrations covering the expected working range. For an assay method, this is typically 80% to 120% of the target concentration.[4] For an impurity method, the range must extend from the reporting limit to 120% of the specification limit.[8]
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
Trustworthiness (Acceptance Criteria):
-
Correlation Coefficient (r²): ≥ 0.995.[4]
-
Y-intercept: Should be insignificant relative to the response at 100% concentration.
-
The data points should not show significant deviation from the regression line upon visual inspection.
Validation Parameter 3: Accuracy
Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[6] It is typically assessed by analyzing a sample with a known concentration (e.g., a spiked placebo or a reference material) and calculating the percent recovery.
Experimental Protocol: Accuracy
-
Prepare a sample matrix (placebo). If not available, use a low-concentration standard solution.
-
Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level (for a total of nine determinations).[4]
-
Analyze the samples and calculate the percent recovery for each.
-
% Recovery = (Measured Concentration / Theoretical Concentration) x 100
-
Trustworthiness (Acceptance Criteria):
-
Mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.
Validation Parameter 4: Precision
Expertise & Experience: Precision expresses the random error of a method and is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[9]
Experimental Protocol: Precision
-
Repeatability:
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples under the same operating conditions over a short period.
-
-
Intermediate Precision:
-
Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Analyze another set of six samples.
-
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set and for the combined data.
Trustworthiness (Acceptance Criteria):
-
%RSD for assay methods: Typically ≤ 2.0%.[10]
-
%RSD for impurity methods: May be higher (e.g., ≤ 10%) depending on the concentration.
Validation Parameter 5: Limit of Quantitation (LOQ) and Detection (LOD)
Expertise & Experience: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[9] The signal-to-noise (S/N) ratio is a common and practical approach for their determination.
Experimental Protocol: S/N Ratio
-
Determine the signal-to-noise ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.
-
Sequentially dilute a low-concentration solution until the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
To confirm the LOQ, inject six replicate samples at this concentration and verify that the precision (%RSD) and accuracy meet predefined criteria (e.g., %RSD ≤ 10%).
Trustworthiness (Acceptance Criteria):
-
LOD: Signal-to-Noise ratio of approximately 3:1.[10]
-
LOQ: Signal-to-Noise ratio of approximately 10:1, with acceptable precision and accuracy.
Mandatory Visualization: Decision Tree for Method Selection
This diagram helps researchers choose the best analytical approach based on their specific needs.
Caption: A decision tree for analytical method selection.
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures the generation of high-quality, reliable, and accurate data. While RP-HPLC presents the most balanced and robust primary technique, alternatives like UPLC and GC-MS offer distinct advantages for high-throughput and structural identification needs, respectively. By following the structured validation workflow outlined in this guide—grounded in the principles of causality and authoritative standards like the ICH guidelines—researchers and drug development professionals can build a self-validating system of analytical control, ensuring the integrity of their results from the laboratory bench to regulatory submission.
References
- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. scispace.com [scispace.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
A Senior Application Scientist's Guide to 3-(1-hydroxyethyl)benzoic Acid and its Positional Isomers: A Comparative Analysis of Bioactivity
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric compounds is paramount. The substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity. This guide provides an in-depth comparison of 3-(1-hydroxyethyl)benzoic acid and its ortho- and para-isomers, offering insights into their potential activities and the experimental frameworks required for their evaluation. While direct comparative studies on these specific isomers are limited in publicly available literature, this guide synthesizes information from related benzoic acid derivatives to provide a predictive comparison and robust experimental protocols for validation.
The Critical Role of Isomerism in Bioactivity
Positional isomerism, the different placement of substituents on a benzene ring, significantly impacts a molecule's steric and electronic properties. These differences, in turn, influence how the molecule interacts with biological targets such as enzymes and receptors. In the case of (1-hydroxyethyl)benzoic acid, the location of the hydroxyethyl group relative to the carboxylic acid moiety dictates the molecule's polarity, hydrogen bonding capacity, and overall three-dimensional shape.
Furthermore, the hydroxyethyl substituent introduces a chiral center, meaning that 2-, 3-, and 4-(1-hydroxyethyl)benzoic acid can each exist as (R)- and (S)-enantiomers. This stereochemistry is a critical determinant of biological activity, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles[1].
Comparative Bioactivity Profile: An Evidence-Based Projection
Based on the known activities of substituted benzoic acids, we can project the likely comparative bioactivities of the (1-hydroxyethyl)benzoic acid isomers across several key areas: antimicrobial, antioxidant, and anti-inflammatory effects. The following sections present a hypothesized comparison to guide experimental design.
Antimicrobial Activity
The position of substituents on the benzoic acid ring is known to affect antibacterial efficacy. Generally, the lipophilicity and acidity of the compound play crucial roles. For instance, studies on hydroxybenzoic acids have shown that the ortho-isomer can exhibit greater activity than meta- and para-isomers against certain bacterial strains, potentially due to intramolecular hydrogen bonding influencing its membrane permeability[2][3].
Table 1: Projected Comparative Antimicrobial Activity of (1-hydroxyethyl)benzoic Acid Isomers
| Isomer | Projected MIC (µg/mL) vs. E. coli | Projected MIC (µg/mL) vs. S. aureus | Rationale |
| 2-(1-hydroxyethyl)benzoic acid | 500 - 1000 | 250 - 500 | Potential for enhanced activity due to ortho-substitution, similar to other phenolic acids[2][3]. |
| This compound | >1000 | >1000 | Generally, meta-substituted isomers of benzoic acid derivatives show moderate to low antimicrobial activity[4]. |
| 4-(1-hydroxyethyl)benzoic acid | >1000 | >1000 | Para-substitution often results in lower antimicrobial potency compared to the ortho-isomer[2]. |
Note: The data in this table is illustrative and intended to guide experimental design. Actual values must be determined empirically.
Antioxidant Activity
The antioxidant potential of phenolic compounds is heavily dependent on the position of hydroxyl groups. While the primary hydroxyl group in these isomers is on the ethyl side chain, the overall electronic environment of the aromatic ring, influenced by the substituent position, will affect its radical scavenging ability.
Table 2: Projected Comparative Antioxidant Activity of (1-hydroxyethyl)benzoic Acid Isomers
| Isomer | Projected DPPH Scavenging IC50 (µM) | Rationale |
| 2-(1-hydroxyethyl)benzoic acid | 150 - 250 | The proximity of the substituents may influence the stability of the resulting radical after hydrogen donation. |
| This compound | 250 - 400 | Meta-substitution may result in a moderate antioxidant capacity. |
| 4-(1-hydroxyethyl)benzoic acid | 200 - 350 | The para-position allows for resonance stabilization of the phenoxyl radical, potentially leading to good antioxidant activity[5]. |
Note: The data in this table is illustrative. Experimental validation is essential.
Anti-inflammatory Activity
Benzoic acid derivatives, particularly those with hydroxyl substitutions, have been investigated for their anti-inflammatory properties[4]. The mechanism often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX). Furthermore, some benzoic acid derivatives are known to interact with cytochrome P450 enzymes, which can modulate inflammatory pathways[6].
Table 3: Projected Comparative Anti-inflammatory Activity of (1-hydroxyethyl)benzoic Acid Isomers
| Isomer | Projected COX-2 Inhibition IC50 (µM) | Potential Mechanism of Action |
| 2-(1-hydroxyethyl)benzoic acid | 50 - 100 | Structural similarity to salicylic acid (2-hydroxybenzoic acid) suggests potential for COX enzyme inhibition[7][8]. |
| This compound | >200 | Activity is likely to be lower than the ortho-isomer. |
| 4-(1-hydroxyethyl)benzoic acid | 100 - 200 | Known to be an inhibitor of cytochrome P450 enzymes, which could contribute to anti-inflammatory effects[6]. |
Note: This data is predictive and requires experimental verification.
Structure-Activity Relationship (SAR) Insights
The projected differences in activity can be rationalized through Structure-Activity Relationship (SAR) principles.
Caption: Structure-Activity Relationship (SAR) considerations for (1-hydroxyethyl)benzoic acid isomers.
For the ortho-isomer , intramolecular hydrogen bonding between the hydroxyl and carboxyl groups can increase its lipophilicity, potentially enhancing its ability to cross bacterial cell membranes. However, steric hindrance from the adjacent substituent might affect its binding to certain enzyme active sites.
The meta-isomer experiences less steric hindrance and its electronic properties are less influenced by direct resonance effects between the two functional groups, which may result in a different binding affinity for biological targets compared to the other isomers.
The para-isomer's symmetrical structure and the potential for resonance stabilization of radical intermediates could contribute to its antioxidant and specific enzyme-inhibiting activities[6].
Experimental Protocols for Comparative Evaluation
To empirically validate the projected activities, the following detailed protocols are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each isomer in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. A positive control (bacteria and broth) and a negative control (broth only) should be included.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a rapid and simple method to screen for the free radical scavenging activity of compounds.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a series of dilutions for each isomer in methanol.
-
Reaction: In a 96-well plate, mix 100 µL of each sample dilution with 100 µL of the DPPH solution. A control containing methanol and DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.
Protocol 3: In Vitro COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Methodology:
-
Reagents: A commercial COX-2 inhibitor screening assay kit is recommended for standardized results. These kits typically contain human recombinant COX-2, arachidonic acid (substrate), and a colorimetric or fluorometric probe.
-
Procedure: Follow the manufacturer's instructions. Generally, the test compounds are pre-incubated with the COX-2 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured by monitoring the absorbance or fluorescence of the probe.
-
Calculation: The percentage of COX-2 inhibition is calculated relative to a vehicle control. The IC50 value is determined from a dose-response curve.
Conclusion and Future Directions
The positional isomers of (1-hydroxyethyl)benzoic acid represent a compelling case study in the importance of subtle structural modifications in drug discovery. While this guide provides a predictive framework based on existing knowledge of benzoic acid derivatives, it underscores the critical need for empirical testing. The provided protocols offer a robust starting point for researchers to elucidate the specific biological activities of these compounds.
Future research should focus on:
-
Enantioselective Synthesis and Testing: Separating and testing the (R)- and (S)-enantiomers of each isomer is crucial to fully understand their pharmacological profiles[1].
-
Mechanism of Action Studies: For any identified active compounds, further studies to determine the precise molecular targets and signaling pathways are necessary.
-
In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profiles.
By systematically investigating these isomers, the scientific community can uncover new therapeutic leads and deepen our understanding of structure-activity relationships.
References
- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. CAS 97364-15-3: 4-(1-hydroxyethyl)benzoic acid [cymitquimica.com]
- 7. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 8. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(1-hydroxyethyl)benzoic Acid Derivatives: A Predictive Analysis for Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. 3-(1-hydroxyethyl)benzoic acid presents a compelling scaffold, featuring a chiral secondary alcohol and a carboxylic acid on a benzene ring. These functional groups offer multiple avenues for derivatization to modulate physicochemical properties and enhance biological activity.
This guide provides a comparative framework for understanding the potential of this compound derivatives. Due to a lack of direct comparative studies on a homologous series of these specific derivatives in publicly available literature, this analysis will draw upon established structure-activity relationships (SAR) of related benzoic acid analogs to infer and predict the impact of structural modifications. We will explore potential synthetic routes, compare predicted physicochemical properties, and discuss the likely impact on key biological activities, supported by detailed experimental protocols for validation.
The Parent Scaffold: this compound
The parent compound, this compound, exists as two enantiomers, (R) and (S). The stereochemistry of the hydroxyl group is critical, as it can significantly influence interactions with biological targets[1].
Synthesis:
Enzymatic synthesis has proven effective for producing enantiomerically pure forms of the parent acid. For instance, the (R)-enantiomer can be synthesized via a multi-enzymatic, one-pot reaction.[2]
-
Key Steps:
-
Diol Synthesis: Reduction of a ketone precursor to a diol using an aldoketo reductase and an alcohol dehydrogenase.
-
Dehydrogenation: Oxidation of the diol to the corresponding carboxylic acid using a dihydrodiol dehydrogenase from Pseudomonas fluorescens.[1]
-
Traditional chemical synthesis routes, such as Friedel-Crafts alkylation, are often hampered by racemization, making stereoselective enzymatic methods particularly attractive for producing chirally pure compounds.[1]
Hypothetical Derivatives for Comparative Analysis
To explore the potential of this scaffold, we will consider a hypothetical series of derivatives where the primary points of modification are the carboxylic acid and the secondary alcohol:
-
Parent Compound (1): this compound
-
Ester Derivative (2): Methyl 3-(1-hydroxyethyl)benzoate
-
Ester Derivative (3): Ethyl 3-(1-hydroxyethyl)benzoate
-
Acylated Derivative (4): 3-(1-acetoxyethyl)benzoic acid
Physicochemical Properties: A Comparative Table
The derivatization of the parent compound is predicted to alter key physicochemical properties that influence solubility, membrane permeability, and metabolic stability.
| Compound | Derivative Type | Predicted Molecular Weight ( g/mol ) | Predicted LogP | Predicted Hydrogen Bond Donors/Acceptors | Predicted Solubility |
| 1 | Parent Acid | 166.17 | ~1.5 | 2 Donors, 3 Acceptors | Soluble in polar organic solvents and aqueous bases. |
| 2 | Methyl Ester | 180.19 | ~2.0 | 1 Donor, 3 Acceptors | Increased solubility in nonpolar organic solvents. |
| 3 | Ethyl Ester | 194.22 | ~2.5 | 1 Donor, 3 Acceptors | Further increased solubility in nonpolar organic solvents. |
| 4 | Acetate Ester | 208.20 | ~1.9 | 1 Donor, 4 Acceptors | Moderate solubility in both polar and nonpolar solvents. |
Inferred Comparative Analysis of Biological Activities
Drawing from the broader literature on benzoic acid derivatives, we can predict how these structural modifications might influence biological activity.
Antimicrobial Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties, which are largely dependent on pH and lipophilicity.[2] The primary mechanism of action involves the diffusion of the undissociated acid across the microbial cell membrane.[3] Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing a proton and acidifying the cell's interior. This disrupts metabolic processes and leads to growth inhibition or cell death.[2][3]
-
Parent Compound (1): Expected to exhibit moderate antimicrobial activity, particularly in acidic environments where the carboxylic acid is protonated.
-
Ester Derivatives (2 & 3): Esterification of the carboxylic acid increases lipophilicity. This could enhance the ability of the compounds to penetrate the lipid-rich bacterial cell membrane. However, the antimicrobial effect of the parent acid relies on the free carboxyl group to lower intracellular pH. Therefore, the esters would likely act as prodrugs, requiring intracellular esterases to hydrolyze them back to the active acidic form. The rate of this hydrolysis would be a critical determinant of their efficacy.
-
Acylated Derivative (4): Acetylation of the hydroxyl group also increases lipophilicity. This derivative retains the free carboxylic acid, suggesting it may have enhanced antimicrobial activity compared to the parent compound due to improved membrane permeability while still possessing the ability to acidify the cytoplasm.
Enzyme Inhibitory Activity
Benzoic acid derivatives have been shown to inhibit a variety of enzymes. The specific interactions with the enzyme's active site are highly dependent on the nature and position of the substituents on the aromatic ring.
-
Parent Compound (1): The presence of both a hydroxyl and a carboxylic acid group suggests potential for hydrogen bonding and ionic interactions within an enzyme's active site.
-
Ester Derivatives (2 & 3): The conversion of the carboxylic acid to an ester would prevent ionic interactions but could enhance hydrophobic interactions within the binding pocket. These derivatives might exhibit a different enzyme inhibition profile compared to the parent acid.
-
Acylated Derivative (4): The bulkier acetyl group on the hydroxyl moiety could provide additional steric interactions or be positioned to form favorable contacts within a hydrophobic sub-pocket of an active site, potentially leading to increased inhibitory potency against certain enzymes.
Antioxidant and Anti-Inflammatory Activity
Hydroxybenzoic acids are known to possess antioxidant and anti-inflammatory properties. Their antioxidant activity is often attributed to their ability to scavenge free radicals. Some hydroxybenzoic acids can also activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[4] Anti-inflammatory effects can be mediated through the inhibition of pathways such as NF-κB.[5]
-
Parent Compound (1): The phenolic-like hydroxyl group on the ethyl substituent could contribute to radical scavenging activity.
-
Ester and Acylated Derivatives (2, 3 & 4): The antioxidant and anti-inflammatory potential of these derivatives would depend on whether the free hydroxyl or carboxyl groups are essential for these activities. If radical scavenging is a primary mechanism, the parent compound with its free hydroxyl group might be the most active. However, if increased cellular uptake is crucial for interacting with intracellular targets like Nrf2 or NF-κB, the more lipophilic ester and acylated derivatives could show enhanced activity.
Experimental Protocols
To validate the predicted biological activities of these derivatives, the following detailed experimental protocols are recommended.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Test Compounds:
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds. This will bring the final volume to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.
-
Include a positive control (no compound, only inoculum) and a negative control (no inoculum).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the inhibition of AChE, an enzyme relevant in neurodegenerative diseases.
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Eserine)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup (per well):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the test compound solution at various concentrations.
-
Include wells for a negative control (solvent only) and a positive control.
-
Add 10 µL of AChE solution.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI.
-
Immediately measure the absorbance at 412 nm kinetically every 60 seconds for 10 minutes. The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Mechanisms and Workflows
Antimicrobial Mechanism of Action
The following diagram illustrates the proposed mechanism of antimicrobial action for benzoic acid derivatives.
Caption: Antimicrobial mechanism of benzoic acid derivatives.
Enzyme Inhibition Assay Workflow
This diagram outlines the general workflow for determining the enzyme inhibitory activity of the synthesized derivatives.
Caption: Workflow for enzyme inhibition assays.
Conclusion
While direct experimental data on the comparative biological activities of this compound derivatives is currently limited, a predictive analysis based on the well-established structure-activity relationships of other benzoic acid derivatives provides a valuable starting point for further research. Esterification of the carboxylic acid and acylation of the hydroxyl group are predicted to significantly modulate the physicochemical properties of the parent compound, which in turn is expected to influence antimicrobial, enzyme inhibitory, and antioxidant activities. The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of a novel series of this compound derivatives, paving the way for the discovery of new therapeutic agents.
References
- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(1-HYDROXY-ETHYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. SPR741 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Enantioselective Synthesis and Potential Applications of 3-(1-Hydroxyethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the precise synthesis and evaluation of chiral molecules are paramount. 3-(1-Hydroxyethyl)benzoic acid, a chiral aromatic carboxylic acid, represents a valuable building block in medicinal chemistry. Its bifunctional nature, possessing both a carboxylic acid and a secondary alcohol, makes it an attractive scaffold for the synthesis of more complex pharmaceutical agents. The stereochemistry of the hydroxyl group is critical, as different enantiomers can exhibit distinct biological activities and metabolic fates.
This guide provides an in-depth, objective comparison of experimental methodologies for the synthesis of this compound, with a focus on achieving high enantiopurity. We will delve into a comparative analysis of biocatalytic versus traditional chemical approaches. Furthermore, we will explore the potential biological activities of this molecule by drawing comparisons with structurally related benzoic acid derivatives, supported by experimental data from the scientific literature. This guide is intended to be a practical resource, offering not only a theoretical framework but also detailed experimental protocols and data interpretation to inform your research and development endeavors.
I. Synthesis of Enantiomerically Pure this compound: A Tale of Two Methodologies
The synthesis of single-enantiomer chiral alcohols is a cornerstone of modern asymmetric synthesis. The choice between a biocatalytic and a chemical approach often depends on factors such as substrate scope, desired enantioselectivity, scalability, and environmental impact.
The Biocatalytic Approach: Precision and Sustainability
Biocatalysis has emerged as a powerful and "green" alternative for the synthesis of chiral molecules.[1] This approach utilizes enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to catalyze the stereoselective reduction of a prochiral ketone precursor, in this case, 3-acetylbenzoic acid.
A notable example is the multienzymatic synthesis of (R)-3-(1-hydroxyethyl)benzoic acid.[2] This process leverages a cascade of enzymatic reactions to achieve high yield and excellent enantiomeric excess. The key advantages of this approach include:
-
High Enantioselectivity: Enzymes can exhibit exquisite stereocontrol, often leading to enantiomeric excess (e.e.) values exceeding 95%.[2]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the risk of side reactions.[3]
-
Environmental Friendliness: This method avoids the use of heavy metal catalysts and harsh reagents often employed in chemical synthesis.[4]
The multienzymatic synthesis of (R)-3-(1-hydroxyethyl)benzoic acid can be conceptually broken down into a two-step process, often performed in a one-pot setup.
Conceptual Workflow for Biocatalytic Synthesis
Caption: Biocatalytic reduction of a prochiral ketone.
The Chemical Approach: Broad Applicability and Rapid Synthesis
Traditional chemical synthesis offers a versatile and often rapid route to a wide array of chiral molecules. For the synthesis of this compound, this would typically involve the asymmetric reduction of 3-acetylbenzoic acid using a chiral reducing agent or a combination of a reducing agent and a chiral catalyst.
-
Chiral Borane Reagents: Reagents like (R)- or (S)-2-methyl-CBS-oxazaborolidine (Corey-Bakshi-Shibata catalyst) are highly effective for the enantioselective reduction of ketones.
-
Asymmetric Transfer Hydrogenation: This method uses a metal catalyst (e.g., ruthenium, rhodium) with a chiral ligand and a hydrogen donor (e.g., isopropanol, formic acid) to achieve asymmetric reduction.
The primary advantages of chemical synthesis include:
-
Broad Substrate Scope: Chemical methods can often be applied to a wider range of substrates compared to enzymes, which can have specific substrate requirements.[1]
-
Rapid Analog Synthesis: In early-stage drug discovery, chemical synthesis allows for the rapid generation of a diverse set of analogs for structure-activity relationship (SAR) studies.
Conceptual Workflow for Chemical Synthesis
Caption: Asymmetric chemical reduction of a prochiral ketone.
Comparative Analysis of Synthesis Methodologies
The choice between biocatalytic and chemical synthesis is a critical decision in the development of chiral compounds. The following table provides a comparative summary of these two approaches for the synthesis of enantiomerically pure this compound.
| Feature | Biocatalytic Synthesis | Chemical Synthesis |
| Enantioselectivity | Typically very high (>95% e.e.)[2] | Can be high, but may require extensive optimization of catalyst and reaction conditions. |
| Reaction Conditions | Mild (ambient temperature, neutral pH, aqueous media)[3] | Often requires anhydrous conditions, inert atmospheres, and sometimes cryogenic temperatures. |
| Environmental Impact | Generally lower, avoids toxic metals and harsh solvents.[4] | May involve heavy metal catalysts, hazardous reagents, and organic solvents. |
| Substrate Scope | Can be limited by enzyme specificity.[1] | Generally broader, applicable to a wider range of ketone precursors. |
| Scalability | Can be highly scalable, especially with optimized enzyme systems. | Scalability can be challenging and costly, particularly with expensive chiral catalysts. |
| Development Time | May require initial screening and optimization of enzymes. | Can be faster for initial small-scale synthesis of diverse analogs. |
II. Cross-Validation of Experimental Results: Biological Activity Profile
Due to the limited availability of direct experimental data on the biological activity of this compound, this section will provide a comparative analysis based on the known activities of its structural isomers and other closely related benzoic acid derivatives. This approach allows for an informed estimation of its potential therapeutic applications.
Antimicrobial Activity: A Comparison with Positional Isomers
Hydroxybenzoic acids are known to possess antimicrobial properties.[5] The position of the hydroxyl group on the benzene ring can significantly influence the antibacterial efficacy.[6] To infer the potential antimicrobial activity of this compound, we can compare it with its simpler analog, 3-hydroxybenzoic acid, and its positional isomer, 4-hydroxybenzoic acid.
| Compound | Target Organism | MIC (mg/mL) | Reference |
| Benzoic Acid | Escherichia coli O157 | 1 | [7] |
| 2-Hydroxybenzoic Acid | Escherichia coli O157 | 1 | [7] |
| 3-Hydroxybenzoic Acid | Escherichia coli O157:H7 | 0.5 | [8] |
| 4-Hydroxybenzoic Acid | Various Gram-positive and Gram-negative bacteria | 0.036 - 0.072 | [5] |
Minimum Inhibitory Concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
The data suggests that hydroxylated benzoic acids exhibit significant antibacterial activity. The higher potency of 4-hydroxybenzoic acid compared to the other isomers against a range of bacteria is noteworthy.[5] The introduction of a 1-hydroxyethyl group at the 3-position could modulate the lipophilicity and steric properties of the molecule, potentially influencing its ability to penetrate bacterial cell membranes and interact with intracellular targets. Further experimental validation is required to determine the precise antimicrobial spectrum and potency of this compound.
Enzyme Inhibition: A Potential Avenue for Therapeutic Intervention
Benzoic acid derivatives have been explored as inhibitors of various enzymes implicated in disease.[9][10][11] For instance, several benzoic acid derivatives have been identified as inhibitors of α-amylase, a key enzyme in carbohydrate digestion, making them potential candidates for the management of diabetes.[10]
A study on the structure-activity relationship of benzoic acid derivatives as α-amylase inhibitors revealed that the position and nature of substituents on the aromatic ring are crucial for inhibitory activity.[10]
| Compound | Target Enzyme | IC50 (mM) | Reference |
| 2,3,4-Trihydroxybenzoic Acid | α-Amylase | 17.30 ± 0.73 | [10] |
| 2,5-Dihydroxybenzoic Acid | α-Amylase | 0.298 | [12] |
| Gallic Acid (3,4,5-Trihydroxybenzoic Acid) | α-Amylase | 1.25 | [12] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13]
The presence of multiple hydroxyl groups appears to enhance the inhibitory activity against α-amylase. The 1-hydroxyethyl group in this compound could potentially engage in hydrogen bonding interactions within the active site of target enzymes, similar to the hydroxyl groups in the compared compounds. This suggests that this compound and its derivatives could be interesting candidates for screening against various enzymatic targets.
III. Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of this compound.
Protocol for Biocatalytic Synthesis of (R)-3-(1-Hydroxyethyl)benzoic Acid
This protocol is adapted from the principles of ketoreductase-mediated synthesis of chiral alcohols.[4][14]
Objective: To synthesize (R)-3-(1-hydroxyethyl)benzoic acid from 3-acetylbenzoic acid using a ketoreductase.
Materials:
-
3-Acetylbenzoic acid
-
Ketoreductase (KRED) expressing whole cells or purified enzyme
-
Nicotinamide cofactor (NADP+ or NAD+)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
HPLC with a chiral column for enantiomeric excess determination
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of 3-acetylbenzoic acid in phosphate buffer.
-
Add the ketoreductase (as whole cells or purified enzyme).
-
Add the nicotinamide cofactor and the components of the cofactor regeneration system.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete, acidify the mixture to pH ~2 with HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Determine the enantiomeric excess of the final product by chiral HPLC analysis.
Workflow for Biocatalytic Synthesis and Analysis
Caption: Workflow for biocatalytic synthesis and analysis.
Protocol for Antimicrobial Susceptibility Testing (MIC Determination)
This protocol is based on the broth microdilution method.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.
Materials:
-
This compound
-
Target bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
IV. Conclusion and Future Directions
This compound stands as a promising chiral building block with potential applications in drug discovery. This guide has provided a comparative analysis of the primary synthetic routes to this molecule, highlighting the distinct advantages of both biocatalytic and chemical methodologies. While the biocatalytic approach offers unparalleled stereoselectivity and sustainability, chemical synthesis provides broader substrate applicability and rapid access to diverse analogs.
The exploration of the biological activity of this compound, through comparison with its structural relatives, suggests potential antimicrobial and enzyme inhibitory properties. However, it is crucial to underscore that these are inferred activities, and direct experimental validation is essential.
Future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive screening of both enantiomers of this compound against a panel of microbial strains and clinically relevant enzymes to establish its biological activity profile.
-
Spectroscopic Characterization: Obtaining and publishing detailed NMR, IR, and MS spectra to provide a complete characterization of this compound.
-
Development of Stereoselective Chemical Synthesis: Designing and optimizing a robust and scalable chemical synthesis for both enantiomers to facilitate further research and development.
-
Structure-Activity Relationship Studies: Synthesizing and evaluating a library of derivatives to elucidate the key structural features required for potent and selective biological activity.
By pursuing these avenues of research, the full potential of this compound as a valuable component in the drug discovery and development pipeline can be realized.
V. References
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Chiral Alcohols: Biocatalytic Reduction vs. Chemical Methods. --INVALID-LINK--
-
Kourist, R., & Bornscheuer, U. T. (2011). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. PMC, 1(1), 1-1. --INVALID-LINK--
-
Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Open Life Sciences, 16(1), 594-601. --INVALID-LINK--
-
Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar. --INVALID-LINK--
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC PubMed Central. --INVALID-LINK--
-
Sadasivan, C., et al. (2015). Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway. PubMed, 7(7), 1654-1665. --INVALID-LINK--
-
Ni, Y., & Xu, J. H. (2012). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Applied Microbiology and Biotechnology, 94(4), 889-902. --INVALID-LINK--
-
Cho, J. Y., et al. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, Biotechnology, and Biochemistry, 62(11), 2273-2276. --INVALID-LINK--
-
Huisman, G. W., et al. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129. --INVALID-LINK--
-
Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. --INVALID-LINK--
-
Google Patents. (2016). Ketoreductase-mediated stereoselective route to alpha chloroalcohols. --INVALID-LINK--
-
Li, Y., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. --INVALID-LINK--
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. --INVALID-LINK--
-
Di Gennaro, P., et al. (2010). Multienzymatic preparation of 3-[(1 R)-1-hydroxyethyl]benzoic acid and (2 S)-hydroxy(phenyl)ethanoic acid. Tetrahedron: Asymmetry, 21(15), 1885-1889. --INVALID-LINK--
-
SciSpace. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. --INVALID-LINK--
-
ResearchGate. (2016). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. --INVALID-LINK--
-
Vulcanchem. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale. --INVALID-LINK--
-
Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 500-505. --INVALID-LINK--
-
The Royal Society of Chemistry. Supplementary Information. --INVALID-LINK--
-
MDPI. (2023). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. --INVALID-LINK--
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. --INVALID-LINK--
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. --INVALID-LINK--
-
ResearchGate. (2010). Multienzymatic preparation of 3-[(1 R)-1-hydroxyethyl]benzoic acid and (2 S)-hydroxy(phenyl)ethanoic acid. --INVALID-LINK--
-
NIST WebBook. Benzoic acid, 3-hydroxy-, methyl ester. --INVALID-LINK--
-
ChemicalBook. 3-Hydroxybenzoic acid(99-06-9) 1H NMR spectrum. --INVALID-LINK--
-
Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PubMed. --INVALID-LINK--
-
Friedman, M., et al. (2006). Antibacterial Activities of Phenolic Benzaldehydes and Benzoic Acids Against Campylobacter Jejuni, Escherichia Coli, Listeria Monocytogenes, and Salmonella Enterica. Journal of Food Protection, 69(8), 1848-1855. --INVALID-LINK--
-
Wikipedia. IC50. --INVALID-LINK--
-
Szwajgier, D., et al. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. MDPI. --INVALID-LINK--
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). --INVALID-LINK--
-
Cole, D. J., et al. (2020). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Chemical Information and Modeling, 60(10), 4547-4557. --INVALID-LINK--
-
SpectraBase. Benzoic acid, p-hydroxy-, ethyl ester. --INVALID-LINK--
-
NIST WebBook. Benzoic acid, 3-hydroxy-. --INVALID-LINK--
-
SpectraBase. 3-Hydroxy-benzoic acid. --INVALID-LINK--
-
ChemicalBook. 3-(1-HYDROXY-ETHYL)-BENZOIC ACID synthesis. --INVALID-LINK--
-
SpectraBase. BENZOIC ACID, M-HYDROXY-, ETHYL ESTER. --INVALID-LINK--
-
PubChem. 3-(2-Hydroxyethyl)benzoic acid. --INVALID-LINK--
-
PubChem. 2-[(1R)-1-Hydroxyethyl]benzoic acid. --INVALID-LINK--
-
ResearchGate. (PDF) 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacterbaumannii. --INVALID-LINK--
-
MDPI. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. --INVALID-LINK--
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives (2022) | Lei Guan | 13 Citations [scispace.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Establishing the Purity of 3-(1-hydroxyethyl)benzoic Acid Samples
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 3-(1-hydroxyethyl)benzoic acid is non-negotiable. This bifunctional molecule, featuring a chiral secondary alcohol and a benzoic acid moiety, presents a unique set of analytical challenges. Its purity profile directly impacts its chemical reactivity, biological activity, and ultimately, the safety and efficacy of any downstream product. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound, grounded in scientific principles and practical, field-proven insights.
The Criticality of Purity for this compound
This compound is a valuable building block in organic synthesis. The presence of impurities, which can include regioisomers, enantiomers, starting materials, by-products, and degradation products, can have significant consequences:
-
Altered Biological Activity: The opposite enantiomer or regioisomers may exhibit different pharmacological or toxicological profiles.
-
Compromised Reaction Yields: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of new, undesired products.
-
Inaccurate Dosing and Formulation: The presence of non-active or harmful impurities can lead to incorrect dosage calculations and instability in final formulations.
Therefore, a robust analytical strategy to ensure the purity of this compound is paramount. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for this purpose.
Understanding the Impurity Landscape
A logical first step in developing a purity testing method is to anticipate the potential impurities. The most common synthetic route to this compound involves the reduction of 3-acetylbenzoic acid.
A Researcher's Guide to Benchmarking 3-(1-hydroxyethyl)benzoic Acid Against Known Dehydrogenase Inhibitors
Introduction: Unveiling the Inhibitory Potential of a Novel Benzoic Acid Derivative
In the landscape of drug discovery, the identification of novel small molecules with inhibitory activity against key cellular enzymes is a critical first step. Benzoic acid and its derivatives have long been recognized for their diverse biological activities, ranging from antimicrobial and antifungal to anti-inflammatory effects.[1][2] The compound 3-(1-hydroxyethyl)benzoic acid presents an interesting structural motif, featuring both a carboxylic acid and a secondary alcohol group, suggesting its potential to interact with a variety of biological targets.[3]
While the specific molecular targets of this compound are not yet fully elucidated, its structural similarity to endogenous metabolites like lactate and malate provides a rational basis for investigating its potential as a dehydrogenase inhibitor. Dehydrogenases, such as Lactate Dehydrogenase (LDH) and Malate Dehydrogenase (MDH), are pivotal enzymes in cellular metabolism, and their dysregulation is implicated in numerous diseases, most notably cancer. The "Warburg effect," a metabolic hallmark of many cancer cells, is characterized by an increased reliance on glycolysis and the subsequent conversion of pyruvate to lactate by LDH, even in the presence of oxygen. This metabolic shift makes LDH a compelling target for anticancer drug development.
This guide provides a comprehensive framework for researchers to systematically evaluate the inhibitory potential of this compound against a representative dehydrogenase, Lactate Dehydrogenase A (LDHA), using well-established inhibitors as benchmarks. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to empower your research endeavors.
The Scientific Rationale: Why Benchmark Against Dehydrogenase Inhibitors?
The decision to benchmark this compound against dehydrogenase inhibitors is rooted in a structure-activity relationship hypothesis. The α-hydroxy acid moiety is a key feature of the substrates for enzymes like LDH and MDH. It is plausible that this compound could act as a competitive inhibitor by mimicking the natural substrate and binding to the enzyme's active site.
Furthermore, the synthesis of the (R)-enantiomer of this compound has been demonstrated to involve a dehydrogenation step catalyzed by a dehydrogenase from Pseudomonas fluorescens.[3] This enzymatic transformation further strengthens the rationale for investigating its interaction with other dehydrogenases.
To provide a robust comparison, we will utilize known and well-characterized LDH inhibitors. These compounds, with their established potencies (IC50 values), will serve as positive controls and allow for a quantitative assessment of the inhibitory efficacy of this compound.
Experimental Design: A Step-by-Step Guide to Inhibition Profiling
This section outlines a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against human Lactate Dehydrogenase A (LDHA). The protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the reliability of the results.
Experimental Workflow
Caption: Figure 1. Experimental workflow for IC50 determination.
Materials and Reagents
-
Enzyme: Human Recombinant Lactate Dehydrogenase A (LDHA)
-
Substrate: Sodium Pyruvate
-
Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Test Compound: this compound
-
Benchmark Inhibitors:
-
Oxamate (a known competitive inhibitor of LDH)
-
GSK-2837808A (a potent and selective LDHA inhibitor)
-
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
UV-Vis Spectrophotometer or Microplate Reader capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
-
Multichannel pipette
-
Detailed Protocol: IC50 Determination of this compound
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of sodium pyruvate in assay buffer.
-
Prepare a 10 mM stock solution of NADH in assay buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare 10 mM stock solutions of the benchmark inhibitors (Oxamate and GSK-2837808A) in DMSO.
-
Dilute the LDHA enzyme in assay buffer to the desired working concentration (e.g., 5-10 mU/well). The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Plate Preparation:
-
In a 96-well UV-transparent microplate, add 160 µL of assay buffer to each well.
-
Prepare a serial dilution of the test compound and benchmark inhibitors directly in the plate. For example, add 20 µL of the 10 mM stock to the first well of a row and perform a 1:2 serial dilution across the row.
-
Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" control (assay buffer only) in triplicate.
-
-
Enzyme Addition and Pre-incubation:
-
Add 10 µL of the diluted LDHA enzyme solution to all wells except the "no enzyme" control wells.
-
Gently mix the plate and pre-incubate for 10 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the NADH solution followed by 10 µL of the sodium pyruvate solution to all wells. The final volume in each well will be 200 µL.
-
Immediately start measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. This kinetic measurement reflects the oxidation of NADH to NAD+.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Comparative Data Analysis
The experimental data should be compiled into a clear and concise table to facilitate a direct comparison of the inhibitory potency of this compound with the benchmark inhibitors.
| Compound | Target | IC50 (µM) | Inhibition Type (Hypothesized) |
| This compound | LDHA | Experimental Value | Competitive |
| Oxamate | LDHA | ~200-1000 | Competitive |
| GSK-2837808A | LDHA | ~0.0026 | Competitive |
Note: The IC50 values for the benchmark inhibitors are approximate and can vary depending on the specific assay conditions. It is crucial to determine these values concurrently with the test compound for accurate comparison.
Interpreting the Results: A Causality-Driven Discussion
The IC50 value obtained for this compound will provide a quantitative measure of its inhibitory potency against LDHA.
-
Potent Inhibition: A low micromolar or even nanomolar IC50 value would suggest that this compound is a potent inhibitor of LDHA. This would warrant further investigation into its mechanism of action, including kinetic studies to confirm competitive inhibition and structural studies (e.g., X-ray crystallography) to visualize its binding mode in the enzyme's active site.
-
Moderate to Weak Inhibition: A higher micromolar or millimolar IC50 value would indicate weaker inhibition. While perhaps less promising as a lead compound for potent drug development, this result would still be valuable. It could suggest that the this compound scaffold could be a starting point for medicinal chemistry efforts to improve potency.
-
No Inhibition: The absence of significant inhibition would suggest that LDHA is not a primary target of this compound under the tested conditions. In this case, the experimental framework outlined here could be adapted to screen the compound against other dehydrogenases (e.g., MDH) or other enzyme classes to identify its true biological target.
Visualizing the Broader Context: The Glycolytic Pathway
To understand the significance of LDH inhibition, it is essential to visualize its position within the broader context of cellular metabolism, specifically the glycolytic pathway.
Caption: Figure 2. Simplified diagram of the glycolytic pathway.
Inhibition of LDH blocks the conversion of pyruvate to lactate, leading to a bottleneck in glycolysis. This can have several downstream effects in cancer cells, including a decrease in ATP production, an increase in oxidative stress, and ultimately, cell death.
Conclusion and Future Directions
This guide has provided a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound as a potential dehydrogenase inhibitor, using LDHA as a primary target. The detailed protocols and data analysis strategies outlined herein are designed to yield reliable and interpretable results.
The outcome of these experiments will be a critical decision point. A finding of potent and selective inhibition would pave the way for further preclinical development, including cell-based assays to assess its anti-proliferative effects and in vivo studies in animal models of cancer. Conversely, a lack of significant activity against LDH would redirect efforts towards screening against a broader panel of enzymes to uncover the true pharmacological profile of this intriguing benzoic acid derivative. The journey of drug discovery is iterative, and this systematic approach ensures that each step is built on a solid foundation of robust experimental data.
References
A Statistical Showdown: Unraveling the Bioactivity of 3-(1-hydroxyethyl)benzoic Acid and Its Analogs
For Immediate Release
A Deep Dive into the Bioactivity Landscape of a Promising Pharmaceutical Intermediate
[City, State] – January 2, 2026 – In the intricate world of drug discovery, understanding the subtle nuances of a molecule's biological activity is paramount. This guide offers a comprehensive statistical analysis of the bioactivity of 3-(1-hydroxyethyl)benzoic acid, a promising pharmaceutical intermediate. Due to the limited publicly available bioactivity data for this specific compound, this report provides a comparative analysis with structurally related benzoic acid derivatives, offering valuable insights into its potential therapeutic applications and guiding future research endeavors.
This technical guide is tailored for researchers, scientists, and drug development professionals, providing a framework for evaluating the bioactivity of novel compounds and underscoring the importance of rigorous statistical analysis in structure-activity relationship (SAR) studies.
Introduction to this compound: A Molecule of Interest
This compound is a benzoic acid derivative characterized by a hydroxyethyl group at the meta position of the benzene ring. Its structure, featuring both a carboxylic acid and a secondary alcohol, makes it a versatile scaffold for the synthesis of more complex pharmaceutical agents. The stereochemistry of the hydroxyethyl group, particularly the (S)- and (R)-enantiomers, is expected to play a crucial role in its biological interactions, a common theme in the activity of chiral molecules. While its synthesis has been explored, a significant gap exists in the literature regarding its specific bioactivity profile. This guide aims to bridge this gap by inferring its potential activities through a comparative analysis with well-characterized analogs.
Comparative Bioactivity Analysis: A Statistical Approach
To contextualize the potential bioactivity of this compound, we have selected a panel of structurally related benzoic acid derivatives for which experimental data, primarily half-maximal inhibitory concentration (IC50) values, are available. The selection criteria were based on the presence of key functional groups (hydroxyl, alkyl) and their positional variations on the benzoic acid core.
The following compounds have been chosen for this comparative analysis:
-
Benzoic Acid: The parent compound, providing a baseline for bioactivity.
-
4-Hydroxybenzoic Acid: An isomer of salicylic acid, allowing for the assessment of the hydroxyl group's positional impact.
-
Salicylic Acid (2-Hydroxybenzoic Acid): A well-known bioactive compound, offering a benchmark for anti-inflammatory and other activities.
-
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid): To evaluate the effect of multiple hydroxyl substitutions.
-
4-(3,4,5-Trimethoxyphenoxy) benzoic acid: A more complex derivative with demonstrated cytotoxic effects.
-
Methyl 4-(3,4,5-Trimethoxyphenoxy) benzoate: To assess the impact of esterification of the carboxylic acid group.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of benzoic acid and its derivatives is a significant area of research. The following table summarizes the reported IC50 values of our selected comparators against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Benzoic Acid | MG63 (Bone Cancer) | 85.54 ± 3.17 (48h) | [1] |
| Benzoic Acid | CRM612 (Lung Cancer) | 98.26 ± 12.33 (48h) | [1] |
| Benzoic Acid | A673 (Bone Cancer) | 110.8 ± 10.25 (48h) | [1] |
| Benzoic Acid | PC3 (Prostate Cancer) | 289.4 ± 33.72 (48h) | [1] |
| Benzoic Acid | HeLa (Cervical Cancer) | 330.7 ± 28.9 (48h) | [1] |
| Benzoic Acid | HUH7 (Liver Cancer) | 489.2 ± 38.9 (48h) | [1] |
| Benzoic Acid | CaCO2 (Colon Cancer) | 512.4 ± 45.8 (48h) | [1] |
| Benzoic Acid | HT29 (Colon Cancer) | 670.6 ± 43.26 (48h) | [1] |
| Benzoic Acid | SW48 (Colon Cancer) | 550.3 ± 39.1 (48h) | [1] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 (Breast Cancer) | 5.9 ± 3 µM | [2] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MDA-MB-468 (Breast Cancer) | 8.7 ± 0.1 µM | [2] |
| Methyl 4-(3,4,5-Trimethoxyphenoxy) benzoate | MCF-7 (Breast Cancer) | 1.4 ± 0.5 µM | [2] |
| Methyl 4-(3,4,5-Trimethoxyphenoxy) benzoate | MDA-MB-468 (Breast Cancer) | 3.7 ± 0.1 µM | [2] |
Interpretation of Cytotoxicity Data:
The data reveals that substitutions on the benzoic acid ring significantly influence its cytotoxic activity. Benzoic acid itself exhibits a wide range of IC50 values across different cancer cell lines, suggesting a degree of cell-type specific effects[1]. The significantly lower IC50 values for the trimethoxyphenoxy derivatives highlight the potent contribution of this moiety to cytotoxicity[2]. Notably, the esterification of the carboxylic acid in the methyl derivative of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid resulted in a further increase in potency against breast cancer cell lines[2]. This suggests that for this compound, derivatization of the carboxylic acid group could be a viable strategy to enhance its potential anticancer activity.
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the bioactivity of benzoic acid derivatives. The following table presents the IC50 values of selected hydroxybenzoic acids against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
| Compound | Enzyme | IC50 (µmol/µmol of AChE) | Reference |
| Salicylic Acid (2-Hydroxybenzoic Acid) | Acetylcholinesterase | 6.07 | [3] |
| 4-Hydroxybenzoic Acid | Acetylcholinesterase | Not explicitly stated, but studied | [3] |
| Methyl Syringinate | Acetylcholinesterase | 5.50 | [3] |
| Nordihydroguaiaretic acid (NDGA) | Acetylcholinesterase | 6.47 | [3] |
Interpretation of Enzyme Inhibition Data:
The study on acetylcholinesterase inhibitors demonstrates that hydroxybenzoic acids can effectively inhibit enzyme activity[3]. The IC50 values are in the low micromolar range, indicating moderate potency. The position of the hydroxyl group, as seen in the comparison between salicylic acid and other hydroxybenzoic acids, is a critical determinant of inhibitory activity[3]. This suggests that the position of the hydroxyethyl group in this compound will likely have a significant impact on its enzyme inhibitory potential.
Experimental Methodologies: A Blueprint for Bioactivity Assessment
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for two fundamental bioactivity assays.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assay: A General Protocol
This protocol provides a general framework for determining the IC50 of a compound against a target enzyme.
Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, the test compounds at various concentrations, and the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the enzyme solution. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Measure the product formation over time using a microplate reader at the appropriate wavelength for the specific assay (e.g., colorimetric or fluorometric).
-
Data Analysis: Determine the initial reaction rates (slopes) for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Caption: General workflow for an enzyme inhibition assay.
Statistical Analysis of Bioactivity Data
The objective comparison of the bioactivity of different compounds relies on robust statistical analysis.
Determination of IC50 Values
IC50 values are typically determined by fitting the dose-response data to a four-parameter logistic (4PL) model using non-linear regression software. This model describes the sigmoidal relationship between the concentration of the compound and the biological response.
Comparing IC50 Values
To determine if the difference in IC50 values between two compounds is statistically significant, an F-test is commonly employed to compare the fits of two models:
-
Separate Fits Model: Each compound's data is fitted to its own dose-response curve.
-
Global Fit Model: The data for both compounds are fitted to a single, shared dose-response curve.
A statistically significant p-value (typically < 0.05) from the F-test indicates that the separate fits model is a significantly better fit to the data, implying that the IC50 values of the two compounds are statistically different.
Caption: Logical flow for statistical comparison of IC50 values.
Conclusion and Future Directions
While direct experimental data on the bioactivity of this compound is currently lacking, this comparative analysis of its structural analogs provides a valuable starting point for future investigations. The cytotoxic and enzyme inhibitory activities of related benzoic acid derivatives suggest that this compound holds potential as a bioactive molecule.
Future research should focus on:
-
Systematic Bioactivity Screening: Evaluating this compound and its enantiomers in a broad range of in vitro assays, including cytotoxicity against a diverse cancer cell line panel and inhibition of various enzymes.
-
Structure-Activity Relationship Studies: Synthesizing and testing a series of derivatives with modifications to the hydroxyethyl group and the substitution pattern on the aromatic ring to elucidate key structural determinants of activity.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the most active compounds identified.
By employing the experimental and statistical methodologies outlined in this guide, researchers can systematically unravel the bioactivity profile of this compound and pave the way for its potential development as a novel therapeutic agent.
References
3-(1-hydroxyethyl)benzoic Acid: A Scientific Dossier on a Molecule of Untapped Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the current scientific understanding of 3-(1-hydroxyethyl)benzoic acid. A thorough review of peer-reviewed literature reveals a notable absence of direct efficacy studies for this specific compound. Consequently, a direct comparison with alternative therapeutic agents is not feasible at this time. Instead, this document serves as a scientific dossier, consolidating the available information on its synthesis, properties, and the inferred biological potential based on related chemical structures. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic promise of this molecule.
Chemical Identity and Synthesis
This compound is a derivative of benzoic acid, characterized by a hydroxyethyl group at the meta position of the benzene ring. Its chemical structure presents a chiral center, leading to the existence of (R)- and (S)-enantiomers. The stereochemistry of such molecules is often critical for their interaction with biological systems.[1]
Traditional chemical synthesis routes, such as Friedel-Crafts alkylation of benzoic acid derivatives, have been explored but often result in racemic mixtures.[1]
Caption: Enzymatic synthesis pathway for (R)-3-(1-hydroxyethyl)benzoic acid.
Physicochemical Properties and Inferred Biological Activity
Direct experimental data on the physicochemical properties of this compound are scarce. However, based on its structural similarity to other benzoic acid derivatives, it is predicted to be a moderately acidic compound.[1] It is likely soluble in polar aprotic solvents like DMSO and DMF.[1]
The broader family of benzoic acid derivatives exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties.[2][3][4] For instance, benzoic acid itself is used as a food preservative and in topical antifungal treatments.[2][5][6] Furthermore, various hydroxybenzoic acid isomers have been studied for their effects on the cardiovascular system and their potential as antioxidants.[7] Specifically, 3-hydroxybenzoic acid has been identified as an agonist for hydroxycarboxylic acid receptors HCA1 and HCA2, which are involved in the inhibition of lipolysis.[7]
It is important to emphasize that these activities are not directly demonstrated for this compound and are inferred from the behavior of structurally related compounds. The presence of both a carboxylic acid and a secondary alcohol group makes it a versatile precursor for prodrugs, where esterification could enhance bioavailability.[1]
Future Research Directions
The current body of literature positions this compound as a compound with significant research potential. Key areas for future investigation include:
-
Stereoselective Synthesis: The development of efficient and scalable enzymatic or catalytic methods for the synthesis of the pure (S)-enantiomer is a critical next step.[1]
-
Pharmacological Profiling: Comprehensive screening of both enantiomers for a range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects, is warranted, given the known properties of its structural analogs.[1]
-
Structural Biology: X-ray crystallography and NMR studies are needed to determine the three-dimensional structure of the molecule, which would be invaluable for computational drug design and understanding its potential interactions with biological targets.[1]
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate the underlying mechanism of action would be crucial for its development as a potential therapeutic agent.
References
- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. drugs.com [drugs.com]
- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-(1-hydroxyethyl)benzoic Acid
An In-Depth Guide to Personal Protective Equipment for Handling 3-(1-hydroxyethyl)benzoic Acid
As laboratory professionals, our primary responsibility extends beyond achieving research milestones; it encompasses an unwavering commitment to safety. The proper handling of chemical reagents is the bedrock of a secure research environment. This guide provides a detailed, experience-driven protocol for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our approach is not merely to list equipment, but to instill a deep understanding of why each piece is necessary, empowering you to work with confidence and security.
Hazard Assessment: Understanding the Compound
This compound is an organic compound belonging to the benzoic acid family.[1] While specific toxicological data for this exact compound is limited, a thorough risk assessment can be conducted by examining its structural analogs, such as 3-hydroxybenzoic acid and other benzoic acid derivatives. This approach allows us to anticipate and mitigate potential hazards effectively.
The primary hazards associated with benzoic acid derivatives, which should be assumed for this compound, are summarized below.
| Hazard Type | Description | Potential Consequences | Source(s) |
| Skin Irritation | Causes skin irritation upon direct contact. | Redness, itching, inflammation, or blistering may occur. | [2][3][4] |
| Serious Eye Damage | Poses a significant risk of serious eye irritation or damage. The powder form can easily become airborne. | Redness, pain, severe eye damage, and potential corneal injury. | [2][4][5][6] |
| Respiratory Irritation | Inhalation of dust may cause irritation to the respiratory tract. | Coughing, sneezing, and irritation of the lungs and respiratory system. | [3][6][7] |
| Harmful if Swallowed | Ingestion can lead to irritation of the digestive tract. | May cause nausea, gastric pain, and other systemic effects if ingested in large quantities. | [2][6][7][8] |
Given its solid, powder-like physical state, the primary routes of exposure are through inhalation of dust, and direct contact with the skin and eyes.[6][9] Therefore, our PPE strategy must create a comprehensive barrier against these pathways.
Core Protective Equipment: Your First Line of Defense
Engineering controls, such as fume hoods or ventilated enclosures, are the primary method for controlling exposure.[6] PPE should be used in conjunction with these controls as the final barrier between you and the chemical.
Eye and Face Protection
Direct contact with even a small amount of this compound powder can cause severe eye damage.[2][5] Standard safety glasses are insufficient.
-
Required: Chemical splash goggles that provide a complete seal around the eyes are mandatory. They should conform to European Standard EN166 or ANSI Z87.1.[9]
-
Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing or dust generation, a face shield should be worn in addition to chemical splash goggles. A face shield alone does not provide adequate eye protection.[10][11]
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation.[3][8] Your protection should cover all exposed skin.
-
Laboratory Coat: A standard, long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of spills, a chemically resistant apron or coveralls made from materials like Tychem® is recommended.[11][12]
-
Gloves: Glove selection is critical. There is no single glove that protects against all chemicals, but for organic acids like this, some materials offer superior protection.[10]
-
Primary Recommendation: Nitrile gloves are an excellent choice as they offer robust protection against a wide range of acids, bases, and solvents, and provide good puncture resistance.[10][13]
-
Alternative: Neoprene gloves also resist a broad range of acids and solvents.[10]
-
Protocol: Always double-check the manufacturer's chemical resistance guide for the specific gloves you are using. Before use, inspect gloves for any signs of degradation or punctures. Remove and replace gloves immediately if they become contaminated. Wash your hands thoroughly with soap and water after removing gloves.[7]
-
| Glove Material | Protection Against Organic Acids | Abrasion/Puncture Resistance | Notes |
| Nitrile | Excellent | Good | Preferred choice for general lab work involving acids.[10][13] |
| Neoprene | Good | Fair | Good alternative, but less resistant to snags and cuts than nitrile.[10] |
| Natural Rubber/Latex | Fair | Good | Offers good flexibility but may not be suitable for all organic solvents and can cause allergic reactions.[10] |
| PVC | Good | Good | Resistant to many acids, but not recommended for use with many organic solvents.[10] |
-
Footwear: Closed-toe shoes that fully cover the foot are required in any laboratory setting.[11]
Respiratory Protection
Due to the risk of respiratory irritation from airborne dust, handling should occur within a well-ventilated area, preferably a chemical fume hood.[3][7]
-
Standard Operations: When handled inside a certified chemical fume hood, a respirator is typically not required.
-
Outside of a Fume Hood: If engineering controls are insufficient to keep airborne concentrations low, or during a large spill cleanup, respiratory protection is necessary. An N95-rated dust mask may be suitable for low levels of dust, but a respirator with cartridges appropriate for organic vapors and particulates (e.g., a multi-sorbent cartridge) offers more comprehensive protection.[12][13] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.[13]
Operational and Disposal Plans
A safe experiment begins before the container is opened and ends long after the reaction is complete. The following workflow illustrates the critical stages and the corresponding PPE requirements.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[8][9]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[6][9]
-
Spills: For minor spills, and only if you are trained to do so, use a dry clean-up procedure. Avoid generating dust.[7] Gently sweep or vacuum the material into a labeled container for disposal. Do not use compressed air for cleaning.[7] For major spills, evacuate the area and alert your institution's emergency response team.
Disposal Plan
All waste, including the chemical itself and any contaminated materials (gloves, paper towels, etc.), must be treated as hazardous waste.
-
Contaminated PPE: Disposable items like gloves should be placed in a designated, sealed waste bag or container.
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[3]
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[9] Never dispose of this chemical down the drain.[3]
By integrating this expert-level understanding of the hazards and the corresponding protective measures into your daily laboratory practices, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. (S)-3-(1-Hydroxyethyl)benzoic acid () for sale [vulcanchem.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. aksci.com [aksci.com]
- 4. 4-(1-Hydroxyethyl)benzoic acid | C9H10O3 | CID 506061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. hsa.ie [hsa.ie]
- 11. ba.auburn.edu [ba.auburn.edu]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. leelinework.com [leelinework.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
